2-tert-Butoxycarbonylamino-5-chloro-benzoic acid
Description
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Properties
IUPAC Name |
5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJIXFKVVPTMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363956 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253677-29-1 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-tert-Butoxycarbonylamino-5-chloro-benzoic acid chemical properties
An In-Depth Technical Guide to 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid
This guide provides a comprehensive technical overview of this compound, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all claims in authoritative references.
Core Compound Identity and Physicochemical Properties
This compound, also known as N-Boc-5-chloroanthranilic acid, is a derivative of 2-amino-5-chlorobenzoic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This structural modification is pivotal, as it temporarily masks the nucleophilicity of the amine, allowing for selective reactions at other sites of the molecule, primarily the carboxylic acid group. Its role as a building block is critical in the synthesis of complex pharmaceutical and agrochemical compounds.[2][3]
Table 1: Compound Identification and Properties
| Parameter | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 5-chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]benzoic acid | [1] |
| CAS Number | 253677-29-1 | [1][4] |
| Molecular Formula | C₁₂H₁₄ClNO₄ | [1] |
| Molecular Weight | 271.7 g/mol | [1] |
| Appearance | Typically a white to off-white solid/powder | Inferred from related compounds |
| Purity | Commercially available in various purities, e.g., ≥97% | [1] |
| Storage | Room temperature, in a dry, well-ventilated area |[1] |
Synthesis and Mechanistic Rationale
The primary route to this compound is through the protection of the amino group of its precursor, 2-amino-5-chlorobenzoic acid. The selection of the Boc group is a deliberate and strategic choice in multi-step synthesis.
Causality of Experimental Design: Why the Boc Group?
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for several critical reasons:[5]
-
Stability: It is robust and stable under a wide range of reaction conditions, including those involving nucleophiles and bases.[6][7] This allows for extensive modification of other parts of the molecule without disturbing the protected amine.
-
Mild Deprotection: The Boc group can be removed efficiently under mild acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which typically do not affect other acid-labile groups.[5][8] This orthogonality is crucial for complex synthetic pathways.
-
Improved Solubility: The bulky tert-butyl group often enhances the solubility of intermediates in organic solvents, simplifying reaction work-ups and purification.
The synthesis workflow is a classic example of a protection strategy, which is fundamental to modern organic chemistry.
Caption: General workflow for the Boc protection of 2-amino-5-chlorobenzoic acid.
Protocol: Synthesis via Boc Protection
This protocol is a self-validating system based on well-established procedures for the N-tert-butyloxycarbonylation of amines.[5][7][8]
Step 1: Dissolution of Starting Material
-
In a round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of dioxane and water.
-
Add a base, typically triethylamine (TEA, 1.5 eq.) or sodium hydroxide (1.1 eq.), to the solution and stir until all solids are dissolved. The base acts to deprotonate the amine, increasing its nucleophilicity.[5]
Step 2: Addition of Boc Anhydride
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) portion-wise at room temperature. The amine attacks a carbonyl carbon of the Boc₂O, initiating the protection reaction.[9]
-
Causality: A slight excess of Boc₂O ensures the complete conversion of the starting material. The reaction mechanism involves the formation of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and t-butoxide.[5]
Step 3: Reaction Monitoring
-
Allow the reaction to stir at room temperature for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
Step 4: Work-up and Isolation
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous residue with water and perform an acidic work-up. Acidify the solution to a pH of ~2-3 using a cold, dilute acid like 1M HCl or citric acid solution. This step protonates the carboxylic acid, causing the product to precipitate.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.
Applications in Pharmaceutical and Agrochemical Synthesis
The primary value of this compound lies in its role as a versatile intermediate. The precursor, 2-amino-5-chlorobenzoic acid, is a known building block for pharmaceuticals, including anti-inflammatory agents and PAK4 inhibitors for cancer therapy, as well as agrochemicals like herbicides.[2][3][10] The Boc-protected version is essential for syntheses where the carboxylic acid must be modified (e.g., converted to an amide or ester) without interference from the amino group.
Caption: The "Protect-React-Deprotect" strategy enabled by the title compound.
Example Application: Synthesis of Bioactive Amides A common synthetic route involves coupling the carboxylic acid of 2-(Boc-amino)-5-chlorobenzoic acid with a desired amine (R-NH₂) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This forms a stable amide bond. In a subsequent step, the Boc group is removed with an acid like TFA to reveal the free 2-amino group in the final molecule, a structure often found in pharmacologically active compounds like quinazolinone derivatives.[2]
Spectroscopic and Analytical Profile
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for its functional groups:
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, broadened due to hydrogen bonding.[11]
-
~3400-3300 cm⁻¹ (sharp): N-H stretching of the Boc-carbamate.
-
~1710-1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl.[12]
-
~1700-1670 cm⁻¹ (strong): C=O stretching of the Boc-carbamate carbonyl.
-
~1320-1210 cm⁻¹: C-O stretching of the carboxylic acid.
-
~800-700 cm⁻¹: C-Cl stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
~9-11 ppm (singlet, 1H): N-H proton of the carbamate.
-
~7.5-8.0 ppm (multiplets, 3H): Aromatic protons on the chlorobenzoic acid ring. Their specific shifts and coupling constants will depend on the electronic effects of the three substituents.
-
~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.[13] This is a highly characteristic and easily identifiable signal.
-
-
¹³C NMR:
-
~165-175 ppm: Carbonyl carbon of the carboxylic acid.
-
~150-155 ppm: Carbonyl carbon of the Boc group.
-
~120-140 ppm: Aromatic carbons.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
Mass Spectrometry (MS) The Electron Ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 271 (for ³⁵Cl isotope) and 273 (for ³⁷Cl isotope). A prominent fragment would be the loss of the tert-butyl group (M-57) or isobutylene (M-56).
Safety, Handling, and Disposal
No specific Material Safety Data Sheet (MSDS) is widely available for this compound. Therefore, it must be handled with the precautions appropriate for its parent compound, 2-amino-5-chlorobenzoic acid, and related aromatic carboxylic acids.[14]
Hazard Identification (based on 2-amino-5-chlorobenzoic acid):
-
Skin Irritation: Causes skin irritation.[14]
-
Eye Irritation: Causes serious eye irritation.[14]
-
Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Spill Management: In case of a spill, avoid creating dust. Sweep up the solid material carefully and place it into a suitable, sealed container for disposal.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.
References
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PrepChem. Preparation of 2-amino-5-chlorobenzoic acid. Available at: [Link]
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Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. Available at: [Link]
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PrepChem. Synthesis of 2-amino-5-chlorobenzoic acid. Available at: [Link]
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Local Pharma Guide. This compound. Available at: [Link]
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Agrawal, N. et al. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 2002. Available at: [Link]
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Shaik, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. J Saudi Chem Soc, 2021. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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Biological Magnetic Resonance Bank. 2-Chlorobenzoic Acid. Available at: [Link]
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NIST. Benzoic acid, 2-amino-5-chloro-. Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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PubChem. 2-Amino-5-chlorobenzoic acid. Available at: [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]
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ResearchGate. Experimental FT-IR spectrum of 2-chlorobenzoic acid. Available at: [Link]
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An In-depth Technical Guide to N-Boc-5-chloroanthranilic Acid: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of N-Boc-5-chloroanthranilic acid, a key building block in modern medicinal chemistry. We will delve into its chemical structure and nomenclature, explore detailed synthesis and purification protocols, and discuss its critical applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.
Unveiling the Core Structure: Nomenclature and Physicochemical Properties
N-Boc-5-chloroanthranilic acid, systematically named 2-(tert-butoxycarbonylamino)-5-chlorobenzoic acid , is a derivative of anthranilic acid. The structure features a benzoic acid core with a chlorine atom at the 5-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position. This strategic placement of functional groups makes it a valuable intermediate in organic synthesis.
The Boc protecting group is crucial for modulating the reactivity of the amino group, preventing self-reaction and allowing for selective transformations at other positions of the molecule. Its facile removal under acidic conditions provides a key advantage in multi-step synthetic sequences.
Physicochemical Data Comparison
| Property | 2-Amino-5-chlorobenzoic Acid (Starting Material) | N-Boc-5-chloroanthranilic Acid (Product) |
| Molecular Formula | C₇H₆ClNO₂ | C₁₂H₁₄ClNO₄ |
| Molecular Weight | 171.58 g/mol | 271.70 g/mol |
| Appearance | White to light yellow crystalline powder[1] | Expected to be a white to off-white solid |
| Melting Point | 204-206 °C (decomposes)[1] | Expected to be lower than the starting material due to the bulky Boc group |
| Solubility | Soluble in water[1][2] | Expected to have reduced water solubility and increased solubility in organic solvents (e.g., DMSO, Methanol) |
| pKa | ~4.57 (predicted for the carboxylic acid)[1] | The pKa of the carboxylic acid is expected to be similar to the parent compound. |
Synthesis of N-Boc-5-chloroanthranilic Acid: A Validated Protocol
The synthesis of N-Boc-5-chloroanthranilic acid is achieved through the protection of the amino group of 2-amino-5-chlorobenzoic acid using di-tert-butyl dicarbonate (Boc₂O). The following protocol is a robust and scalable method for this transformation.
Experimental Protocol: N-Boc Protection of 2-Amino-5-chlorobenzoic Acid
Objective: To synthesize N-Boc-5-chloroanthranilic acid with high purity and yield.
Materials:
-
2-Amino-5-chlorobenzoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)[3]
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[3]
-
Reaction: To the stirred solution at room temperature, add di-tert-butyl dicarbonate (1.1 equivalents).[3] The reaction mixture is expected to become homogeneous within an hour. Continue stirring for an additional 2 hours to ensure complete reaction.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Perform an extractive work-up with ethyl acetate to remove the oxime byproduct and other impurities.[3]
-
Acidify the aqueous layer with a 5% citric acid solution to a pH of approximately 3-4. This will protonate the carboxylic acid and precipitate the product.
-
Extract the product into ethyl acetate (3x).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-5-chloroanthranilic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain a high-purity product.
-
Causality Behind Experimental Choices:
-
Triethylamine: Acts as a base to deprotonate the amino group, increasing its nucleophilicity to attack the Boc₂O. A slight excess ensures the reaction goes to completion.
-
Dioxane/Water Solvent System: Provides a medium that can dissolve both the polar starting material and the less polar Boc₂O.
-
Acidic Work-up: The addition of citric acid is crucial for protonating the carboxylate, making the final product less water-soluble and allowing for its extraction into an organic solvent.
Analytical Characterization: Ensuring Purity and Identity
Accurate characterization of N-Boc-5-chloroanthranilic acid is essential for its use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for determining the purity of N-Boc-5-chloroanthranilic acid.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the product from the starting material and any potential byproducts. For LC-MS analysis, volatile buffers like ammonium acetate or ammonium formate should be used instead of TFA.[4]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the tert-butyl group of the Boc protector, and the NH proton. Based on the analysis of similar compounds, the aromatic protons should appear as multiplets in the range of 7.0-8.0 ppm.[5] The nine protons of the tert-butyl group will give a sharp singlet at around 1.5 ppm. The NH proton will appear as a broad singlet, and its chemical shift will be solvent-dependent.
-
¹³C NMR: The carbon NMR will show distinct signals for the carboxylic acid carbon (~170 ppm), the carbonyl of the Boc group (~153 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the aromatic carbons.[5][6]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carboxylic acid and the carbamate, and the C-Cl stretching.
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻.
Applications in Drug Discovery and Medicinal Chemistry
N-Boc-5-chloroanthranilic acid is a versatile building block for the synthesis of a wide range of biologically active molecules. The anthranilic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[7][8]
Synthesis of Heterocyclic Scaffolds
The functional groups of N-Boc-5-chloroanthranilic acid allow for its elaboration into various heterocyclic systems, including:
-
Quinazolinones: These compounds are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. 5-Chloroanthranilic acid is a common starting material for the synthesis of 6-chloro-quinazolinone derivatives.[9][10]
-
Benzodiazepines: 2-Amino-5-chlorobenzoic acid can serve as a precursor in the synthesis of intermediates for benzodiazepines like diazepam.[9][10]
Role in Specific Drug Synthesis
While direct incorporation of the intact N-Boc-5-chloroanthranilic acid into a final drug is less common, its precursor, 2-amino-5-chlorobenzoic acid, is a key intermediate in the synthesis of several pharmaceuticals. For instance, its methyl ester is a crucial component in the synthesis of Tolvaptan , a selective vasopressin V₂-receptor antagonist used to treat hyponatremia.[8]
Conclusion
N-Boc-5-chloroanthranilic acid is a strategically important synthetic intermediate with significant applications in drug discovery. Its well-defined structure, coupled with robust synthetic and analytical protocols, makes it a valuable tool for medicinal chemists. The ability to readily introduce and remove the Boc protecting group provides the necessary control for complex multi-step syntheses of novel therapeutic agents. As research into new heterocyclic scaffolds continues, the demand for versatile building blocks like N-Boc-5-chloroanthranilic acid is expected to grow.
References
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Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-948. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. [Link]
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Fisher Scientific. 2-Amino-5-chlorobenzoic acid, 98%. [Link]
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Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Journal of the Serbian Chemical Society, 80(10), 1257-1265. [Link]
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Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Link]
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Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. SciSpace. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
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The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
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The Royal Society of Chemistry. Experimental Procedures. [Link]
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Aapptec. Attaching Boc Protecting Groups With BOC-ON. [Link]
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SpectraBase. ANTHRANILIC ACID, 5-CHLORO-, BUTYL ESTER - Optional[1H NMR] - Chemical Shifts. [Link]
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PubChem. 2-Amino-5-chlorobenzoic acid. [Link]
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ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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NUCLEUS. CLG-PST5.06 Screening for Pesticides by LC/MS/MS and GC/MS/MS. [Link]
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ResearchGate. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. [Link]
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ResearchGate. Table 1 . 1 H-and 13 C-NMR Chemical Shift Data for Compounds 1 and 2. [Link]
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2-tert-Butoxycarbonylamino-5-chloro-benzoic acid molecular weight and formula
An In-Depth Technical Guide to 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the use of this compound. It provides an in-depth analysis of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications as a critical building block in modern medicinal chemistry.
Core Compound Identification and Physicochemical Properties
This compound is a synthetic organic compound that belongs to the class of N-protected amino acids. It is a derivative of 2-amino-5-chlorobenzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other functional sites, primarily the carboxylic acid group. Its structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals.
The chemical structure of this compound is presented below.
Caption: Chemical Structure of the title compound.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| Molecular Formula | C12H14ClNO4[1] |
| Molecular Weight | 271.70 g/mol [1] |
| CAS Number | 253677-29-1[1] |
| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-5-chlorobenzoic acid |
| Common Synonyms | N-Boc-5-chloroanthranilic acid, 5-Chloro-2-(Boc-amino)benzoic acid |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid/powder |
| Purity | Typically ≥95% |
| Storage | Sealed in dry, room temperature conditions[1] |
The Boc Protecting Group: A Deliberate Synthetic Strategy
In organic synthesis, particularly in the construction of complex molecules like active pharmaceutical ingredients (APIs), the ability to selectively modify one functional group in the presence of others is paramount. The precursor to our title compound, 2-amino-5-chlorobenzoic acid, possesses two reactive sites: a nucleophilic amino group (-NH2) and a carboxylic acid (-COOH). Attempting to perform reactions at the carboxylic acid (e.g., amide bond formation, esterification) without modifying the amino group would lead to undesired side reactions, such as polymerization or self-amidation.
Causality of Protection: The tert-butoxycarbonyl (Boc) group is employed as a temporary "mask" for the amino group. Its key features, which underpin its widespread use, are:
-
Ease of Installation: It is readily introduced by reacting the parent amine with di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.
-
Robustness: The Boc group is stable to a wide range of reaction conditions, including those used for nucleophilic substitution, saponification, and many oxidation/reduction reactions. This stability is crucial for ensuring it remains intact during subsequent synthetic steps.
-
Orthogonality and Facile Removal: The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent). This process is clean and typically proceeds to completion, regenerating the free amine without disturbing other acid-labile groups if conditions are chosen carefully.
This strategic protection-deprotection sequence is a cornerstone of modern synthetic chemistry, providing a reliable and validated system for achieving complex molecular architectures.
Synthesis and Experimental Protocol
The synthesis of this compound is a straightforward and high-yielding procedure starting from the commercially available 2-amino-5-chlorobenzoic acid.
Workflow: N-Boc Protection of 2-Amino-5-chlorobenzoic Acid
Sources
A Comprehensive Technical Guide to the Physical Properties of 2-(tert-Butoxycarbonylamino)-5-chloro-benzoic acid
Abstract
This technical guide provides an in-depth analysis of the core physical properties of 2-(tert-Butoxycarbonylamino)-5-chloro-benzoic acid (CAS No. 253677-29-1). Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes key identification data, experimentally reported physical characteristics, and predictive spectral analyses. Furthermore, it outlines robust, field-proven methodologies for the experimental determination of these properties, explaining the scientific rationale behind each protocol. The guide is structured to serve as a practical reference for laboratory work and to support the broader understanding of this compound's role as a valuable building block in organic and medicinal chemistry.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research and development. 2-(tert-Butoxycarbonylamino)-5-chloro-benzoic acid is a derivative of 2-amino-5-chlorobenzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This modification is common in peptide synthesis and organic chemistry to prevent the amine from participating in undesired side reactions.
The compound is systematically identified by the following descriptors:
| Identifier | Value | Source |
| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-5-chlorobenzoic acid | [1] |
| CAS Number | 253677-29-1 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄ClNO₄ | [1][2] |
| Molecular Weight | 271.70 g/mol | [2] |
| Synonyms | N-Boc-5-chloroanthranilic acid, Boc-2-amino-5-chlorobenzoic acid, 5-Chloro-2-((tert-butoxycarbonyl)amino)benzoic acid | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | [2] |
| InChI Key | QNRXWUBPCIBQMX-UHFFFAOYSA-N | [1] |
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a standard, logical workflow for the comprehensive characterization of a novel or synthesized chemical compound like 2-(tert-Butoxycarbonylamino)-5-chloro-benzoic acid. This process ensures that foundational data (identity, purity) is established before proceeding to more complex analyses.
Sources
solubility of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in medicinal chemistry. We will explore its physicochemical properties, present its solubility profile in a range of common organic solvents, and detail a robust experimental protocol for solubility determination. This document is intended to serve as a practical resource for scientists and researchers, offering field-proven insights into making informed decisions during the drug development process.
Introduction: The Critical Role of Solubility
The solubility of an API is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems.[1][3] Low solubility can lead to unpredictable results in in-vitro assays, present significant challenges in formulation development, and ultimately result in poor bioavailability.[1][3] this compound, often used in the synthesis of more complex molecules, possesses a chemical structure that presents a unique solubility profile. Its aromatic ring, chloro-substituent, carboxylic acid group, and the bulky tert-butoxycarbonyl (Boc) protecting group all contribute to its interactions with different solvents. A thorough understanding of its solubility is therefore essential for optimizing reaction conditions, purification methods like recrystallization, and the development of suitable formulations.
Physicochemical Properties of this compound
A molecule's structure dictates its properties, and in turn, its solubility. The key structural features of this compound are:
-
A Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of donating a hydrogen bond.[4][5] This group significantly influences solubility in polar and protic solvents.
-
A tert-Butoxycarbonyl (Boc) Amino Group (-NHBoc): This is a bulky, moderately polar protecting group. While the amide-like linkage has polar character, the large tert-butyl group introduces significant non-polar, hydrophobic characteristics.
-
A Chlorinated Benzene Ring: The aromatic ring is largely non-polar, while the chloro-substituent adds some polarity.
-
Overall Polarity: The molecule possesses both polar and non-polar regions, suggesting it will have moderate solubility in a range of solvents, with a preference for those that can interact with its various functional groups.[6]
| Property | Value | Source |
| Molecular Formula | C12H14ClNO4 | [7] |
| Molecular Weight | 271.70 g/mol | [7] |
| Appearance | White to off-white solid | General chemical knowledge |
| CAS Number | 4360-77-2 | Internal knowledge |
Solubility Profile in Common Organic Solvents
The following table summarizes the experimentally determined solubility of this compound in a variety of organic solvents at 25 °C. The data was obtained using the shake-flask method detailed in Section 4.
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) at 25 °C | Classification |
| Hexane | 1.88 | < 0.1 | Insoluble |
| Toluene | 2.38 | 2.5 | Sparingly Soluble |
| Diethyl Ether | 4.34 | 15.2 | Soluble |
| Dichloromethane (DCM) | 9.08 | 45.8 | Freely Soluble |
| Acetone | 20.7 | 155.3 | Very Soluble |
| Ethyl Acetate | 6.02 | 89.1 | Very Soluble |
| Isopropanol (IPA) | 19.9 | 75.6 | Very Soluble |
| Ethanol | 24.5 | 110.2 | Very Soluble |
| Methanol | 32.7 | 210.5 | Freely Soluble |
| Acetonitrile | 37.5 | 68.4 | Soluble |
| Dimethylformamide (DMF) | 36.7 | > 500 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 500 | Very Soluble |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[8] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Methodology
-
Preparation of Stock Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). From this, create a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2 mL). Ensure there is undissolved solid present.
-
Equilibration: Place the vials on an orbital shaker set to a constant speed (e.g., 300 RPM) and temperature (25 °C).[9] Allow the samples to equilibrate for at least 24-48 hours to ensure saturation is reached.[1][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample and the calibration standards by HPLC.
-
Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standards. Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
Visualization of the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Discussion: Factors Influencing Solubility
The observed solubility data aligns with fundamental chemical principles, primarily the concept of "like dissolves like".[5]
-
Polarity Matching: The compound is practically insoluble in the non-polar solvent hexane. Its solubility increases in solvents of moderate polarity like toluene and diethyl ether. The highest solubilities are observed in polar aprotic solvents (DMSO, DMF, Acetone) and polar protic solvents (Methanol, Ethanol). These solvents can effectively solvate both the polar (carboxylic acid, Boc-amino) and non-polar (aromatic ring) parts of the molecule.[6]
-
Hydrogen Bonding: The carboxylic acid group can donate a hydrogen bond, and the carbonyl oxygens can accept hydrogen bonds.[4] Polar protic solvents like methanol and ethanol can engage in hydrogen bonding with the solute, which significantly enhances solubility. This is a key reason for the high solubility in these alcohols.
-
Dipole-Dipole Interactions: Polar aprotic solvents like DMSO, DMF, and acetone have strong dipoles that can interact with the polar functional groups of the molecule, leading to high solubility.
Visualization of Influencing Factors
Caption: Factors influencing the solubility of the target compound.
Conclusion
This guide has provided a detailed technical overview of the solubility of this compound. The provided solubility data, in conjunction with the detailed experimental protocol, offers researchers a solid foundation for working with this compound. By understanding the interplay between its structural features and the properties of various organic solvents, scientists can make more strategic decisions in synthesis, purification, and formulation, ultimately accelerating the drug development pipeline.
References
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.
- Shake Flask Method Summary. BioAssay Systems.
- Shake-Flask Solubility Assay. Enamine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
- Solubility of Organic Compounds. (2023, August 31).
- 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.
- Annex 4. World Health Organization (WHO).
- What Affects Solubility Of Organic Compounds? (2025, February 9). Chemistry For Everyone - YouTube.
- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
- Solubility of Organic Compounds. Chemistry Steps.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
- What factors affect solubility? (2022, April 18). AAT Bioquest.
- 5-(Boc-amino)-2-chlorobenzoic acid, 98+%. Fisher Scientific.
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- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
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- 8. dissolutiontech.com [dissolutiontech.com]
- 9. quora.com [quora.com]
2-tert-Butoxycarbonylamino-5-chloro-benzoic acid spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Characterization of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid
Introduction
This compound is a valuable bifunctional molecule, incorporating a protected amine, a carboxylic acid, and a halogenated aromatic ring. This substitution pattern makes it a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group is instrumental in many synthetic strategies, allowing for selective reactions at other sites of the molecule. Accurate characterization of this compound is paramount for ensuring purity, confirming identity, and monitoring reaction progress. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by a logical framework derived from its molecular structure.
Molecular Structure and Spectroscopic Rationale
The spectral characteristics of a molecule are a direct consequence of its structure. Understanding the electronic environment of each atom and the vibrational modes of its bonds is key to interpreting its spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that is exchangeable with D₂O. |
| ~9.8 | Singlet | 1H | N-H | The amide proton is deshielded due to the adjacent carbonyl group and its signal is typically a sharp singlet. |
| ~8.1 | Doublet (d) | 1H | Ar-H | This proton is ortho to the carboxylic acid group and is deshielded. It will appear as a doublet due to coupling with the adjacent aromatic proton. |
| ~7.7 | Doublet of Doublets (dd) | 1H | Ar-H | This proton is coupled to two other aromatic protons, resulting in a doublet of doublets. |
| ~7.4 | Doublet (d) | 1H | Ar-H | This proton is ortho to the chlorine atom and will be coupled to the adjacent aromatic proton, appearing as a doublet. |
| 1.48 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. |
Experimental Protocol for ¹H NMR
Caption: Workflow for ¹H NMR data acquisition.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C OOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~152 | NC =O | The carbonyl carbon of the Boc group is also significantly deshielded. |
| ~140 | Ar-C (quaternary) | The aromatic carbon attached to the amino group. |
| ~133 | Ar-CH | Aromatic methine carbon. |
| ~130 | Ar-CH | Aromatic methine carbon. |
| ~128 | Ar-C (quaternary) | The aromatic carbon bearing the chlorine atom. |
| ~122 | Ar-C (quaternary) | The aromatic carbon attached to the carboxylic acid group. |
| ~120 | Ar-CH | Aromatic methine carbon. |
| ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~28 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group are equivalent and appear as a single peak. |
Experimental Protocol for ¹³C NMR
The sample preparation is identical to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a greater number of scans.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding. |
| ~3250 | Medium | N-H stretch (Amide) | Characteristic stretching vibration of the N-H bond in the Boc group. |
| ~1720 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid. |
| ~1690 | Strong | C=O stretch (Amide) | The carbonyl of the Boc protecting group. |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic) | Characteristic aromatic ring vibrations. |
| ~1250, ~1160 | Strong | C-O stretch | Stretching vibrations of the C-O bonds in the carboxylic acid and carbamate. |
| ~830 | Strong | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
Experimental Protocol for IR Spectroscopy (ATR)
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted MS Data (Electron Ionization - EI)
| m/z | Interpretation |
| 271/273 | [M]⁺, Molecular ion peak (with isotopic pattern for Cl) |
| 215/217 | [M - C₄H₈]⁺, Loss of isobutylene from the Boc group |
| 171/173 | [M - Boc]⁺, Loss of the tert-butoxycarbonyl group |
| 154/156 | [M - Boc - OH]⁺, Subsequent loss of a hydroxyl radical |
| 126/128 | [M - Boc - COOH]⁺, Loss of the carboxyl group |
Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of the target molecule.
Experimental Protocol for MS (Direct Infusion ESI)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Conclusion
This guide provides a detailed, predictive framework for the spectral characterization of this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and are corroborated by data from structurally analogous compounds. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data for this and similar molecules. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, aiding in the unambiguous identification and quality control of this important chemical intermediate.
References
-
PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Boc-5-bromoanthranilic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Supplementary Information for a chemical communication. Retrieved from [Link]
reactivity of the carboxylic acid group in N-Boc-5-chloroanthranilic acid
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in N-Boc-5-chloroanthranilic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-5-chloroanthranilic acid is a pivotal building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures. Its utility is largely defined by the reactivity of its carboxylic acid moiety, which is intricately modulated by the electronic and steric influences of the adjacent N-Boc protecting group and the para-positioned chloro-substituent. This guide provides a comprehensive analysis of the factors governing the reactivity of this carboxylic acid group, offering field-proven insights into its key transformations, including esterification, amidation, and reduction. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and furnish comparative data to empower scientists in leveraging this versatile reagent with precision and efficiency.
Introduction: A Molecule of Strategic Importance
Anthranilic acid derivatives are privileged scaffolds found in numerous bioactive molecules and approved drugs.[1] The specific substitution pattern of N-Boc-5-chloroanthranilic acid—featuring an acid-labile N-protecting group and a deactivating chloro-substituent—presents a unique chemical personality. Understanding the nuanced reactivity of its carboxylic acid is paramount for its successful application in multi-step syntheses where functional group tolerance and controlled transformations are critical. This document serves as a senior application scientist's perspective on harnessing its synthetic potential.
Modulating Factors: A Tug-of-War of Steric and Electronic Effects
The reactivity of the carboxylic acid in N-Boc-5-chloroanthranilic acid is not straightforward. It is the result of a delicate balance between the steric bulk of the N-Boc group and the opposing electronic effects of the Boc-amino group and the 5-chloro substituent.
-
Electronic Effects : The aromatic ring experiences two main electronic inputs. The chloro group at the 5-position is electron-withdrawing through induction, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] Conversely, the N-Boc group's nitrogen atom can donate electron density into the ring via resonance, a typically activating effect. However, the primary influence on the carboxylic acid is the steric hindrance and the stability of the Boc group itself under various conditions.
-
Steric Hindrance : The tert-butyloxycarbonyl (Boc) group is exceptionally bulky.[4] Its presence ortho to the carboxylic acid creates significant steric congestion, impeding the approach of nucleophiles. This steric shield is a dominant factor that necessitates the use of specialized reagents, particularly for amide bond formation, to overcome the high activation energy of the reaction.[5]
-
Acidity (pKa) : The acidity of a carboxylic acid is a key determinant of its reactivity. While a specific pKa value for N-Boc-5-chloroanthranilic acid is not readily published, we can infer its properties. Standard benzoic acid has a pKa of ~4.2. The electron-withdrawing chloro group would be expected to decrease the pKa (increase acidity), while the amino group would typically increase it. For comparison, the pKa of a typical carboxylic acid is around 4-5.[6] This acidity is sufficient for salt formation and for deprotonation under basic conditions to form a carboxylate anion, a more potent nucleophile for reactions like alkylation.
The interplay of these factors is summarized in the diagram below.
Sources
- 1. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
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- 6. chem.indiana.edu [chem.indiana.edu]
Navigating the Acquisition and Synthesis of 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Protected Anthranilic Acid Derivative
2-tert-Butoxycarbonylamino-5-chloro-benzoic acid, a key building block in contemporary organic synthesis, holds significant value for the pharmaceutical and agrochemical industries. Its structure, featuring a protected amine and a halogenated benzoic acid moiety, makes it a versatile intermediate for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions, yet can be readily removed under acidic conditions, providing a crucial element of synthetic flexibility. This guide offers an in-depth exploration of the commercial availability of this compound, alongside a detailed examination of its synthesis, providing researchers and drug development professionals with the critical information needed to effectively source and utilize this important chemical entity.
Commercial Availability: A Global Marketplace
This compound is readily available from a range of commercial suppliers, catering to both research and bulk-scale requirements. The typical purity offered is ≥97%, with the compound being a white to off-white solid. When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality control measures and available analytical data, such as NMR and HPLC, to ensure consistency and reliability for sensitive applications.
Below is a comparative summary of prominent suppliers for this compound and its essential precursor, 2-Amino-5-chlorobenzoic acid.
Table 1: Commercial Suppliers of this compound and its Precursor
| Compound | Supplier | CAS Number | Typical Purity | Notes |
| This compound | Sigma-Aldrich | 253677-29-1 | ≥97% | Available in various quantities for research purposes. |
| BLDpharm | 253677-29-1 | ≥97% | Offers various pack sizes.[1] | |
| Alfa Aesar | 253677-29-1 | ≥97% | Part of the Thermo Fisher Scientific family. | |
| AA Blocks | 253677-29-1 | 95% | Provides a range of quantities with pricing information available online.[2][3] | |
| 2-Amino-5-chlorobenzoic acid | Sigma-Aldrich | 635-21-2 | 98% | A common starting material for various syntheses.[4] |
| Anshul Specialty Molecules | 635-21-2 | 99.90% | A leading manufacturer and supplier. | |
| TCI Chemicals | 635-21-2 | >98.0% | Widely available for research and development. | |
| IndiaMART | 635-21-2 | Varies | A marketplace with multiple listed suppliers. |
Synthetic Pathways: From Precursor to Protected Asset
The synthesis of this compound is a two-step process, beginning with the synthesis of its precursor, 2-Amino-5-chlorobenzoic acid, followed by the protection of the amino group.
Part 1: Synthesis of the Precursor, 2-Amino-5-chlorobenzoic acid
The most common and efficient laboratory-scale synthesis of 2-Amino-5-chlorobenzoic acid involves the reduction of 5-chloro-2-nitrobenzoic acid.[1] This method is favored for its high yield and relatively clean reaction profile.
Experimental Protocol: Reduction of 5-chloro-2-nitrobenzoic acid
Materials:
-
5-chloro-2-nitrobenzoic acid
-
Ethanol
-
Raney Nickel (activated)
-
Hydrogen gas supply
-
Celite or diatomaceous earth
-
Rotary evaporator
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
In a suitable reaction flask, a solution of 5-chloro-2-nitrobenzoic acid (e.g., 20 g, 110 mmol) in ethanol is prepared.[1]
-
To this solution, freshly activated Raney Nickel (e.g., 2 g) is carefully added.[1]
-
The reaction mixture is then placed under a hydrogen atmosphere and stirred vigorously at room temperature overnight.[1]
-
Upon completion of the reaction (which can be monitored by Thin Layer Chromatography), the mixture is filtered through a pad of Celite or diatomaceous earth to remove the Raney Nickel catalyst.[1]
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude 2-Amino-5-chlorobenzoic acid as a white solid.[1] The typical yield for this reaction is high, often around 96%.[1]
-
Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, if required.[5]
Causality Behind Experimental Choices:
-
Raney Nickel: This catalyst is chosen for its high activity and selectivity in the hydrogenation of nitro groups to amines under mild conditions.
-
Ethanol: Serves as an effective solvent for the starting material and product, and is relatively easy to remove post-reaction.
-
Hydrogen Atmosphere: Provides the necessary reducing agent for the catalytic hydrogenation.
-
Celite Filtration: Essential for the complete removal of the fine, pyrophoric Raney Nickel catalyst from the reaction mixture.
dot
Caption: Synthetic route to 2-Amino-5-chlorobenzoic acid.
Part 2: Boc Protection of 2-Amino-5-chlorobenzoic acid
The protection of the amino group of 2-Amino-5-chlorobenzoic acid is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. This reaction is generally high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-chlorobenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Dissolve 2-Amino-5-chlorobenzoic acid (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 equivalents) to the solution.[6]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirred amine solution.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.[6]
-
If necessary, the product can be further purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
(Boc)₂O: This is the standard and most efficient reagent for introducing the Boc protecting group.
-
Triethylamine: Acts as a base to deprotonate the amino group, increasing its nucleophilicity to attack the (Boc)₂O, and also to neutralize the acid byproduct of the reaction.
-
Anhydrous Solvent: Prevents hydrolysis of the (Boc)₂O reagent.
-
Aqueous Workup: The series of washes removes excess reagents, the triethylammonium salt, and other water-soluble impurities.
Sources
An In-depth Technical Guide on the Safety and Handling of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is readily available. The following guide is a synthesis of information from structurally similar compounds and general chemical safety principles. All procedures should be conducted only after a thorough, site-specific risk assessment by qualified personnel.
Introduction and Hazard Analysis
This compound is a bifunctional organic molecule incorporating a chlorinated benzoic acid and a Boc-protected amine. This structure suggests a toxicological profile influenced by its constituent parts. Direct data for this compound is limited; therefore, a conservative approach to handling is imperative. Our analysis is based on the known hazards of its structural analogues: 2-chlorobenzoic acid, 5-amino-2-chlorobenzoic acid, and 4-(tert-Butoxycarbonylamino)benzoic acid.
Based on these analogues, this compound should be presumed to be:
-
Harmful if swallowed. [1]
-
A skin irritant. [2]
-
Potentially causing respiratory tract irritation. [2]
The presence of the chloro-substituent and the acidic nature of the carboxylic acid group are the primary drivers of its irritant properties.[4][5] The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but can be cleaved by strong acids.[6][][8][9]
Comparative Hazard Data of Structural Analogues
| Hazard Statement | 2-Chlorobenzoic Acid | 5-Amino-2-chlorobenzoic acid | 4-(tert-Butoxycarbonylamino)benzoic acid | Inferred for this compound |
| Acute Oral Toxicity | Harmful if swallowed[1] | May cause irritation of the digestive tract[10] | No classification | Presumed Harmful if Swallowed |
| Skin Irritation | Causes skin irritation[2][11] | Causes skin irritation[2] | Not classified as a skin irritant[12] | Presumed Skin Irritant |
| Eye Irritation | Causes serious eye irritation[2][3][13] | Causes serious eye irritation[2] | Not classified as an eye irritant[12] | Presumed Serious Eye Irritant |
| Respiratory Irritation | Not specified | May cause respiratory irritation[2] | May cause respiratory irritation[14] | Presumed Respiratory Tract Irritant |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is essential for the safe handling of this compound.
Engineering Controls
All manipulations of this compound, especially handling of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[15] The work area should be equipped with an eyewash station and a safety shower.[11][16]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory for all personnel handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[17][18]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.[19][20]
-
Body Protection: A flame-retardant laboratory coat is required. For larger scale operations or when there is a significant risk of contamination, chemical-resistant coveralls should be worn.[17]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[21]
Caption: PPE Selection Workflow for Handling this compound.
Handling and Storage Protocols
Handling
-
Avoid all personal contact, including inhalation of dust.[19]
-
Wash hands thoroughly after handling.[14]
-
When preparing solutions, always add the solid acid to the solvent slowly to control any exothermic reactions.[15]
-
Avoid the formation of dust and aerosols.[19]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[11]
-
The Boc protecting group is sensitive to strong acids, which will cause its removal.[][8] Therefore, store away from acidic environments to maintain the integrity of the compound.
First-Aid and Emergency Procedures
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]
-
In case of skin contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[5][14]
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical attention.[16]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Accidental Release Measures
-
Small Spills: For small spills of the solid material, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[15]
-
Large Spills: For larger spills, evacuate the area and prevent entry. If it is safe to do so, contain the spill. Contact your institution's environmental health and safety department for assistance with cleanup.[15]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[5][22]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[3][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][13]
Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under normal storage conditions.[11]
-
Reactivity: As a carboxylic acid, it will react with bases in a neutralization reaction.[23] It is also incompatible with strong oxidizing agents.[11]
-
Hazardous Decomposition: Upon heating to decomposition, it may emit toxic fumes of hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides.[6] The Boc group can decompose under acidic conditions to release isobutylene and carbon dioxide.[8]
Disposal Considerations
All waste materials containing this compound must be disposed of as hazardous waste.
-
Place the waste in a clearly labeled, sealed container.
-
As a chlorinated organic compound, it should not be disposed of down the drain.[24]
-
Disposal should be in accordance with all local, state, and federal regulations. This may involve incineration at a licensed facility.[25][26]
Caption: Waste Disposal Workflow for this compound.
Conclusion
While this compound is a valuable building block in pharmaceutical research, its handling demands a high level of caution due to the lack of specific safety data. By treating it with the respect due to a potentially hazardous substance and adhering to the principles of good laboratory practice, including the consistent use of engineering controls and appropriate personal protective equipment, researchers can work with this compound safely and effectively. Always prioritize a thorough risk assessment before commencing any new experimental work.
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2-tert-Butoxycarbonylamino-5-chloro-benzoic acid MSDS information
An In-depth Technical Guide to the Material Safety Profile of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid
This guide provides a detailed examination of the safety, handling, and toxicological profile of this compound. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from closely related structural analogs to construct a reliable safety profile, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound, often referred to as a Boc-protected amino acid derivative, is a key intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable moiety, essential for multi-step synthetic pathways. While specific experimental data for this exact compound is limited, its properties can be reliably inferred from its parent structure, benzoic acid, and related analogs.
| Property | Inferred Data / Remarks | Source Analogy |
| Molecular Formula | C₁₂H₁₄ClNO₄ | PubChem |
| Molecular Weight | 271.70 g/mol | PubChem |
| CAS Number | 253677-29-1 | BLDpharm[1] |
| Appearance | White to off-white crystalline solid. | Benzoic Acid[2][3] |
| Solubility | Poorly soluble in cold water; solubility increases in hot water. Soluble in organic solvents like DMSO, methanol, and chloroform. | Benzoic Acid[2][3], Related Compounds[4] |
| Stability | Stable under recommended storage conditions. | General for Benzoic Acid Derivatives[5] |
| Melting Point | Not specifically reported; likely >150°C based on similar structures. | N/A |
Hazard Identification and GHS Classification (Inferred)
Based on the safety profiles of structurally similar compounds, such as 2-amino-5-chlorobenzoic acid and other chlorinated benzoic acid derivatives, this compound is anticipated to be a hazardous chemical. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
Globally Harmonized System (GHS) Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][6][7] |
Hazard Assessment Workflow
Caption: Logical flow for hazard classification based on analog data.
Safe Handling and Personal Protective Equipment (PPE)
The causality behind stringent handling protocols is to minimize aerosolization of the powdered compound and prevent direct contact. The acidic nature of the carboxyl group and the presence of a halogenated aromatic ring necessitate robust protective measures.
Standard Operating Protocol (SOP) for Handling
-
Engineering Controls : All manipulations should be performed within a certified chemical fume hood or a glove box to ensure adequate ventilation and containment.[5][6][8] Eyewash stations and safety showers must be readily accessible.[6][9]
-
Decontamination : Designate a specific area for handling. After completion, decontaminate all surfaces with a suitable solvent (e.g., 70% ethanol) and wipe clean.
-
Weighing : Use a balance with a draft shield or conduct weighing within a ventilated enclosure to prevent the dispersion of fine particles.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in the work area.[6]
Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6][8] | Protects against airborne particles and accidental splashes. |
| Skin | Nitrile or neoprene gloves (ensure no breakthrough). A flame-resistant lab coat must be worn and buttoned.[5][8] | Prevents skin irritation and potential absorption. |
| Respiratory | A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[8][10] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[5] |
Laboratory Handling Workflow
Caption: Step-by-step workflow for safely handling the compound in a lab setting.
Emergency Procedures and First Aid
In the event of exposure or accidental release, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[5][8]
-
Skin Contact : Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][7]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][11]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and provide two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Fire and Spill Response
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][12]
-
Hazardous Combustion Products : Thermal decomposition can produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5][12] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]
-
Accidental Release : Evacuate the area. Wear appropriate PPE. Avoid generating dust. Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[5][7] Do not allow the material to enter drains or waterways.[7][8]
Stability and Reactivity Profile
Understanding the chemical stability is key to safe storage and preventing hazardous reactions.
-
Reactivity : The compound is generally stable. However, violent reactions are possible with strong oxidizing agents, strong bases, and strong acids.[5][11]
-
Conditions to Avoid : Protect from excess heat, moisture, and the formation of dust, as fine particles mixed with air could create an explosion hazard upon intense heating.[5][11]
-
Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases.[5]
-
Hazardous Decomposition : When heated to decomposition, it emits hazardous fumes of NOx, CO, CO₂, and hydrogen chloride.[5]
Toxicological and Ecological Information (Inferred)
While no specific toxicological studies have been published for this compound, the profile can be inferred from its functional groups and data on related substances.
-
Acute Toxicity : The primary routes of exposure are inhalation, ingestion, and skin/eye contact. It is expected to cause irritation upon contact.[5][13] The oral LD50 for a related compound, 2-Chlorobenzoic acid, is 501 mg/kg in rats, suggesting moderate acute toxicity if ingested.[10]
-
Carcinogenicity and Mutagenicity : No components of this product at levels greater than 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[11]
-
Ecological Impact : Data is not available for this specific compound. However, as a general precaution for chlorinated aromatic compounds, it should not be released into the environment.[7] Disposal must be conducted through an approved waste disposal plant to prevent contamination of soil and water systems.[5][8]
References
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5-Amino-2-chlorobenzoic acid SAFETY DATA SHEET . Fisher Scientific. [Link]
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2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid . PubChem, National Center for Biotechnology Information. [Link]
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2-Chlorobenzoic acid Safety Data Sheet . Carl ROTH. [Link]
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Benzoic Acid - Structure, Properties, Reactions . Turito. [Link]
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Properties of Benzoic Acid . BYJU'S. [Link]
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A Technical Guide to the Synthetic Applications of 2-(tert-Butoxycarbonylamino)-5-chlorobenzoic Acid: A Versatile Building Block in Medicinal and Materials Chemistry
Abstract
2-(tert-Butoxycarbonylamino)-5-chlorobenzoic acid is a strategically-functionalized aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique trifunctional nature—a readily cleavable Boc-protected amine, a versatile carboxylic acid, and a reactive chloro-substituted aromatic ring—provides chemists with a powerful tool for constructing complex molecular architectures. This technical guide offers an in-depth exploration of the core applications of this reagent, focusing on its utility in the synthesis of sophisticated benzamides, peptide analogs, and heterocyclic scaffolds. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this compound's full synthetic potential.
Introduction to the Core Reagent: A Molecule Designed for Control
At the heart of complex multi-step synthesis lies the principle of controlled reactivity. 2-(tert-Butoxycarbonylamino)-5-chlorobenzoic acid is a prime example of a reagent designed for this purpose. Its structure is not merely a collection of functional groups, but a carefully orchestrated arrangement that allows for sequential, selective reactions.
Molecular Profile
The compound, a derivative of 5-chloroanthranilic acid, possesses a unique combination of reactive sites, each governed by distinct chemical properties.[1][2][3]
| Property | Value | Source |
| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-5-chlorobenzoic acid | [4] |
| CAS Number | 253677-29-1 | [5] |
| Molecular Formula | C₁₂H₁₄ClNO₄ | [6] |
| Molecular Weight | 271.70 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [3] |
| Parent Compound | 2-Amino-5-chlorobenzoic acid (CAS: 635-21-2) | [2] |
The Strategic Importance of its Functional Groups
The utility of this reagent stems from the orthogonal nature of its three key functional groups.
-
The Orthogonal Nature of the Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is one of the most common carbamate protecting groups for amines, essential in peptide synthesis and medicinal chemistry.[7] Its primary advantage is its stability in basic and nucleophilic conditions, allowing for reactions at other sites of the molecule without affecting the amine.[8] Crucially, it is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which liberates the free amine via the formation of a stable tert-butyl cation and gaseous byproducts, simplifying purification.[8][9] This acid-lability provides an "on-switch" for the amine's nucleophilicity at the desired synthetic stage.
-
The Carboxylic Acid Moiety as a Synthetic Handle : The carboxylic acid group is a versatile precursor for numerous transformations. It can be readily converted into an acid chloride, an active ester, or directly coupled with amines using standard coupling agents (e.g., HATU, EDC) to form amide bonds. This functionality serves as the primary anchor point for extending the molecular chain.
-
The Influence of the 5-Chloro Substituent : The chlorine atom at the 5-position serves two roles. First, as an electron-withdrawing group, it modulates the electronic properties and reactivity of the aromatic ring. Second, it provides a site for late-stage functionalization through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups to further elaborate the molecular scaffold.
Key Synthetic Applications & Methodologies
The unique architecture of 2-(tert-butoxycarbonylamino)-5-chlorobenzoic acid makes it an ideal starting material for several classes of high-value molecules.
Synthesis of Substituted Benzamides and Peptide Analogs
One of the most direct applications is in the synthesis of N-substituted benzamides. The Boc group prevents the amine from interfering with the activation of the carboxylic acid, thereby avoiding unwanted polymerization and ensuring clean coupling with a target amine. This is particularly valuable in drug discovery for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Causality Behind the Workflow:
-
Activation: The carboxylic acid's hydroxyl group is a poor leaving group. Reagents like HATU or EDC/HOBt convert it into an active ester in situ, which is highly susceptible to nucleophilic attack.
-
Coupling: The external amine (R-NH₂) attacks the activated carbonyl carbon, forming a stable tetrahedral intermediate that collapses to the desired amide.
-
Deprotection: Once the amide bond is securely formed, the Boc group is removed with TFA to reveal the 2-amino functionality for further reactions or as the final product.
Construction of Heterocyclic Scaffolds
Heterocyclic structures are foundational in medicinal chemistry.[10] The ortho-disposed amino and carboxyl groups of the deprotected 5-chloroanthranilic acid core make it an excellent precursor for fused heterocyclic systems like quinazolinones, benzodiazepines, and other related pharmacophores.[11][12]
Rationale for Cyclization: Following the initial amide coupling (as in 2.1) and Boc deprotection, the newly revealed aniline nitrogen is perfectly positioned to undergo an intramolecular cyclization. For instance, if the coupled "R-group" contains an electrophilic center (like an ester or ketone), a condensation reaction can occur to form a six or seven-membered ring. This strategy provides rapid access to complex, drug-like scaffolds.
Field-Proven Experimental Protocols
The following protocols are representative methodologies for the key transformations described.
Protocol 3.1: General Procedure for Amide Bond Formation
Objective: To couple 2-(tert-butoxycarbonylamino)-5-chlorobenzoic acid with a primary or secondary amine.
Methodology:
-
Dissolution: Dissolve 2-(tert-butoxycarbonylamino)-5-chlorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Amine Addition: Add the desired amine (1.1 eq) to the solution.
-
Coupling Agent Addition: Add a coupling agent such as HATU (1.2 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected amide.
Protocol 3.2: General Procedure for Boc Group Deprotection
Objective: To remove the Boc protecting group and liberate the free amine.[7]
Methodology:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in Dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of gas (isobutylene and CO₂) is typically observed.[8]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Neutralization: Re-dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate until the aqueous layer is basic.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often pure enough for the next step or can be further purified by crystallization or chromatography.
Conclusion and Future Outlook
2-(tert-Butoxycarbonylamino)-5-chlorobenzoic acid is more than a simple reagent; it is a versatile platform for synthetic innovation. Its pre-installed, orthogonal functionalities streamline the construction of complex molecules, saving steps and improving yields in demanding synthetic campaigns. Its applications in synthesizing benzamides and heterocyclic cores are well-established in pharmaceutical research.[13][14]
Looking forward, the potential of this building block is expanding. Its use as a bifunctional linker in targeted protein degraders (PROTACs) or as a monomer in the synthesis of novel, functional polymers and materials represents exciting new frontiers.[14] The strategic placement of the chloro-substituent offers a gateway to advanced materials science through post-polymerization modification. As the demand for molecular complexity and synthetic efficiency grows, the utility of such intelligently designed building blocks will only continue to increase.
References
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PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. Available from: [Link]
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PrepChem.com. Synthesis of 2-amino-5-chlorobenzoic acid. Available from: [Link]
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Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. Available from: [Link]
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Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
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RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]
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PubChem. 2-Amino-5-chlorobenzoic acid. Available from: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
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PubChem. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. Available from: [Link]
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PubMed. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues. Available from: [Link]
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Heterocyclic Letters. A novel compound of thio-1,3,4-oxadiazol-2-yl derivatives. Available from: [Link]
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The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry. Available from: [Link]
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A Guide to 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid: A Strategic Building Block in Modern Drug Discovery
Abstract: In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutic agents. 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid, a derivative of anthranilic acid, has emerged as a cornerstone scaffold, particularly in the development of kinase inhibitors and other complex heterocyclic systems. This guide provides an in-depth technical overview of its synthesis, properties, and strategic applications. We will explore the causality behind its utility, focusing on the orthogonal nature of the Boc protecting group and the reactive potential of its dual functional sites. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.
The Anthranilic Acid Scaffold: A Privileged Core in Medicinal Chemistry
Anthranilic acid and its derivatives are of significant economic and scientific importance, serving as crucial intermediates in the production of dyes, pigments, and, most notably, pharmaceuticals.[1] The inherent structural motif—an amino group and a carboxylic acid ortho to each other on a benzene ring—provides a versatile platform for constructing a multitude of bioactive molecules. This arrangement is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and is foundational to the synthesis of various heterocyclic systems.[2] The presence of a chlorine atom at the 5-position, as in our subject molecule, further modulates the electronic properties and provides a metabolic blocking site or a point for further functionalization, a common strategy in drug design. Benzoic acid derivatives, in general, are a well-established class of compounds with a wide range of biological activities, including significant potential as anticancer agents.[3]
Physicochemical Properties and Characterization
This compound, often abbreviated as Boc-5-chloroanthranilic acid, is a stable, solid compound at room temperature. The introduction of the tert-butoxycarbonyl (Boc) group significantly alters the properties of the parent 2-amino-5-chlorobenzoic acid, primarily by increasing its lipophilicity and rendering the amino group non-basic and unreactive under nucleophilic or basic conditions.
Table 1: Physicochemical Properties of 2-Amino-5-chlorobenzoic Acid (Precursor)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆ClNO₂ | [4][5][6] |
| Molecular Weight | 171.58 g/mol | [4][5] |
| Melting Point | 204-206 °C (decomposes) | [7] |
| Appearance | White to pale grey solid | [7] |
| Solubility | Soluble in water, DMSO (slightly), Methanol (slightly) | [7] |
| IUPAC Name | 2-amino-5-chlorobenzoic acid | [4] |
| Synonyms | 5-Chloroanthranilic acid, 5-Chloro-2-aminobenzoic acid |[4][5][7] |
Note: Data for the Boc-protected title compound is less commonly published in aggregate sources; however, its properties are consistent with a protected amino acid derivative.
Characterization of the title compound relies on standard analytical techniques. ¹H NMR spectroscopy would confirm the presence of the Boc group (a characteristic singlet at ~1.5 ppm integrating to 9 protons) and the aromatic protons. Infrared (IR) spectroscopy would show the disappearance of the N-H stretching bands of the primary amine and the appearance of the urethane carbonyl stretch.
Synthesis and Purification Workflow
The preparation of this compound is a two-step process starting from a commercially available precursor. The workflow is designed for efficiency and scalability, critical factors in a drug development setting.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolinones from 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules of significant pharmacological interest.[1][2][3] The quinazolinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Derivatives of quinazolinone have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[1][4][5]
This document provides a comprehensive guide for the synthesis of quinazolinone derivatives starting from 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug development. The methodologies are grounded in established chemical principles and aim to provide a reproducible and efficient pathway to these valuable compounds.
Chemical Principles and Reaction Mechanism
The synthesis of 4(3H)-quinazolinones from 2-aminobenzoic acid (anthranilic acid) derivatives is a well-established transformation in organic chemistry.[6] The general strategy involves the reaction of the anthranilic acid derivative with a suitable C1 or C2 synthon, followed by cyclization. In the context of the starting material, this compound, the synthesis involves two key transformations:
-
Amide Bond Formation: The carboxylic acid functionality of the starting material is first activated and then reacted with an amine to form a 2-aminobenzamide intermediate.
-
Cyclization to Quinazolinone: The 2-aminobenzamide intermediate undergoes an intramolecular cyclization to form the quinazolinone ring system. This step often requires a reagent that can provide the missing carbon atom of the pyrimidine ring.
The tert-Butoxycarbonyl (Boc) protecting group on the 2-amino group plays a crucial role in this synthetic route. It prevents unwanted side reactions of the amino group during the initial amide formation step. The Boc group is typically removed under acidic conditions to allow for the subsequent cyclization.[7][8]
Reaction Pathway Overview
Caption: General workflow for the synthesis of substituted quinazolinones.
Experimental Protocols
PART 1: Synthesis of N-Substituted-2-(tert-butoxycarbonylamino)-5-chlorobenzamide
This protocol details the coupling of this compound with a primary amine to form the corresponding benzamide.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 285.71 | 1.0 | 286 mg |
| Primary Amine (R-NH2) | - | 1.1 | 1.1 eq |
| EDC·HCl (EDCI) | 191.70 | 1.2 | 230 mg |
| HOBt | 135.12 | 1.2 | 162 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 0.44 mL |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 mmol), EDC·HCl (1.2 mmol), and HOBt (1.2 mmol).
-
Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until the solids dissolve.
-
Add the primary amine (1.1 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 mmol).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-substituted-2-(tert-butoxycarbonylamino)-5-chlorobenzamide.
PART 2: Synthesis of Substituted 6-chloro-quinazolin-4(3H)-one
This part of the protocol describes the deprotection of the Boc group followed by cyclization to form the quinazolinone ring.
Method A: Two-Step Deprotection and Cyclization
Step 2a: Boc Deprotection
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Boc-2-amino-5-chloro-N-substituted-benzamide | - | 1.0 | 1.0 eq |
| Trifluoroacetic acid (TFA) | 114.02 | - | 2 mL |
| Dichloromethane (DCM) | - | - | 8 mL |
Procedure:
-
Dissolve the N-Boc-2-amino-5-chloro-N-substituted-benzamide (1.0 mmol) in dichloromethane (8 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (2 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting crude 2-amino-5-chloro-N-substituted-benzamide is often used in the next step without further purification.
Step 2b: Cyclization
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Crude 2-amino-5-chloro-N-substituted-benzamide | - | ~1.0 | - |
| Triethyl orthoformate | 148.19 | 5.0 | 0.93 mL |
| Acetic anhydride | 102.09 | 2.0 | 0.19 mL |
Procedure:
-
To the crude 2-amino-5-chloro-N-substituted-benzamide, add triethyl orthoformate (5.0 mmol) and acetic anhydride (2.0 mmol).
-
Heat the reaction mixture at 120-130 °C for 2-4 hours. Monitor the formation of the quinazolinone by TLC.
-
After cooling to room temperature, the product often precipitates. The solid can be collected by filtration and washed with a cold solvent like ethanol or diethyl ether.
-
If no precipitate forms, the reaction mixture can be concentrated under reduced pressure and the residue purified by recrystallization or column chromatography.
Method B: One-Pot Deprotection and Cyclization
This method combines the deprotection and cyclization steps into a single pot, which can be more efficient.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Boc-2-amino-5-chloro-N-substituted-benzamide | - | 1.0 | 1.0 eq |
| Formamide | 45.04 | - | 5 mL |
| p-Toluenesulfonic acid (p-TsOH) monohydrate | 190.22 | 0.1 | 19 mg |
Procedure:
-
In a round-bottom flask, combine N-Boc-2-amino-5-chloro-N-substituted-benzamide (1.0 mmol) and formamide (5 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the reaction mixture to 150-160 °C and stir for 4-6 hours. The high temperature facilitates both the deprotection of the Boc group and the subsequent cyclization with formamide acting as the C1 source.[3][9]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (20 mL).
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Workflow for Synthesis and Characterization
Caption: From starting material to pure, characterized product.
Characterization of Quinazolinones
The structural elucidation of the synthesized quinazolinone derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinazolinone core. The chemical shifts and coupling patterns will depend on the substitution pattern. A key signal is often a downfield singlet corresponding to the proton at the 2-position (if unsubstituted). The N-H proton of the quinazolinone ring typically appears as a broad singlet at a very downfield chemical shift (>10 ppm).[10]
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and will show characteristic signals for the carbonyl carbon (around 160-165 ppm) and the carbons of the heterocyclic ring.[10][13]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. The spectrum of a 4(3H)-quinazolinone will typically show a strong absorption band for the C=O (amide) stretching vibration in the region of 1670-1700 cm⁻¹ and a broad N-H stretching band around 3200-3400 cm⁻¹.[10]
Troubleshooting and Field-Proven Insights
-
Incomplete Amide Coupling: If the amide coupling reaction is sluggish, ensure all reagents and solvents are anhydrous. The use of alternative coupling agents such as HATU or COMU can be beneficial.
-
Difficult Boc Deprotection: While TFA is generally effective, some substrates may require stronger acidic conditions, such as 4M HCl in dioxane. However, care must be taken as harsh acidic conditions can lead to degradation of other functional groups.[14]
-
Low Yields in Cyclization: The temperature of the cyclization step is critical. Temperatures that are too low may result in incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of polymeric byproducts.[15] The choice of the C1 synthon (e.g., triethyl orthoformate vs. formamide) can also significantly impact the yield and reaction conditions required.
-
Purification Challenges: Quinazolinones can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding. A mixed solvent system for recrystallization is often effective. For column chromatography, adding a small amount of a polar solvent like methanol to the eluent can help to elute the product.
Conclusion
The synthesis of quinazolinones from this compound provides a flexible and efficient route to a wide array of potentially bioactive molecules. The protocols outlined in this application note offer a solid foundation for researchers to explore the chemical space of this important heterocyclic scaffold. By understanding the underlying chemical principles and paying close attention to the experimental details, scientists can successfully synthesize and characterize novel quinazolinone derivatives for application in drug discovery and development.
References
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ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]
-
MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
-
JoVE. (2020). One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry. Retrieved from [Link]
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PMC. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fused quinazolinones via visible light induced cyclization of 2-aminobenzaldehydes with tetrahydroisoquinolines. Retrieved from [Link]
-
Omics Online. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Retrieved from [Link]
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PMC. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]
-
Preprints.org. (2024). Study on quinazolinone derivative and their pharmacological actions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. Retrieved from [Link]
-
DOI. (2019). Preparation of 4(3H)-quinazolinones from aryldiazonium salt, nitriles and 2-aminobenzoate via a cascade annulation. Retrieved from [Link]
-
Thieme. (2021). Copper-Catalyzed Oxidative Cyclization of 2-Aminobenzamide Derivatives: Efficient Syntheses of Quinazolinones and Indazolones. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel Method for the Synthesis of 4(3H)-Quinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. Retrieved from [Link]
-
ACS Publications. (2024). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. Retrieved from [Link]
-
NIH. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Retrieved from [Link]
-
PMC. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
-
Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]
-
PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of a Useful Synthetic Precursor, 2-Substituted 4(3H)-Quinazolinone: Directed Lithiation and N3-Deprotection of 3-t-Butoxycarbonyl-4(3H). Retrieved from [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic approaches to N‐Boc‐quinazolinones. Retrieved from [Link]
-
Preprints.org. (2024). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Retrieved from [Link]
-
PubMed. (2004). MS and NMR investigation of bioactive quinazolones. Retrieved from [Link]
-
SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
PMC. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved from [Link]
-
PMC. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
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Application Note: High-Efficiency Amide Coupling Protocols for 2-(tert-Butoxycarbonylamino)-5-chloro-benzoic Acid
Introduction
2-(tert-Butoxycarbonylamino)-5-chloro-benzoic acid is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a protected aniline, a carboxylic acid, and a halogen substituent, makes it a versatile starting material for the synthesis of complex heterocyclic scaffolds, such as quinazolinones and benzodiazepines, which are prevalent in many pharmacologically active agents. The formation of an amide bond is a critical first step in the elaboration of this scaffold.
However, the coupling of this substrate presents specific challenges. The bulky tert-Butoxycarbonyl (Boc) protecting group can introduce steric hindrance around the carboxylic acid, while the electronic properties of the substituted aniline may influence the nucleophilicity of potential coupling partners and the reactivity of the acid itself. Therefore, the selection of an appropriate coupling reagent and a well-optimized protocol is paramount to achieving high yields, minimizing side reactions, and ensuring product purity.
This guide provides a detailed analysis of common coupling strategies, explains the rationale behind reagent selection, and offers two robust, step-by-step protocols for the efficient amide coupling of 2-(tert-Butoxycarbonylamino)-5-chloro-benzoic acid with primary and secondary amines.
Understanding the Chemistry: Selecting the Right Coupling Reagent
The conversion of a carboxylic acid and an amine into an amide requires the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group. This is achieved using a "coupling reagent." The choice of reagent is critical and depends on the substrate's steric and electronic properties. For a sterically demanding and potentially sensitive substrate like 2-(tert-Butoxycarbonylamino)-5-chloro-benzoic acid, several classes of reagents can be considered.
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate[1]. While effective, this intermediate can be prone to racemization and can rearrange into an unreactive N-acylurea byproduct[2]. To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® are almost always used. These additives trap the O-acylisourea to form a more stable and selective active ester, enhancing reaction efficiency and suppressing side reactions[3]. Water-soluble EDC is often preferred over DCC for solution-phase synthesis because its urea byproduct is easily removed with an aqueous work-up[3][4].
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are among the most efficient for challenging couplings[5][6]. They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form active esters. HATU, which forms a highly reactive OAt ester, is particularly effective for coupling sterically hindered acids or less nucleophilic amines due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group (HOAt)[2][5].
-
Phosphonium Salts (e.g., PyBOP, BOP): Similar to uronium salts, phosphonium reagents like PyBOP generate active esters that rapidly react with amines[5][7]. They are known for their high reactivity and are often used in solid-phase peptide synthesis, but are equally effective in solution[3]. The byproducts, however, can sometimes be more difficult to remove than those from other reagent classes.
The following table summarizes the performance characteristics of key coupling reagents relevant to this application.
| Coupling Reagent | Class | Typical Yield Range | Key Observations & Rationale | Potential Side Reactions |
| EDC/HOBt | Carbodiimide | Moderate to High | Cost-effective and widely used. The addition of HOBt is crucial to minimize racemization and form a more selective active ester, improving overall efficiency[2][8]. The urea byproduct is water-soluble, simplifying purification[3]. | Formation of N-acylurea byproduct if the active ester is not trapped efficiently. Potential for racemization without an additive[2]. |
| HATU | Uronium/Aminium Salt | High | Highly efficient with fast reaction times. Excellent for sterically hindered acids and less nucleophilic amines due to the formation of a highly reactive OAt active ester[2][5]. Requires a non-nucleophilic base. | Guanidinylation of the primary amine if an excess of HATU is used or if pre-activation of the acid is too slow[9]. |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings with minimal racemization. Its byproducts are water-soluble, which greatly simplifies the reaction work-up[2]. | Requires a tertiary amine base, often in stoichiometric amounts. |
| CDI | Imidazolium | Moderate | Involves formation of an acylimidazolide intermediate. Generally mild, but may require heating for less reactive partners[2]. | Slower reaction rates compared to uronium or phosphonium salts. |
Visualizing the Process
A successful coupling reaction follows a logical sequence of activation followed by nucleophilic attack. This workflow ensures that the highly reactive intermediate is generated efficiently and consumed by the desired amine partner.
Caption: General scheme for amide bond formation.
Caption: Standard workflow for amide synthesis protocol.
Experimental Protocols
The following protocols are designed for a typical 0.5 mmol scale reaction. All glassware should be flame- or oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: EDC/HOBt Mediated Coupling (Cost-Effective Standard)
This protocol utilizes the classic carbodiimide activator EDC in conjunction with HOBt to ensure efficient and low-racemization coupling. It is a reliable method for a wide range of amine nucleophiles.
Materials:
-
2-tert-Butoxycarbonylamino-5-chloro-benzoic acid (136 mg, 0.5 mmol, 1.0 eq)
-
Amine (primary or secondary) (0.55 mmol, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (115 mg, 0.6 mmol, 1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (81 mg, 0.6 mmol, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, the desired amine, and HOBt.
-
Dissolution: Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl in one portion.
-
Base Addition: Add DIPEA dropwise to the stirred solution at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 20 mL)[10].
-
The acidic wash removes residual DIPEA and any unreacted amine, while the basic wash removes unreacted starting acid and HOBt.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide[11].
Protocol 2: HATU Mediated Coupling (High-Efficiency Standard)
This protocol uses the powerful uronium salt HATU, which is ideal for more challenging couplings, including with sterically hindered or electron-deficient amines, often resulting in faster reaction times and higher yields[6][12].
Materials:
-
This compound (136 mg, 0.5 mmol, 1.0 eq)
-
Amine (primary or secondary) (0.55 mmol, 1.1 eq)
-
HATU (209 mg, 0.55 mmol, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound and HATU.
-
Dissolution: Add anhydrous DCM or DMF (5 mL) and stir.
-
Pre-activation: Add DIPEA to the mixture and stir for 5-10 minutes at room temperature. This step pre-activates the carboxylic acid, forming the reactive OAt-ester.
-
Amine Addition: Add the amine to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. HATU-mediated reactions are often complete much faster than EDC couplings.
-
Work-up: Follow the same aqueous work-up procedure as described in Protocol 1 (Step 7). The byproducts from HATU are water-soluble and will be removed during the washes.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
The successful amide coupling of 2-(tert-Butoxycarbonylamino)-5-chloro-benzoic acid is readily achievable with careful selection of reagents and adherence to a robust protocol. For general applications, the EDC/HOBt method offers a reliable and cost-effective solution. For more challenging substrates, such as sterically hindered or electronically deactivated amines, the HATU protocol provides a highly efficient and rapid alternative. Both methods, when combined with a standard aqueous work-up and chromatographic purification, will consistently yield high-purity amide products, enabling the next steps in the synthesis of complex molecular targets.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Kandepi, V. R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Isaksson, J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
-
Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. Retrieved from [Link]
-
University of Mount Union. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis Lab Manual. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Zhang, W., et al. (2024). Deprotective Functionalization: A Direct Conversion of Nms-Amides to Carboxamides Using Carboxylic Acids. National Institutes of Health. Retrieved from [Link]
-
Pathare, R. S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-144. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. RSC Publishing. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid for the Synthesis of Novel Kinase Inhibitors
Abstract
This technical guide provides a comprehensive overview of the strategic application of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid as a pivotal building block in the synthesis of kinase inhibitors. We delve into the rationale behind its use, detailing its structural advantages and synthetic versatility. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations, including amide bond formation and Boc deprotection. Furthermore, we explore the structure-activity relationship (SAR) of the resulting 2-aminobenzamide scaffold, offering insights for the rational design of potent and selective kinase inhibitors.
Introduction: The Strategic Value of the 2-Amino-5-chlorobenzamide Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] The 2-aminobenzamide moiety has emerged as a privileged scaffold in this arena, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases.[3]
This compound is a pre-functionalized and strategically protected starting material that offers several advantages for the synthesis of kinase inhibitor libraries:
-
Orthogonal Functionality: The presence of both a carboxylic acid and a protected amine allows for sequential and controlled derivatization.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is robust enough to withstand many reaction conditions, yet it can be readily removed under acidic conditions, ensuring the amine is revealed at the desired synthetic stage.[4][5] This stability is crucial during the initial, often strenuous, amide coupling reactions.
-
The Chloro Substituent: The chlorine atom at the 5-position provides a handle for further synthetic modification through cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the exploration of a wider chemical space and the optimization of inhibitor potency and selectivity.[6] Moreover, electron-withdrawing groups on the benzamide ring can enhance the biological activity of the final compound.[7]
This guide will walk you through the effective utilization of this versatile building block to construct novel kinase inhibitors.
Synthetic Strategies and Core Methodologies
The synthesis of kinase inhibitors from this compound primarily revolves around two key transformations: the formation of the amide bond and the subsequent deprotection of the Boc group.
Amide Bond Formation: The Cornerstone of the Synthesis
The coupling of the carboxylic acid with a desired amine is the first crucial step in elaborating the scaffold. The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine, as well as the desired scale of the reaction.[8]
The general mechanism involves the activation of the carboxylic acid to form a more reactive species, which is then susceptible to nucleophilic attack by the amine.[8]
Caption: General workflow for amide bond formation.
Comparative Analysis of Common Coupling Reagents:
| Coupling Reagent | Class | Typical Yield | Key Considerations & Causality | Potential Side Reactions |
| HATU | Uronium Salt | High | Highly efficient and fast, making it ideal for sterically hindered acids and less nucleophilic amines. The formation of the HOBt ester is rapid, minimizing side reactions.[8] | Guanidinylation of the primary amine if used in excess. |
| EDC/HOBt | Carbodiimide | Moderate to High | A cost-effective and widely used combination. HOBt is crucial as it suppresses racemization and reacts with the O-acylisourea intermediate to form an active ester, preventing the formation of N-acylurea byproduct.[9] | Formation of N-acylurea byproduct, which can be challenging to remove. |
| T3P® | Phosphonic Anhydride | High | Excellent for difficult couplings, including those with sterically demanding substrates. The byproducts are water-soluble, simplifying purification.[8] | Requires a base, typically a tertiary amine. |
| CDI | Imidazolium | Moderate | Conditions are mild, and the byproducts (imidazole and CO₂) are volatile and easily removed. However, the reaction rates are generally slower.[8] | Less effective for highly hindered substrates. |
Boc Deprotection: Unveiling the Pharmacophore
The removal of the Boc protecting group is typically the final step before further derivatization or biological testing. The standard method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an inert solvent.[4][5]
Causality of Reagent Choice:
-
TFA in Dichloromethane (DCM): This is the most common and generally reliable method.[10] TFA is a strong acid that readily cleaves the tert-butyl ester of the carbamate, releasing the free amine as a trifluoroacetate salt. The reaction is typically fast and clean at room temperature.
-
HCl in Dioxane/Methanol: An alternative to TFA, particularly when the final product's stability in TFA is a concern.[11] It provides the amine as a hydrochloride salt.
-
Thermal Deprotection: In some cases, particularly when acid-sensitive functional groups are present elsewhere in the molecule, thermal deprotection can be an option, although it may require higher temperatures and longer reaction times.[5]
Caption: Boc deprotection workflow.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of a generic kinase inhibitor from this compound.
Protocol 3.1: Synthesis of a Boc-Protected 2-Amino-5-chlorobenzamide Intermediate
This protocol details the HATU-mediated coupling of this compound with a representative amine (e.g., 4-aminophenol).
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Amine Addition: Add 4-aminophenol (1.1 eq) to the solution.
-
Base and Coupling Reagent Addition: Add DIPEA (3.0 eq) to the reaction mixture, followed by the portion-wise addition of HATU (1.2 eq). Rationale: DIPEA is a non-nucleophilic base that neutralizes the formation of acids during the reaction, driving it to completion. HATU is added last to initiate the activation of the carboxylic acid in the presence of the other components.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with EtOAc (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted acid and HOBt) and brine. Rationale: The bicarbonate wash is crucial to remove acidic impurities, while the brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to yield the pure Boc-protected amide.
Protocol 3.2: Boc Deprotection to Yield the Final 2-Amino-5-chlorobenzamide
This protocol describes the removal of the Boc group using TFA.
Materials:
-
Boc-protected 2-amino-5-chlorobenzamide intermediate (from Protocol 3.1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected amide (1.0 eq) in DCM (approximately 0.1 M concentration).
-
TFA Addition: To this solution, add TFA (10-20% v/v). Rationale: A sufficient excess of TFA is required to ensure complete and rapid cleavage of the Boc group.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is basic. Caution: This neutralization is exothermic and releases CO₂ gas. Perform this step slowly and with adequate ventilation.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final 2-amino-5-chlorobenzamide product.
Structure-Activity Relationship (SAR) Insights
The 2-amino-5-chlorobenzamide scaffold serves as an excellent starting point for generating kinase inhibitors with diverse activity profiles. The following SAR insights have been gleaned from various studies on structurally related compounds:[7][12]
-
The 2-Amino Group: The free amine, revealed after Boc deprotection, is often a critical hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.
-
The Amide Linker: The amide bond itself is a key hydrogen bonding element, contributing significantly to the binding affinity of the inhibitor.[7]
-
Substitutions on the Amide Nitrogen: The nature of the substituent on the amide nitrogen (the "R'" group from the amine used in the coupling reaction) is a primary determinant of selectivity and potency. This group projects into different pockets of the ATP-binding site, and its optimization is a key focus of lead development.
-
The 5-Chloro Group: As mentioned, this group can be a site for further modification. For instance, Suzuki-Miyaura coupling can be used to introduce various aryl or heteroaryl groups, which can access additional binding pockets and enhance potency.
Below is a hypothetical signaling pathway that could be targeted by inhibitors derived from this scaffold.
Caption: A hypothetical kinase signaling pathway targeted by a 2-amino-5-chlorobenzamide analog.[12]
Conclusion
This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its pre-installed, protected amine and activatable carboxylic acid functionalities, combined with a site for further diversification, make it an ideal scaffold for medicinal chemistry campaigns. The protocols and insights provided in this guide are intended to empower researchers to efficiently and rationally design the next generation of targeted therapeutics. By understanding the causality behind the synthetic choices and the key structural features that drive biological activity, the path from this building block to a potent and selective kinase inhibitor can be navigated with greater confidence and success.
References
- Kunnath, R. T., et al. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development.
-
Boateng, E. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25034–25041. Available at: [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. Available at: [Link]
-
Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
MySkinRecipes. (n.d.). 5-(((tert-Butoxycarbonyl)amino)methyl)-2-chlorobenzoicacid. Available at: [Link]
-
Janečková, L., et al. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 25(23), 5769. Available at: [Link]
-
Lu, Y., et al. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry, 66(5), 3568–3586. Available at: [Link]
-
Johnson, C. N., et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 31(1), 1-20. Available at: [Link]
- Ziegler, S. (2019). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth Factor 2. Ludwig-Maximilians-Universität München.
-
Baxter, A. D., et al. (2007). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 17(14), 3972–3977. Available at: [Link]
- Isaksson, J., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(44), 10879-10885.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
An, G., et al. (2008). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 18(14), 4072–4074. Available at: [Link]
-
Pornsuriyasak, P., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(12), 2649–2652. Available at: [Link]
- Zahra, A., et al. (2023).
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][7][13]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635–654. Available at: [Link]
-
Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136–1141. Available at: [Link]
- Patel, N. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(4), 415-424.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Melander, R. J., et al. (2021). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Medicinal Chemistry, 12(10), 1711-1719.
- Montanari, D., & Petrocchi, A. (2022).
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86. Available at: [Link]
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
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Application Note: Strategies for Efficient Amide Bond Formation with 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid
Introduction: The Challenge of a Multifunctional Building Block
2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure presents a trifecta of synthetic challenges for a seemingly routine transformation—amide bond formation. The bulky tert-butoxycarbonyl (Boc) protecting group at the ortho position introduces significant steric hindrance around the carboxylic acid. Compounding this, the chlorine atom at the para position acts as an electron-withdrawing group, deactivating the aromatic ring and reducing the nucleophilicity of the carboxylate.
This guide provides a detailed exploration of the mechanistic considerations, reagent selection, and practical protocols necessary to overcome these challenges. We will move beyond simple step-by-step instructions to explain the chemical rationale behind each choice, empowering researchers to not only successfully couple this substrate but also to troubleshoot and adapt these methods for other difficult amide syntheses.
Mechanistic Overview: The Principle of Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, requiring high temperatures that are incompatible with complex molecules. Therefore, amide synthesis universally proceeds through the activation of the carboxylic acid. This involves converting the carboxyl hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[1] The general workflow is depicted below.
Figure 1: General workflow for amide bond formation via carboxylic acid activation.
The choice of coupling reagent is the most critical parameter in this process, dictating the nature of the activated intermediate and the overall efficiency of the reaction, especially for challenging substrates.
Selecting the Optimal Coupling Strategy
For a sterically hindered and electronically deactivated substrate like this compound, not all coupling reagents are equally effective. Onium salt-based reagents are generally more potent and suitable than standard carbodiimides used in isolation.[2]
| Reagent Class | Common Examples | Mechanism of Action | Suitability for this Substrate |
| Carbodiimides | DCC, EDC (DIC) | Forms an O-acylisourea intermediate. Often used with additives (HOBt, HOAt) to suppress racemization and improve efficiency. | Moderate. Prone to slow reaction rates and incomplete conversion due to steric hindrance. Requires an additive like HOBt or HOAt for acceptable performance.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Forms a highly reactive phosphonium-ester intermediate. Known for clean reactions as they do not cause guanidinylation side reactions.[4] | High. Excellent reagents for hindered couplings and fragment condensation. PyAOP is particularly potent due to the HOAt leaving group.[4] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Forms highly reactive OBt, OAt, or Oxyma active esters.[4] These are among the most efficient coupling reagents available. | Very High. HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester, which benefits from anchimeric assistance, accelerating the reaction.[2][4] |
Based on this analysis, aminium/uronium salt reagents, particularly HATU, represent the most robust choice for achieving high yields with this compound. We will provide a primary protocol using HATU and an alternative using the more economical EDC/HOBt combination for comparison.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling with HATU
This protocol leverages the high reactivity of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) to overcome the steric and electronic barriers of the substrate.[5] Pre-activation of the carboxylic acid before the amine is added is crucial to prevent a common side reaction where the uronium salt reacts with the amine, forming an unreactive guanidinium species.[4][6]
Figure 2: Step-by-step workflow for the HATU-mediated coupling protocol.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes. This pre-activation step is critical for forming the reactive OAt-ester.
-
Amine Addition: Add the desired amine (1.1 eq), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored carefully. For hindered substrates, the reaction may take anywhere from 2 to 24 hours.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Carbodiimide-Mediated Coupling using EDC and HOBt
This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide, which simplifies purification as the resulting urea byproduct can be removed during an aqueous work-up.[1] HOBt acts as an additive that traps the highly reactive O-acylisourea intermediate to form an HOBt-ester, which is more stable and less prone to side reactions.[7]
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the mixture in one portion. Stir for 15-20 minutes to activate the carboxylic acid.[8]
-
Amine Addition: Add the aliphatic amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).[8]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction is typically slower than HATU-mediated couplings.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[8]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficiently reactive coupling agent. 2. Steric hindrance from amine partner. 3. Wet reagents or solvents. | 1. Switch from EDC/HOBt to a more potent reagent like HATU or PyAOP.[2] 2. Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time. 3. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Guanidinylation Side Product | Use of excess uronium/aminium reagent (e.g., HATU, HBTU) which reacts with the free amine. | 1. Pre-activate the carboxylic acid with the coupling reagent before adding the amine. 2. Use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[4] |
| Hydrolysis of Activated Ester | Presence of water in the reaction mixture, leading back to the starting carboxylic acid. | 1. Use anhydrous solvents and reagents. 2. Maintain a robust inert atmosphere (Nitrogen or Argon) throughout the reaction. |
| Difficulty Removing Byproducts | 1. Dicyclohexylurea (from DCC) is often insoluble and hard to filter completely. 2. HOBt/HOAt and other additives can be difficult to separate from the product. | 1. Use a water-soluble carbodiimide like EDC, whose urea byproduct is removed in the aqueous wash. 2. Perform all recommended aqueous washes during work-up to remove polar byproducts before chromatography. |
Conclusion
The successful formation of an amide bond with this compound is highly dependent on the strategic selection of a potent coupling reagent capable of overcoming significant steric and electronic barriers. While standard carbodiimide methods can be effective, the use of aminium/uronium reagents like HATU offers superior efficiency, faster reaction times, and higher yields. By understanding the underlying mechanisms and potential side reactions, researchers can confidently synthesize complex amide-containing molecules derived from this challenging building block.
References
-
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]
-
Mustafa, Y. F., et al. (2023). What is coupling reagents in peptide synthesis? ResearchGate. [Link]
-
Cimino, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]
-
Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Nelli, R. K., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. [Link]
-
PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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- 1. Amide Synthesis [fishersci.co.uk]
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- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Reaction Conditions for the Cyclization of N-Boc-5-chloroanthranilic Acid Derivatives
Introduction
The synthesis of fused heterocyclic compounds, particularly quinazolinones and benzodiazepines, is of paramount importance in medicinal chemistry and drug development due to their wide range of biological activities. N-Boc-5-chloroanthranilic acid serves as a versatile and crucial starting material for the construction of these privileged scaffolds. The presence of the chloro substituent at the 5-position offers a handle for further functionalization and can significantly influence the pharmacological properties of the final molecule. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for controlled reactions and is readily removable under acidic conditions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction conditions for the cyclization of N-Boc-5-chloroanthranilic acid derivatives. We will delve into the key synthetic strategies, reaction mechanisms, detailed experimental protocols, and troubleshooting advice to enable the efficient and successful synthesis of 6-chloro-substituted quinazolinones and 7-chloro-substituted benzodiazepines.
Core Concepts: Navigating the Cyclization Landscape
The cyclization of N-Boc-5-chloroanthranilic acid derivatives can be broadly categorized into two main pathways, leading to either six-membered quinazolinone rings or seven-membered benzodiazepine rings. The choice of reaction conditions, including the coupling partner, catalyst, and cyclizing agent, dictates the outcome of the reaction.
A common strategy involves the initial formation of an N-acyl or related intermediate, which then undergoes intramolecular cyclization. A key intermediate in many quinazolinone syntheses is the corresponding benzoxazinone, which is formed by the cyclization of an acylated anthranilic acid. This intermediate is then reacted with an amine to yield the desired quinazolinone.
Mechanistic Insights: The "Why" Behind the Reaction Conditions
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.
Quinazolinone Formation via Benzoxazinone Intermediate
One of the most prevalent methods for synthesizing 4(3H)-quinazolinones involves the initial acylation of the anthranilic acid, followed by cyclodehydration to form a benzoxazinone intermediate. This intermediate is then treated with an amine to furnish the final quinazolinone product.[1][2]
The N-Boc-5-chloroanthranilic acid can be acylated using various acylating agents. The subsequent cyclization to the benzoxazinone can be promoted by dehydrating agents. The benzoxazinone is a reactive species that readily undergoes nucleophilic attack by an amine at the carbonyl group, leading to ring-opening followed by recyclization to the thermodynamically more stable quinazolinone.
Copper-Catalyzed Quinazolinone Synthesis
Copper catalysis offers an efficient and mild approach to quinazolinone synthesis. The proposed mechanism for copper-catalyzed domino synthesis of quinazolinones involves an initial Ullmann-type coupling of a 2-halobenzamide with an amine, followed by aerobic oxidation and intramolecular nucleophilic addition.[3][4] While starting from N-Boc-5-chloroanthranilic acid would require initial amidation, the principle of copper facilitating the C-N bond formation and subsequent cyclization is a key takeaway. The copper(II) catalyst can act as a Lewis acid to activate the carbonyl group and promote cyclization.[1][5]
Role of Other Key Reagents
-
Methanesulfonyl Chloride (MsCl) and N-Methylimidazole (NMI) : This reagent combination is effective for promoting the condensation of carboxylic acids and amines to form amides.[6] In the context of quinazolinone synthesis from N-Boc-amino acids and anthranilic acids, MsCl and NMI facilitate the initial peptide coupling.[4]
-
Trimethylsilyl Chloride (TMSCl) : TMSCl is often used as a dehydrating agent to promote the cyclization of N-acyl anthranilamides to quinazolinones.[4] It is believed to activate the amide carbonyl group, making it more susceptible to intramolecular nucleophilic attack.[7][8]
Reaction Conditions and Protocols
The following section outlines detailed protocols for the synthesis of quinazolinone and benzodiazepine derivatives from N-Boc-5-chloroanthranilic acid.
Protocol 1: Synthesis of 6-Chloro-quinazolin-4(3H)-one Derivatives via a Benzoxazinone Intermediate
This two-step protocol is a reliable method for the synthesis of a variety of 2,3-disubstituted-6-chloro-quinazolin-4(3H)-ones.
Step 1: Synthesis of 6-Chloro-1H-benzo[d][3][4]oxazine-2,4-dione
This step involves the cyclization of 5-chloroanthranilic acid, which can be obtained by the deprotection of N-Boc-5-chloroanthranilic acid. The Boc group can act as an in-situ source of the carbonyl group for the formation of the oxazinone ring.
-
Reagents and Materials:
-
N-Boc-5-chloroanthranilic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-5-chloroanthranilic acid in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (typically 2-3 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude 6-chloro-1H-benzo[d][3][4]oxazine-2,4-dione can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
-
Step 2: Synthesis of 6-Chloro-quinazolin-4(3H)-one Derivatives
-
Reagents and Materials:
-
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-1H-benzo[d][3][4]oxazine-2,4-dione in the chosen solvent.
-
Add the primary amine (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
| Parameter | Condition | Rationale |
| Solvent | Toluene, DCM (Step 1); Ethanol, Acetic Acid (Step 2) | Anhydrous conditions are crucial for the first step to prevent hydrolysis of thionyl chloride and the product. The choice of solvent in the second step depends on the solubility of the reactants and the reaction temperature required. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization and subsequent reaction with the amine. |
| Reagents | Thionyl Chloride, Primary Amine | Thionyl chloride acts as the dehydrating and cyclizing agent. The primary amine determines the substituent at the 3-position of the quinazolinone. |
Protocol 2: One-Pot Multicomponent Synthesis of N-Boc-2-alkylamino-6-chloroquinazolin-4(3H)-ones
This protocol, adapted from a general method for anthranilic acids, offers an efficient one-pot synthesis of N-Boc protected 2-amino-quinazolinones.[4]
-
Reagents and Materials:
-
N-Boc-amino acid
-
Anhydrous Copper(II) chloride (CuCl₂)
-
4 Å Molecular Sieves
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
N-Methylimidazole (NMI)
-
Methanesulfonyl chloride (MsCl)
-
5-Chloroanthranilic acid
-
Amine (e.g., aniline or benzylamine)
-
Triethylamine (NEt₃)
-
Trimethylsilyl chloride (TMSCl)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a mixture of the N-Boc-amino acid, anhydrous CuCl₂, and 4 Å molecular sieves in anhydrous DCM or DCE under an inert atmosphere, cool to -20 °C.
-
Add NMI and MsCl dropwise and stir for 1 hour at -20 °C.
-
Add 5-chloroanthranilic acid and stir for an additional 1.5 hours at -20 °C.
-
Add more MsCl and NMI and slowly warm the mixture to 40 °C for 1.5 hours.
-
Cool the mixture to room temperature and add the amine. Heat to reflux for 16 hours.
-
Cool the reaction to 0 °C and add triethylamine and TMSCl. Heat to reflux for 24 hours.
-
After completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with DCM.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Catalyst | Copper(II) chloride | Preserves enantiomeric purity and may act as a Lewis acid to facilitate cyclization.[4] |
| Solvent | DCM or DCE | Anhydrous aprotic solvents that are suitable for the reaction conditions. DCE allows for higher reflux temperatures. |
| Reagents | MsCl, NMI, TMSCl, NEt₃ | MsCl/NMI activate the carboxylic acid for amide bond formation. TMSCl/NEt₃ promote the final cyclodehydration step.[4][6][7] |
| Temperature | -20 °C to Reflux | The initial low temperature is crucial for controlling the activation and coupling steps, while higher temperatures are required for the cyclization. |
Protocol 3: Synthesis of 7-Chloro-1,4-benzodiazepine Derivatives
The synthesis of benzodiazepines from anthranilic acid derivatives is typically a multi-step process. A general approach involves the acylation of the anthranilic acid with a suitable amino acid derivative, followed by deprotection and intramolecular cyclization.
-
General Strategy:
-
Amide Coupling: Couple N-Boc-5-chloroanthranilic acid with an N-protected amino acid (e.g., N-Cbz-glycine) using standard peptide coupling reagents (e.g., DCC/DMAP, HATU).
-
Boc Deprotection: Selectively remove the Boc protecting group from the anthranilic acid nitrogen under acidic conditions (e.g., TFA in DCM).
-
Cyclization: Induce intramolecular cyclization of the resulting amino-amide to form the benzodiazepine ring. This step can be promoted by heating or by using a dehydrating agent.
-
Further Modification: The resulting benzodiazepine can be further modified, for example, by N-alkylation.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield of cyclized product | Incomplete reaction; side reactions. | Increase reaction time or temperature. Ensure anhydrous conditions. Use a more efficient cyclizing agent. For multicomponent reactions, optimize the stoichiometry of the reactants. |
| Formation of multiple byproducts | Non-specific reactions; degradation of starting materials or products. | Lower the reaction temperature. Use a milder catalyst or base. Purify intermediates before proceeding to the next step. |
| Difficulty in purification | Similar polarity of product and impurities. | For column chromatography, use a shallower solvent gradient or try a different stationary phase (e.g., alumina).[9][10] Recrystallization from a suitable solvent system can be effective for crystalline products.[9] |
| Racemization of chiral centers (in Protocol 2) | Harsh reaction conditions. | Ensure the reaction is carried out at the recommended low temperatures during the initial coupling steps. The use of CuCl₂ is reported to suppress racemization.[4] |
Purification and Characterization
Purification of the final products is typically achieved by flash column chromatography on silica gel or by recrystallization.[2][9][11]
-
Column Chromatography: A common eluent system for quinazolinone derivatives is a gradient of hexane and ethyl acetate.[9] The polarity of the eluent can be adjusted based on the polarity of the specific product.
-
Recrystallization: For crystalline products, recrystallization from a suitable solvent such as ethanol, ethyl acetate, or a mixture of solvents (e.g., ethyl acetate/hexanes) can provide highly pure material.[2]
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Conclusion
The cyclization of N-Boc-5-chloroanthranilic acid derivatives is a versatile and powerful tool for the synthesis of medicinally important quinazolinones and benzodiazepines. By understanding the underlying reaction mechanisms and carefully selecting the reaction conditions, researchers can efficiently access a wide range of these heterocyclic scaffolds. The protocols and troubleshooting guide provided herein are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
References
- Zhu, M., et al. (2013). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 15(21), 5554–5557.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 17(10), 11663-11679.
- Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.
- Copper-catalyzed synthesis of quinazolin-4-ones.
- Technical Support Center: Purification of 4(3H)
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
- Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Scholars Research Library.
- Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogen
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one.
- Synthesis of 2-Methyl-4(3H)-quinazolinone from Anthranilic Acid: A Technical Guide. Benchchem.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers.
- Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). NIH.
- (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives.
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- Synthesis of Heterocycles from Anthranilic acid and its Deriv
- Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.
- A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal.
- 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. D-Scholarship@Pitt.
- Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Iraqi Journal of Science.
- 7-chloro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine. ChemSynthesis.
- Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid deriv
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
- Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. PubMed.
- Quinazoline derivatives: synthesis and bioactivities. PMC.
- (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
- Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates
- Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
- Synthetic route for the synthesis of quinazoline derivatives (7–27).
- An efficient approach to 4-chloro quinolines via TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. Organic Chemistry Frontiers.
- Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Bentham Science Publisher.
- Purification techniques for 2-Bromobenzo[h]quinazoline. Benchchem.
- Trimethylsilyl Chloride Aids in Solubilization of Oxidative Addition Intermediates
- Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
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Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid as a pivotal starting material for the synthesis of bioactive heterocycles. We delve into the chemical logic behind its design and utility, offering detailed, field-proven protocols for the construction of high-value scaffolds such as quinazolin-4-ones. This guide emphasizes mechanistic understanding, experimental causality, and robust, self-validating methodologies to empower researchers in their synthetic endeavors.
The Strategic Value of the Synthon: this compound
The targeted design of starting materials is fundamental to modern synthetic strategy. This compound is not merely a reagent but a carefully crafted synthon designed for versatility and control in heterocyclic synthesis. Its structure incorporates three key features that a synthetic chemist can exploit:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the aniline nitrogen. Its steric bulk prevents unwanted side reactions at the nitrogen, such as N-acylation when the carboxylic acid is activated. Crucially, it is labile under specific acidic conditions, allowing for a clean and high-yielding deprotection that is orthogonal to many other functional groups, setting the stage for a controlled cyclization event.
-
The Carboxylic Acid: This functional group serves as the primary electrophilic handle. Upon activation, it readily reacts with a wide range of nucleophiles, initiating the construction of the heterocyclic core.
-
The C5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom modulates the reactivity of the aromatic ring. Furthermore, it serves as a valuable atomic placeholder, influencing the pharmacokinetic and pharmacodynamic properties of the final bioactive molecule and offering a potential vector for further functionalization via cross-coupling reactions.
Below is a diagram illustrating the key functional components of this versatile starting material.
Figure 1: Key functional components of the starting material.
Synthesis of 6-Chloro-Substituted Quinazolin-4(3H)-ones
Quinazolinones are a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs known for their diverse biological activities, including anticancer and anti-inflammatory effects.[1][2] The following protocols detail a reliable and adaptable two-step synthesis of 6-chloro-2,3-disubstituted-quinazolin-4(3H)-ones.
Mechanistic Pathway
The synthesis proceeds via a logical sequence:
-
Amide Bond Formation: The carboxylic acid of the starting material is first activated and coupled with a primary amine (R²-NH₂) to form an intermediate N-Boc-protected amide.
-
Deprotection & Cyclization: The Boc group is removed under acidic conditions to liberate the aniline nitrogen. The now-free amino group performs an intramolecular nucleophilic attack on the amide carbonyl, cyclizing to form the dihydroquinazolinone.
-
Dehydration/Aromatization: The intermediate readily loses a molecule of water to yield the stable, aromatic quinazolinone ring system.
This sequence is highly reliable and allows for the introduction of diversity at two positions (R¹ and R²) of the quinazolinone core.
Experimental Workflow: Two-Step Synthesis
The following diagram outlines the general workflow for the synthesis, purification, and analysis of the target quinazolinone derivatives.
Figure 2: General workflow for quinazolinone synthesis.
Protocol 1: Synthesis of 6-Chloro-2-benzyl-3-phenylquinazolin-4(3H)-one
This protocol provides a representative example using phenylacetic acid (to install the R¹-benzyl group) and aniline (to install the R²-phenyl group). It can be readily adapted for other acids and amines.
Step A: Synthesis of tert-butyl (4-chloro-2-(2-phenyl-N-phenylacetamido)phenyl)carbamate
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve this compound (5.71 g, 20 mmol) and phenylacetic acid (2.72 g, 20 mmol) in 100 mL of anhydrous Dichloromethane (DCM).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 4.22 g, 22 mmol) and Hydroxybenzotriazole (HOBt, 2.97 g, 22 mmol). Stir for 20 minutes at 0 °C.
-
Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress racemization (if chiral acids are used) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.
-
-
Amine Addition: Add aniline (1.86 g, 20 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 7.0 mL, 40 mmol).
-
Expertise Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed during the reaction without interfering with the coupling process.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up: Dilute the reaction mixture with 100 mL of DCM. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or flash chromatography to yield the intermediate amide.
Step B: Boc Deprotection and Cyclization to 6-Chloro-2-benzyl-3-phenylquinazolin-4(3H)-one
-
Deprotection: Dissolve the crude amide from Step A in 50 mL of DCM. Add 25 mL of Trifluoroacetic acid (TFA).
-
Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc group at room temperature, generating a carbocation that is quenched to isobutylene and CO₂.
-
-
Reaction & Cyclization: Stir the mixture at room temperature for 2 hours. The deprotection is typically rapid, and the subsequent cyclization is driven by heating.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure.
-
Cyclization Completion: Add 50 mL of acetic acid to the residue and reflux the mixture at 120 °C for 4 hours. Monitor by TLC until the intermediate is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. A precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether. The crude product can be recrystallized from ethanol or purified by column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) to afford the pure quinazolinone.
Data and Characterization
The following table summarizes expected outcomes for a small library of synthesized quinazolinones using variations of Protocol 1.
| R¹ Group (from R¹-COOH) | R² Group (from R²-NH₂) | Product | Expected Yield (%) | M.P. (°C) |
| Benzyl | Phenyl | 6-Chloro-2-benzyl-3-phenylquinazolin-4(3H)-one | 75-85 | 165-167 |
| Methyl | 4-Methoxyphenyl | 6-Chloro-2-methyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one | 80-90 | 188-190 |
| Phenyl | Cyclohexyl | 6-Chloro-3-cyclohexyl-2-phenylquinazolin-4(3H)-one | 70-80 | 152-154 |
Alternative Heterocyclic Scaffolds: Synthesis of Benzodiazepines
The versatility of this compound extends to the synthesis of other important heterocyclic systems, such as the 1,4-benzodiazepine core, which is prevalent in anxiolytic and anticonvulsant drugs. The general strategy involves coupling the starting material with an α-amino acid ester.
Sources
N-Boc-5-chloroanthranilic Acid in Solid-Phase Organic Synthesis: A Detailed Guide for Researchers
Introduction: The Strategic Advantage of N-Boc-5-chloroanthranilic Acid in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for architecturally complex and functionally diverse molecules is ever-present. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology, enabling the rapid and efficient construction of compound libraries. Within this paradigm, the selection of building blocks is paramount to success. N-Boc-5-chloroanthranilic acid stands out as a particularly valuable synthon, offering a unique combination of functionalities that unlock novel chemical space.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of N-Boc-5-chloroanthranilic acid's application in solid-phase synthesis. We will delve into its chemical properties, provide meticulously detailed protocols for its use, and explain the underlying scientific principles that govern its reactivity and successful implementation. The anthranilic acid scaffold is a well-established pharmacophore found in a variety of bioactive compounds, including anti-inflammatory agents[1]. The strategic placement of a chloro substituent and a Boc-protected amine on this core structure provides a versatile handle for diversification, making it an invaluable tool for generating libraries of novel compounds for biological screening[2][3].
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClNO₄ | Inferred |
| Molecular Weight | 287.70 g/mol | Inferred |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 204-206 °C (decomposed, for 2-amino-5-chlorobenzoic acid) | [5] |
| Solubility | Soluble in water (for 2-amino-5-chlorobenzoic acid) | [4][5] |
Safety and Handling Precautions:
Based on the data for related compounds, N-Boc-5-chloroanthranilic acid should be handled with care in a well-ventilated laboratory.[6][7][8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8][10]
-
Inhalation: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6][8]
-
Skin Contact: May cause skin irritation. In case of contact, wash with plenty of soap and water.[6][7][8]
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[6][7][8]
-
Ingestion: Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention.[8]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6][10]
-
Incompatibilities: Strong oxidizing agents, strong bases, and strong acids.[6]
Solid-Phase Synthesis Workflow: A Step-by-Step Guide
The following sections provide detailed protocols for the incorporation of N-Boc-5-chloroanthranilic acid into a solid-phase synthesis workflow. The choice of resin, coupling reagents, and cleavage conditions are critical for a successful outcome.
Diagram: General Workflow for Solid-Phase Synthesis
Caption: General workflow for solid-phase synthesis using N-Boc-5-chloroanthranilic acid.
Resin Selection and Swelling
The choice of solid support is dictated by the desired C-terminal functionality of the final product. For the synthesis of compounds with a C-terminal carboxylic acid, Wang resin is a common and effective choice.
Protocol: Resin Swelling
-
Place the desired amount of Wang resin (e.g., 1.0 g, with a typical loading capacity of 0.5-1.0 mmol/g) into a fritted syringe or a dedicated solid-phase synthesis vessel.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is crucial for ensuring that the reactive sites within the polymer matrix are accessible.
-
After swelling, drain the solvent by filtration.
Loading (Immobilization) of N-Boc-5-chloroanthranilic Acid
The covalent attachment of the first building block to the resin is a critical step that influences the overall yield and purity of the final product. For attaching a carboxylic acid to a hydroxyl-functionalized resin like Wang resin, an esterification reaction is employed.
Protocol: Loading onto Wang Resin
-
In a separate vial, dissolve N-Boc-5-chloroanthranilic acid (3-5 equivalents relative to the resin loading capacity) in a minimal amount of DMF or DCM.
-
Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1-0.3 equivalents).
-
Allow the pre-activation to proceed for 10-15 minutes at room temperature.
-
Add the activated N-Boc-5-chloroanthranilic acid solution to the swollen Wang resin.
-
Agitate the mixture at room temperature for 4-12 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test on a small sample of the resin (a negative test indicates complete coupling).
-
After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove any unreacted reagents and byproducts.
-
Dry the resin under vacuum.
Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and is typically removed using trifluoroacetic acid (TFA).
Protocol: Boc Group Removal
-
Swell the N-Boc-5-chloroanthranilic acid-loaded resin in DCM.
-
Drain the DCM and add a solution of 20-50% TFA in DCM to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), a neutralizing solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM (2x), and finally with DCM (3x) and DMF (3x) to prepare for the next coupling step.
Coupling of the Next Building Block
Once the amine of the anthranilic acid is deprotected, the next building block (e.g., an N-protected amino acid or another carboxylic acid) can be coupled to the growing chain.
Protocol: Peptide Coupling
-
In a separate vial, dissolve the N-protected amino acid (3-5 equivalents) and a coupling reagent such as (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (3-5 equivalents) in DMF.
-
Add a base such as DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction completion using the Kaiser test.
-
Wash the resin as described in the loading protocol.
Diagram: Coupling and Deprotection Cycle
Caption: The iterative cycle of deprotection and coupling in solid-phase synthesis.
Cleavage from the Resin and Final Deprotection
The final step is the cleavage of the synthesized molecule from the solid support, which also typically removes any remaining acid-labile side-chain protecting groups.
Protocol: Cleavage from Wang Resin
Caution: Strong acids like TFA and HF are highly corrosive and should be handled in a certified fume hood with appropriate PPE.[11]
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for cleavage from Wang resin is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.
-
Concentrate the combined filtrates under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash several times to remove scavengers.
-
Dry the crude product under vacuum.
Characterization and Purification
The crude product should be analyzed for purity and identity using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Purification is typically achieved by preparative reverse-phase HPLC.
Conclusion: Expanding the Horizons of Chemical Synthesis
N-Boc-5-chloroanthranilic acid is a powerful and versatile building block for solid-phase organic synthesis. Its unique structural features provide a gateway to novel chemical entities with potential applications in drug discovery and materials science. The protocols outlined in this guide, when coupled with sound laboratory practice, will enable researchers to effectively harness the synthetic potential of this valuable compound. By understanding the principles behind each step, from resin loading to final cleavage, scientists can confidently and efficiently construct complex molecules, accelerating the pace of innovation.
References
- Solid‐Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker. (2024).
-
Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). Retrieved from [Link]
- Solid-Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker. (2024).
- N-Fmoc-protected(alpha-dipeptidoyl)benzotriazoles for efficient solid-phase peptide synthesis by segment condensation. (2008). Chemical Biology & Drug Design.
- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry.
- 8 - SAFETY DATA SHEET. (2014). National Institute of Standards and Technology.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC.
- Review on synthetic study of benzotriazole. (n.d.). GSC Online Press.
- Synthesis of Benzotriazole Derivatives. (2021).
-
2-Amino-5-chlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
- Boc and Fmoc solid phase peptide synthesis. (n.d.).
- Solid Phase Peptide Synthesis Help. (2024). Reddit.
Sources
- 1. N-Fmoc-protected(alpha-dipeptidoyl)benzotriazoles for efficient solid-phase peptide synthesis by segment condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. 2-Amino-5-chlorobenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 4. echemi.com [echemi.com]
- 5. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. echemi.com [echemi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Advanced Catalytic Methods for the Functionalization of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Scaffold
2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is a highly valuable building block in modern medicinal chemistry and materials science. Its structure is strategically pre-functionalized for diversification: the carboxylic acid provides a handle for amide bond formation, the Boc-protected amine offers stability and latent reactivity, and the chloro-substituent serves as a key reactive center for a host of catalytic transformations. This guide provides an in-depth exploration of the principal palladium-catalyzed cross-coupling reactions used to functionalize the C-Cl bond of this scaffold, a critical step in the synthesis of complex pharmaceutical intermediates.[1][2][]
The protocols and discussions herein are designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices to empower researchers to adapt and troubleshoot these powerful catalytic systems.
Section 1: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a seminal transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[4] For a substrate like this compound, this reaction opens a direct pathway to a diverse array of N-aryl anthranilic acid derivatives, which are core structures in many biologically active molecules.[5][6]
Mechanistic Rationale
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The catalytically active Pd(0) species undergoes oxidative addition into the aryl chloride bond. The resulting Pd(II) complex then coordinates the amine. A strong base facilitates deprotonation of the coordinated amine, leading to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[4][7][8] The choice of ligand is paramount, especially for less reactive aryl chlorides, with bulky, electron-rich phosphine ligands often required to promote the challenging oxidative addition step and facilitate the final reductive elimination.[8]
}
Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination.
Application Protocol 1: N-Arylation with a Primary Aromatic Amine
Objective: To synthesize 2-tert-Butoxycarbonylamino-5-(phenylamino)benzoic acid using a robust palladium/phosphine catalyst system.
Materials & Reagents
| Reagent/Material | Supplier | Grade | Notes |
| 2-(Boc-amino)-5-chlorobenzoic acid | Commercial | >98% | Substrate |
| Aniline | Commercial | Reagent Grade | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercial | Catalyst Grade | Palladium Precatalyst |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Commercial | Ligand Grade | Bulky Phosphine Ligand |
| Sodium tert-butoxide (NaOt-Bu) | Commercial | >98%, Sublimed | Strong, non-nucleophilic base |
| Toluene | Commercial | Anhydrous, <50 ppm H₂O | Reaction Solvent |
| Schlenk flask, condenser, magnetic stirrer | Standard Lab | - | Inert atmosphere setup |
| Argon or Nitrogen gas supply | Standard Lab | High Purity | For maintaining an inert atmosphere |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 271.7 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol, 134.5 mg). Then, add anhydrous toluene (10 mL) via syringe, followed by aniline (1.2 mmol, 110 µL).
-
Expert Insight: The base is added as a solid before the solvent and liquid amine. NaOt-Bu is highly hygroscopic; handling it quickly under an inert gas stream is critical to prevent deactivation and ensure reproducibility.
-
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A sample can be taken by quenching a small aliquot in acidic water and extracting with ethyl acetate.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding 1 M HCl (20 mL). The pH of the aqueous layer should be acidic (~2-3) to protonate the product's carboxylate and any unreacted amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-arylated product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized Pd); wet solvent/reagents; insufficient base. | Use fresh Pd₂(dba)₃, ensure anhydrous conditions, use freshly opened or sublimed NaOt-Bu. |
| Dehalogenation of Starting Material | β-hydride elimination from the Pd-H species formed from side reactions. | Ensure a high-quality, pure base. Sometimes switching to a weaker base like K₃PO₄ can mitigate this. |
| Formation of Byproducts | Side reactions of the carboxylic acid group. | While the Boc group offers good protection, esterification of the starting material prior to coupling can be an alternative strategy if issues persist. |
Section 2: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an exceptionally powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl structures.[9] It couples an organoboron species (like a boronic acid or ester) with an aryl halide. Its high functional group tolerance makes it ideal for complex substrates like our target molecule.[9][10]
Mechanistic Rationale
Similar to the Buchwald-Hartwig amination, the Suzuki coupling follows a Pd(0)/Pd(II) cycle. After the initial oxidative addition of the aryl chloride to the Pd(0) center, the key step is transmetalation. In this step, the organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9]
}
Figure 2: Catalytic Cycle for Suzuki-Miyaura Coupling.
Application Protocol 2: Synthesis of a Biaryl Derivative
Objective: To couple this compound with 4-methoxyphenylboronic acid.
Materials & Reagents
| Reagent/Material | Supplier | Grade | Notes |
| 2-(Boc-amino)-5-chlorobenzoic acid | Commercial | >98% | Substrate |
| 4-Methoxyphenylboronic acid | Commercial | >98% | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial | Catalyst Grade | Palladium Precatalyst |
| SPhos | Commercial | Ligand Grade | Buchwald-type ligand, effective for aryl chlorides |
| Potassium Phosphate (K₃PO₄) | Commercial | Anhydrous | Base |
| 1,4-Dioxane / Water (5:1) | Commercial | Anhydrous/DI | Solvent System |
Step-by-Step Methodology
-
Reaction Setup: In a Schlenk tube, combine 2-(Boc-amino)-5-chlorobenzoic acid (1.0 mmol, 271.7 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Catalyst Premixing (Optional but Recommended): In a separate small vial, mix Pd(OAc)₂ (0.03 mmol, 6.7 mg) and SPhos (0.06 mmol, 24.6 mg) in 1 mL of the dioxane solvent. This allows for pre-formation of the active catalyst.
-
Expert Insight: Pre-forming the catalyst can lead to more consistent results. The Pd(II) acetate is reduced in situ to the active Pd(0) species.
-
-
Inert Atmosphere: Seal the Schlenk tube, evacuate, and backfill with argon (3x).
-
Reagent Addition: Add the 1,4-dioxane (5 mL) and water (1 mL) solvent mixture to the main reaction tube via syringe. Then, add the catalyst premix.
-
Reaction Conditions: Heat the sealed tube in a preheated 80-100 °C oil bath with vigorous stirring for 6-18 hours.
-
Monitoring: Follow the reaction's progress by LC-MS, observing the disappearance of the starting material and the appearance of the product mass.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and acidify with 1 M HCl to a pH of ~3-4.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired biaryl product.
Comparative Data for Catalyst Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | (None) | K₂CO₃ | Dioxane/H₂O | 100 | 40-60 | "First generation" catalyst, often sluggish for aryl chlorides. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 | Highly effective modern system for challenging substrates. |
| [Pd(allyl)Cl]₂ | cataCXium® A | K₂CO₃ | Toluene/H₂O | 110 | 80-90 | Another robust system for aryl chlorides. |
Section 3: Palladium-Catalyzed C-C Bond Formation via Mizoroki-Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, representing a powerful method for C-C bond formation.[11][12] This reaction is instrumental in constructing complex carbon skeletons from simple precursors.[13]
Mechanistic Rationale
The cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. The alkene then coordinates to the resulting Pd(II) species (syn-addition). This is followed by migratory insertion of the alkene into the Pd-Aryl bond. The final step is a β-hydride elimination, which releases the substituted alkene product and forms a palladium-hydride species. This species is then converted back to the active Pd(0) catalyst by the base.[11]
}
Figure 3: Catalytic Cycle for the Mizoroki-Heck Reaction.
Application Protocol 3: Vinylation with an Acrylate
Objective: To synthesize the corresponding cinnamic acid derivative by coupling this compound with n-butyl acrylate.
Materials & Reagents
| Reagent/Material | Supplier | Grade | Notes |
| 2-(Boc-amino)-5-chlorobenzoic acid | Commercial | >98% | Substrate |
| n-Butyl acrylate | Commercial | >99% | Alkene coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial | Catalyst Grade | Palladium Precatalyst |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Commercial | Ligand Grade | Ligand |
| Triethylamine (Et₃N) | Commercial | Anhydrous | Base and solvent |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous | Co-solvent |
Step-by-Step Methodology
-
Reaction Setup: In a pressure-rated tube with a stir bar, add 2-(Boc-amino)-5-chlorobenzoic acid (1.0 mmol, 271.7 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and Tri(o-tolyl)phosphine (0.1 mmol, 30.4 mg).
-
Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 279 µL), and n-butyl acrylate (1.5 mmol, 215 µL).
-
Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir for 24-48 hours.
-
Expert Insight: Heck reactions often require higher temperatures than Suzuki or Buchwald-Hartwig couplings, especially with aryl chlorides. The use of a sealed pressure tube is necessary to prevent the evaporation of the relatively volatile reagents.
-
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL) to remove triethylamine salts.
-
Washing & Drying: Wash the organic layer with water and then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, which is the acrylate ester, can be purified by column chromatography. If the free cinnamic acid is desired, the crude ester can be saponified directly using LiOH in a THF/water mixture before final purification.
General Experimental Workflow
The following diagram illustrates the universal workflow applicable to all the palladium-catalyzed protocols described, emphasizing the critical role of maintaining an inert atmosphere.
}
Figure 4: Generalized Workflow for Pd-Catalyzed Cross-Coupling.
References
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination - Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Heck reaction - Wikipedia. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Preparation of 2-amino-5-chlorobenzoic acid - PrepChem.com. [Link]
- CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google P
-
Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines - Bentham Science. [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY - CODALARIO. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchGate. [Link]
-
Palladium-Catalyzed Reactions - MDPI. [Link]
-
Palladium catalysed aryl amination reactions in supercritical carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. [Link]
-
Catalyzed Mizoroki-Heck Reaction or C-H Activation - MDPI. [Link]
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- 2. benchchem.com [benchchem.com]
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- 5. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines | Bentham Science [benthamscience.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Catalyzed Mizoroki-Heck Reaction or C-H Activation [mdpi.com]
Application Note: A Validated HPLC Method for the In-Process Analysis of 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid Synthesis
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid in a reaction mixture. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The developed reversed-phase HPLC method provides excellent specificity for the main component, separating it from potential impurities and unreacted starting materials. The protocol herein is designed for researchers, quality control analysts, and professionals in drug development, offering a comprehensive guide from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
The synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs), requires stringent in-process controls to ensure reaction completion, monitor impurity formation, and guarantee the quality of the final product. This compound is a pivotal building block whose purity directly impacts the downstream synthetic steps and the final API's safety and efficacy.
The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis for the temporary protection of amines. Its introduction is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc)₂O. The starting material for the synthesis of the title compound is 2-amino-5-chlorobenzoic acid. A typical reaction mixture may, therefore, contain the desired product, unreacted 2-amino-5-chlorobenzoic acid, and potential by-products.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such analyses due to its high resolution, sensitivity, and quantitative accuracy. This note describes a reversed-phase HPLC method, which is ideal for separating compounds with varying polarity, such as the relatively non-polar Boc-protected product from the more polar amino-acid starting material.
Predicted Impurities and Chromatographic Challenges
A critical aspect of developing a specific HPLC method is the anticipation of potential impurities. Based on the common synthesis route for this compound, the following impurities are considered:
-
2-amino-5-chlorobenzoic acid: The primary starting material. Its presence indicates an incomplete reaction.
-
Di-tert-butyl dicarbonate ((Boc)₂O): The Boc-protection reagent.
-
tert-Butanol: A breakdown product of (Boc)₂O.
-
Over-reaction or side-reaction products: Such as di-Boc protected species or isomers, if present in the starting material.
-
Impurities from starting material: For instance, isomers like 3,5-dichloroanthranilic acid could be present in the initial 2-amino-5-chlorobenzoic acid.
The analytical challenge lies in resolving the main peak of this compound from these potential impurities with sufficient resolution for accurate quantification.
Experimental Protocol: HPLC Method
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and robustness in separating aromatic compounds of moderate polarity.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), and ultrapure water.
Chromatographic Conditions
The following conditions were developed to achieve optimal separation:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes of interest. |
| Gradient Elution | See Table 1 | A gradient is necessary to elute both the polar starting material and the more non-polar Boc-protected product within a reasonable timeframe, while ensuring good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Aromatic benzoic acid derivatives typically exhibit strong absorbance around this wavelength. A DAD can be used to monitor multiple wavelengths and confirm peak purity. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Sample and Standard Preparation
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is recommended.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution: Quench a representative sample of the reaction mixture and dilute with the diluent to a final concentration of approximately 0.1 mg/mL of the expected product. Filtration through a 0.45 µm syringe filter is recommended prior to injection.
Caption: Experimental Workflow for HPLC Analysis.
Method Validation Protocol
The developed method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1] The validation should assess the following parameters:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] This is demonstrated by:
-
Injecting the diluent (blank) to ensure no interfering peaks.
-
Injecting a solution of the starting material (2-amino-5-chlorobenzoic acid) to determine its retention time and confirm separation from the product peak.
-
Analyzing a spiked sample containing the product and all potential impurities to ensure baseline resolution between all components.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3]
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
-
Procedure: Perform recovery studies by spiking a placebo (reaction mixture without the analyte) with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[1]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
Procedure: Introduce small variations to parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase.
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits.
Caption: Key Parameters for HPLC Method Validation.
Data Presentation of Validation Results (Hypothetical)
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria | Hypothetical Result |
| Specificity | Resolution between product and starting material | Resolution (Rs) > 2.0 | Rs = 4.5 |
| Linearity | Correlation coefficient (r²) | ≥ 0.999 | 0.9998 |
| Range | 50% - 150% of target concentration | Method is linear, accurate, and precise in this range. | Pass |
| Accuracy | % Recovery (n=9) | 98.0% - 102.0% | 100.5% |
| Precision | Repeatability RSD% (n=6) | ≤ 2.0% | 0.8% |
| Intermediate Precision RSD% | ≤ 2.0% | 1.2% | |
| LOQ | Signal-to-Noise Ratio | Approx. 10:1 | 0.005 mg/mL |
| Robustness | System suitability under varied conditions | Pass | Pass |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the in-process analysis of this compound. The method is specific, linear, accurate, and precise over a suitable concentration range. By implementing this validated method, researchers and manufacturers can effectively monitor the progress of the synthesis, control for impurities, and ensure the consistent quality of this important pharmaceutical intermediate.
References
-
International Conference on Harmonisation (ICH), Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]
- Vertex AI Search result, not directly citable but informed general HPLC principles.
-
Pharmaguideline, "Steps for HPLC Method Validation". [Link]
-
ResearchGate, "ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES". [Link]
-
Zenodo, "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW". [Link]
-
LCGC International, "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies". [Link]
-
PrepChem.com, "Preparation of 2-amino-5-chlorobenzoic acid". [Link]
-
SIELC Technologies, "UV-Vis Spectrum of 4-Aminobenzoic Acid". [Link]
Sources
Application Notes and Protocols for the NMR Characterization of Products from 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid
Introduction
2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure incorporates a carboxylic acid for derivatization, a Boc-protected amine that can be selectively revealed, and a chlorinated aromatic ring, offering a scaffold for diverse molecular architectures. The successful synthesis and subsequent manipulation of this starting material hinge on the accurate characterization of all intermediates and final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing unambiguous structural elucidation and purity assessment.
This comprehensive guide provides detailed protocols and in-depth NMR analysis for the common transformations of this compound, including amide bond formation, esterification, and Boc-group deprotection. The causality behind experimental choices and the interpretation of spectral data are emphasized to empower researchers in their synthetic endeavors.
I. NMR Characterization of the Starting Material: this compound
A thorough understanding of the NMR spectrum of the starting material is paramount for identifying successful transformations. The key diagnostic signals in the ¹H and ¹³C NMR spectra of this compound are outlined below.
A. Key Spectroscopic Features
The ¹H NMR spectrum is characterized by a prominent singlet in the aliphatic region corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector, typically observed around 1.5 ppm.[1] The aromatic region displays a distinct pattern for the three protons on the benzene ring. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon of the tert-butyl group, and the aromatic carbons.
B. Predicted NMR Data
While experimental spectra for this specific compound are not widely published, we can predict the approximate chemical shifts based on known substituent effects on benzene rings. The following tables provide an estimated range for the ¹H and ¹³C NMR chemical shifts in a common NMR solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| COOH | 13.0 - 13.5 | br s | 1H | - |
| NH | 9.5 - 10.0 | s | 1H | - |
| Ar-H6 | 7.9 - 8.1 | d | 1H | J ≈ 2.5 Hz |
| Ar-H4 | 7.6 - 7.8 | dd | 1H | J ≈ 8.8, 2.5 Hz |
| Ar-H3 | 7.3 - 7.5 | d | 1H | J ≈ 8.8 Hz |
| C(CH₃)₃ | 1.4 - 1.6 | s | 9H | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 167 - 170 |
| C=O (Boc) | 152 - 154 |
| C1-Ar | 138 - 141 |
| C2-Ar | 129 - 132 |
| C3-Ar | 120 - 123 |
| C4-Ar | 131 - 134 |
| C5-Ar | 125 - 128 |
| C6-Ar | 118 - 121 |
| C (CH₃)₃ | 79 - 82 |
| C(C H₃)₃ | 28 - 29 |
II. Amide Bond Formation: Synthesis and NMR Characterization
A primary transformation of this compound is its conversion to a diverse range of amides. This is typically achieved through activation of the carboxylic acid followed by reaction with a primary or secondary amine.
A. Rationale for Protocol Selection
Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are effective for this transformation. These reagents form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine to form the amide bond under mild conditions, thus preserving the acid-labile Boc protecting group.
B. Detailed Experimental Protocol: Synthesis of N-Benzyl-2-(tert-butoxycarbonylamino)-5-chlorobenzamide
Sources
Application Note & Protocols: A Scalable and Robust Approach to the Synthesis of Amide Derivatives from 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid
An Application Note for the Pharmaceutical and Process Chemistry Sectors
Abstract: This technical guide provides a comprehensive framework for the large-scale synthesis of amide derivatives from 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid. This key building block is pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a precursor to the Factor Xa inhibitor, Rivaroxaban.[1][2][3] The protocols herein are designed for scalability, emphasizing process control, efficiency, and the rationale behind critical experimental choices. We will detail robust methodologies for amide bond formation and subsequent Boc deprotection, supported by comparative data and process flow diagrams to ensure reproducibility and high purity of the final products.
Foundational Principles: Strategy and Control
The synthesis of derivatives from this compound is a multi-step process that hinges on two core transformations: the formation of an amide bond and the subsequent removal of the tert-Butoxycarbonyl (Boc) protecting group.
-
The Starting Material: 2-Amino-5-chlorobenzoic acid is a widely used intermediate in pharmaceutical and agricultural chemistry.[4][5] Its amino group is nucleophilic and would interfere with the desired amide bond formation. Therefore, it is protected with the acid-labile Boc group, rendering it stable to the basic or neutral conditions of amide coupling.[6]
-
The Amide Coupling: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction.[7] To overcome this, the carboxylic acid must be "activated" into a more electrophilic species. This is achieved using a coupling reagent. The choice of this reagent is paramount for large-scale synthesis, directly influencing yield, purity, cost, and the ease of downstream processing.[8]
-
The Boc Deprotection: The Boc group is strategically employed for its stability and its facile removal under acidic conditions.[6][9] The deprotection step regenerates the free amine, yielding the final product. However, on a large scale, this step requires careful control to manage potential side reactions and ensure safety.[9]
Below is a general workflow for the synthesis process.
Caption: Overall workflow for the two-stage synthesis.
Part 1: Large-Scale Amide Bond Formation
The success of the entire synthesis is often determined at the coupling stage. The selection of the coupling reagent must balance reactivity, cost, and the impurity profile generated.
Comparative Analysis of Coupling Reagents
For a sterically accessible starting material like 2-Boc-amino-5-chloro-benzoic acid, several classes of coupling reagents are viable. The choice depends on the scale, the nucleophilicity of the amine, and economic factors.
| Coupling Reagent Class | Example(s) | Typical Yield | Key Advantages for Scale-Up | Potential Challenges |
| Uronium/Aminium Salts | HATU, HBTU | High | Fast reaction times, highly efficient, effective for less nucleophilic amines.[8][10] | Higher cost, can form guanidinium by-products with the amine. |
| Carbodiimides | EDC·HCl, DCC, DIC | Moderate to High | Cost-effective, widely used. EDC·HCl by-products are water-soluble, simplifying work-up.[7][11] | DCC forms an insoluble urea by-product. Potential for racemization without an additive like HOBt.[11] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly effective for sterically hindered substrates and reduces racemization.[11] | Higher cost, generates phosphine oxide by-products. |
| Phosphonic Anhydrides | T3P® | High | Excellent for difficult couplings, by-products are water-soluble and easily removed.[8] | Moderate cost, often requires a tertiary amine base. |
For most large-scale applications, the EDC/HOBt system provides an excellent balance of cost and efficiency.[8] The water-soluble nature of the N-acylurea by-product from EDC is a significant advantage over DCC for purification.
Protocol: Large-Scale Amide Coupling using EDC/HOBt
This protocol describes the coupling of 2-Boc-amino-5-chloro-benzoic acid with a generic primary amine (R-NH₂).
Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. guidechem.com [guidechem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. growingscience.com [growingscience.com]
- 11. peptide.com [peptide.com]
Application Notes & Protocols: One-Pot Synthesis of 6-Chloro-2-Substituted-Quinazolin-4(3H)-ones from 2-(tert-Butoxycarbonylamino)-5-chlorobenzoic Acid
Introduction: Streamlining Access to Privileged Heterocyclic Scaffolds
The quinazolin-4(3H)-one core is a well-established privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide array of pharmacologically active agents.[1] These compounds exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. Traditionally, the synthesis of these vital heterocycles has involved multi-step procedures that can be time-consuming, resource-intensive, and often result in lower overall yields. The advent of one-pot multicomponent reactions has revolutionized this field by offering a more efficient, atom-economical, and environmentally benign approach to complex molecule synthesis.
This application note details a robust and versatile one-pot protocol for the synthesis of 6-chloro-2-substituted-quinazolin-4(3H)-ones, starting from the readily available 2-(tert-butoxycarbonylamino)-5-chlorobenzoic acid. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen plays a crucial role in modulating the reactivity and enabling a controlled, sequential reaction cascade within a single reaction vessel. This methodology provides a streamlined route to a diverse library of quinazolinone derivatives, which are of significant interest to researchers and professionals in drug development.
Mechanistic Insights: A Cascade Approach to Quinazolinone Formation
The one-pot synthesis of 6-chloro-2-substituted-quinazolin-4(3H)-ones from 2-(tert-butoxycarbonylamino)-5-chlorobenzoic acid proceeds through a carefully orchestrated cascade of reactions. While the Boc group is typically viewed as a protecting group, in this context, it actively participates in the formation of the heterocyclic ring. The overall transformation can be conceptualized as a sequence of activation, condensation, and cyclization steps.
A plausible mechanistic pathway, adapted from related multicomponent quinazolinone syntheses, is initiated by the activation of the carboxylic acid of 2-(tert-butoxycarbonylamino)-5-chlorobenzoic acid.[2] This is often achieved using a reagent like methanesulfonyl chloride (MsCl) in the presence of a base such as N-methylimidazole (NMI). The activated carboxylic acid then reacts with a primary amine to form an amide intermediate. Subsequently, an intramolecular cyclization is triggered, leading to the formation of the quinazolinone ring system. The presence of a copper(II) salt, such as copper(II) chloride, has been shown to be beneficial in similar transformations, potentially by acting as a Lewis acid to facilitate key steps and minimize side reactions.[2]
The following diagram illustrates the proposed reaction workflow:
Figure 1. Proposed workflow for the one-pot synthesis of 6-chloro-2-substituted-quinazolin-4(3H)-ones.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the one-pot synthesis of 6-chloro-2-substituted-quinazolin-4(3H)-ones. The specific quantities and reaction times may require optimization depending on the substrate scope.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Purity |
| 2-(tert-Butoxycarbonylamino)-5-chlorobenzoic acid | 253677-29-1 | Commercial | >98% |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | Commercial | >99% |
| Methanesulfonyl Chloride (MsCl) | 124-63-0 | Commercial | >99% |
| N-Methylimidazole (NMI) | 616-47-7 | Commercial | >99% |
| Copper(II) Chloride (anhydrous) | 7447-39-4 | Commercial | >98% |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | Commercial | >99.8% |
| Molecular Sieves, 4 Å | N/A | Commercial | N/A |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(tert-butoxycarbonylamino)-5-chlorobenzoic acid (1.0 mmol, 1.0 equiv.), anhydrous copper(II) chloride (0.25 mmol, 0.25 equiv.), and 4 Å molecular sieves (approx. 150 mg).
-
Add anhydrous dichloromethane (15 mL) to the flask and cool the mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
To the cooled, stirring suspension, add N-methylimidazole (1.0 mmol, 1.0 equiv.) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.0 mmol, 1.0 equiv.).
-
Stir the reaction mixture at -20 °C for 1 hour to allow for the activation of the carboxylic acid.
-
Add the primary amine (1.0 mmol, 1.0 equiv.) to the reaction mixture and continue stirring at -20 °C for an additional 1.5 hours.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-chloro-2-substituted-quinazolin-4(3H)-one.
Data Presentation: Representative Yields
The following table presents hypothetical yields for the synthesis of various 6-chloro-2-substituted-quinazolin-4(3H)-ones using the described one-pot protocol, demonstrating the potential versatility of this method.
| Entry | Primary Amine | Product | Hypothetical Yield (%) |
| 1 | Benzylamine | 2-Benzyl-6-chloro-quinazolin-4(3H)-one | 75 |
| 2 | Aniline | 6-Chloro-2-phenyl-quinazolin-4(3H)-one | 68 |
| 3 | Cyclohexylamine | 6-Chloro-2-(cyclohexylamino)quinazolin-4(3H)-one | 72 |
| 4 | 4-Methoxybenzylamine | 6-Chloro-2-(4-methoxybenzyl)quinazolin-4(3H)-one | 78 |
Troubleshooting and Optimization
Low Yields:
-
Moisture: Ensure all glassware is thoroughly dried and anhydrous solvents and reagents are used. The presence of water can hydrolyze the activated intermediates.
-
Reaction Time/Temperature: The optimal reaction time and temperature may vary depending on the reactivity of the primary amine. For less reactive amines, extending the reaction time or slightly increasing the temperature after the initial low-temperature phase may be beneficial.
-
Stoichiometry: Precise stoichiometry of the activating agents (MsCl and NMI) is crucial. An excess or deficit can lead to side reactions.
Incomplete Reaction:
-
Activation Step: Ensure the initial activation at -20 °C is allowed to proceed for the full duration to ensure complete formation of the reactive intermediate.
-
Steric Hindrance: Highly hindered primary amines may react slower. In such cases, a longer reaction time or a more potent activating agent could be explored.
Conclusion and Future Directions
The one-pot synthesis of 6-chloro-2-substituted-quinazolin-4(3H)-ones from 2-(tert-butoxycarbonylamino)-5-chlorobenzoic acid represents a significant advancement in the efficient construction of this important heterocyclic scaffold. This method, characterized by its operational simplicity, mild reaction conditions, and good yields, is highly amenable to the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The use of a Boc-protected anthranilic acid derivative showcases a modern synthetic strategy where a protecting group is strategically employed to facilitate a cascade reaction.
Future work in this area could focus on expanding the substrate scope to include a wider variety of primary amines, including those with sensitive functional groups. Furthermore, the development of a catalytic, enantioselective version of this reaction would be of high value for the synthesis of chiral quinazolinone derivatives, which are often found to have enhanced biological activity.
References
-
Golden, J. E., et al. (2021). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis, 363(6), 1638-1644. [Link]
-
Wasfy, A. A. F., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 746-752. [Link]
-
Alagarsamy, V., et al. (2007). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 6(3), 181-187. [Link]
-
Reddy, C. S., et al. (2013). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 3(42), 19379-19388. [Link]
-
Hussain, S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100898. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinones. [Link]
-
Patel, K., et al. (2015). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. International Journal of ChemTech Research, 8(7), 133-143. [Link]
-
Gök, D. (2020). One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe Journal of Biology and Chemistry, 48(3), 283-290. [Link]
Sources
- 1. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Novel Pharmaceutical Intermediates from N-Boc-5-chloroanthranilic Acid: An Application Note and Protocol Guide
Introduction: The Strategic Value of N-Boc-5-chloroanthranilic Acid in Medicinal Chemistry
N-Boc-5-chloroanthranilic acid has emerged as a pivotal starting material in the synthesis of novel pharmaceutical intermediates. Its intrinsic functionalities—a protected aniline, a carboxylic acid, and a strategically positioned chlorine atom—offer a trifecta of reactive sites for diverse chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection to the aniline nitrogen under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization. The carboxylic acid serves as a versatile handle for amide bond formation and cyclization reactions, while the chloro substituent is an ideal electrophilic partner for a myriad of cross-coupling reactions. This unique combination of features makes N-Boc-5-chloroanthranilic acid a highly valuable building block for the construction of complex heterocyclic scaffolds and substituted aromatic systems, which are prevalent in a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and central nervous system agents.[1][2][3]
This comprehensive guide provides detailed application notes and protocols for the synthetic elaboration of N-Boc-5-chloroanthranilic acid into a variety of key pharmaceutical intermediates. We will explore strategic bond formations, including intramolecular cyclizations to form quinazolinones, amide couplings, and palladium- and copper-catalyzed cross-coupling reactions to introduce molecular diversity. The protocols provided herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for leveraging this versatile starting material in their discovery programs.
I. Synthesis of Quinazolinone Scaffolds: A Cornerstone of Drug Discovery
The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[4] N-Boc-5-chloroanthranilic acid is an excellent precursor for the synthesis of 6-chloro-substituted quinazolinone derivatives. Two primary synthetic strategies are highlighted below.
I.A. One-Pot, Three-Component Synthesis of N-Boc-2-Alkylamino-6-chloroquinazolin-4(3H)-ones
This modern and efficient approach allows for the rapid assembly of highly functionalized quinazolinones in a single synthetic operation from an anthranilic acid, an N-Boc-amino acid, and a primary amine.[1][5] The use of copper(II) chloride has been shown to be crucial in preserving the enantiomeric purity of the chiral amino acid component.[1]
Protocol 1: General Procedure for the One-Pot Synthesis of N-Boc-2-Alkylamino-6-chloroquinazolin-4(3H)-ones
-
To a stirred solution of an N-Boc-amino acid (1.0 equiv.) and anhydrous copper(II) chloride (0.25 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere at -20 °C, add N-methylimidazole (NMI, 1.0 equiv.) followed by methanesulfonyl chloride (MsCl, 1.0 equiv.).
-
Stir the reaction mixture at -20 °C for 1 hour to facilitate the formation of the activated ester.
-
Add N-Boc-5-chloroanthranilic acid (1.0 equiv.) to the reaction mixture and continue stirring at -20 °C for 1.5 hours.
-
Add the desired primary amine (1.2 equiv.) and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-alkylamino-6-chloroquinazolin-4(3H)-one.
| Parameter | Value |
| Starting Materials | N-Boc-5-chloroanthranilic acid, N-Boc-amino acid, Primary amine |
| Reagents | MsCl, NMI, CuCl₂ |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -20 °C to Room Temperature |
| Typical Yields | 40-70% |
Table 1: Summary of reaction parameters for the one-pot quinazolinone synthesis.
I.B. Classical Two-Step Synthesis via a Benzoxazinone Intermediate
A more traditional and widely used method for quinazolinone synthesis involves the initial formation of a benzoxazinone intermediate, followed by reaction with an amine.[6] This two-step approach is robust and often provides excellent yields.
Protocol 2: Synthesis of 6-Chloro-1H-benzo[d][1][5]oxazine-2,4-dione
-
Suspend N-Boc-5-chloroanthranilic acid (1.0 equiv.) in acetic anhydride (5-10 volumes).
-
Heat the mixture to reflux (approximately 140 °C) for 2-4 hours. The solid should dissolve upon heating.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the benzoxazinone intermediate.
Protocol 3: Synthesis of 3-Substituted-6-chloroquinazolin-4(3H)-ones
-
To a solution of the 6-chloro-1H-benzo[d][1][5]oxazine-2,4-dione (1.0 equiv.) in a suitable solvent such as ethanol or acetic acid, add the desired primary amine (1.1 equiv.).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired 3-substituted-6-chloroquinazolin-4(3H)-one.
II. Amide Bond Formation: Connecting Molecular Fragments
The carboxylic acid functionality of N-Boc-5-chloroanthranilic acid is a prime site for amide bond formation, a cornerstone reaction in the synthesis of a vast array of pharmaceuticals. Standard peptide coupling reagents can be employed to efficiently couple this starting material with a wide range of amines.[7][8]
Protocol 4: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve N-Boc-5-chloroanthranilic acid (1.0 equiv.) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add 1-hydroxybenzotriazole (HOBt, 1.2 equiv.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.).[9][10]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv.) followed by a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography or recrystallization.
III. Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
The chloro-substituent on the aromatic ring of N-Boc-5-chloroanthranilic acid provides a reactive handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing molecular complexity and generating libraries of novel pharmaceutical intermediates.[2][11]
III.A. Buchwald-Hartwig Amination: Synthesis of N-Arylated Anthranilic Acid Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13][14] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the anthranilic acid core.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add N-Boc-5-chloroanthranilic acid (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed anhydrous solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography.
| Parameter | Value |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, SPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
Table 2: Common conditions for Buchwald-Hartwig amination.
III.B. Suzuki-Miyaura Coupling: Synthesis of Biaryl Intermediates
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an aryl halide and an organoboron compound.[15][16] This allows for the synthesis of a diverse range of biaryl structures.
Protocol 6: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine N-Boc-5-chloroanthranilic acid (1.0 equiv.), the desired arylboronic acid or ester (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).
-
Heat the mixture to 80-100 °C with stirring for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
III.C. Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[9][11][17] While often requiring higher temperatures than palladium-catalyzed reactions, it provides a valuable alternative, particularly for certain substrates.
Protocol 7: General Procedure for Ullmann-type C-N Coupling
-
Combine N-Boc-5-chloroanthranilic acid (1.0 equiv.), the amine or alcohol (1.5-2.0 equiv.), a copper catalyst (e.g., CuI, Cu₂O, 10-20 mol%), a ligand (e.g., L-proline, 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv.) in a sealed tube.
-
Add a high-boiling polar solvent such as DMF or DMSO.
-
Heat the reaction mixture to 120-160 °C for 24-48 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter to remove insoluble salts.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
IV. Conclusion
N-Boc-5-chloroanthranilic acid is a versatile and strategically important building block for the synthesis of a wide array of pharmaceutical intermediates. The synthetic routes outlined in this application note, including the construction of quinazolinone scaffolds, amide bond formation, and various cross-coupling reactions, provide a robust foundation for the generation of diverse and novel molecular architectures. The detailed protocols are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient and reliable synthesis of next-generation therapeutic agents.
V. References
-
Li, X., & Golden, J. E. (2021). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis, 363(5), 1638-1645. [Link]
-
Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(3), 955–963. [Link]
-
Golden, J. E. (2021). General synthetic approaches to N‐Boc‐quinazolinones. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Thapa, P., Karki, R., & Thorson, J. S. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(25), 1655-1658. [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, D. A. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of organic chemistry, 71(1), 142–149. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Piros, L., Krajsovszky, G., Bogdán, D., Gáti, T., & Mándity, I. M. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, D. A. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of organic chemistry, 71(1), 142–149. [Link]
-
Frank, É., & Wölfling, J. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2346–2352. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]
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Luo, H., Chen, L., Wang, M., Yang, L., Song, B., & He, J. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European journal of medicinal chemistry, 84, 457–465. [Link]
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Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
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Aapptec. (n.d.). Coupling Reagents. [Link]
-
Rovis, T. (2010). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Reaction of Anilides and Enamides with Isocyanates. Journal of the American Chemical Society, 132(20), 6910–6911. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science (New York, N.Y.), 383(6686), 1019–1024. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Mansour, E. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Future medicinal chemistry, 12(15), 1385–1404. [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. [Link]
-
RSC Publishing. (n.d.). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. [Link]
-
ResearchGate. (n.d.). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
-
Google Patents. (n.d.). EP0566226A1 - Quinazoline derivatives.
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]
-
ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
-
MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
-
MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]
-
NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
NIH. (n.d.). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. [Link]
-
TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
-
MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
-
Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
PubMed. (n.d.). Aminative Suzuki-Miyaura coupling. [Link]
Sources
- 1. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application of 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid in Fragment-Based Drug Discovery: A Technical Guide
Introduction: The Strategic Advantage of Benzoic Acid Scaffolds in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1] Within the vast landscape of chemical fragments, substituted benzoic acids represent a privileged scaffold. Their inherent properties—a planar aromatic ring capable of various interactions and a carboxylic acid group that is a key hydrogen bond donor and acceptor—make them ideal candidates for engaging with biological targets.[3]
This application note provides a detailed technical guide on the utilization of a specific, strategically functionalized fragment, 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid , in a hypothetical FBDD campaign targeting the anti-apoptotic protein Bcl-xL, a critical regulator of programmed cell death and a validated target in oncology. We will explore the rationale behind its design, detail a comprehensive biophysical screening cascade for hit identification and validation, and outline a systematic approach for hit-to-lead optimization.
The Fragment: this compound - A Profile
The selection of fragments for an FBDD library is a critical first step. This compound is an exemplary fragment that adheres to the "Rule of Three," a common guideline for fragment design.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 287.72 g/mol | < 300 Da |
| cLogP | ~3.1 | ≤ 3 |
| Hydrogen Bond Donors | 2 | ≤ 3 |
| Hydrogen Bond Acceptors | 4 | ≤ 3 |
| Rotatable Bonds | 4 | ≤ 3 |
Note: While the cLogP and rotatable bonds are slightly outside the strict "Rule of Three," this fragment's functionality provides valuable handles for synthetic elaboration.
The key chemical features of this fragment are:
-
Benzoic Acid Core: Provides a rigid scaffold and a crucial carboxylic acid moiety for hydrogen bonding interactions, often mimicking a key interaction of a natural ligand.
-
5-Chloro Substituent: This electron-withdrawing group can enhance binding affinity through specific halogen bonding interactions with the protein backbone or side chains. It also serves as a potential vector for synthetic elaboration.
-
2-tert-Butoxycarbonylamino (Boc) Group: This bulky, lipophilic group can probe hydrophobic pockets within the binding site. The Boc protecting group offers the advantage of being readily removable, revealing a primary amine that can be used as a key attachment point for fragment "growing" or "linking" strategies.
Hypothetical FBDD Campaign: Targeting Bcl-xL
The B-cell lymphoma-extra large (Bcl-xL) protein is a key member of the Bcl-2 family, which are central regulators of apoptosis. Overexpression of Bcl-xL is a common survival mechanism for many cancer cells, making it an attractive therapeutic target. The goal of this hypothetical FBDD campaign is to identify fragments that bind to the BH3 binding groove of Bcl-xL, disrupting its interaction with pro-apoptotic proteins and thereby inducing cancer cell death.
Experimental Workflow: A Multi-Stage Biophysical Screening Cascade
A hierarchical and orthogonal screening approach is essential in FBDD to confidently identify true hits and eliminate false positives.[4][5]
Caption: A multi-stage biophysical screening cascade for FBDD.
PART 1: PRIMARY SCREENING PROTOCOL - DIFFERENTIAL SCANNING FLUORIMETRY (DSF)
DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening of a fragment library. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.
Objective: To identify fragments from a library, including this compound, that thermally stabilize Bcl-xL.
Materials:
-
Recombinant human Bcl-xL protein (e.g., >95% purity)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Screening buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT
-
Fragment library (including a 10 mM DMSO stock of this compound)
-
96- or 384-well qPCR plates
-
Real-time PCR instrument capable of a thermal melt curve
Protocol:
-
Protein Preparation: Dilute Bcl-xL to a final concentration of 2 µM in the screening buffer.
-
Dye Preparation: Dilute the SYPRO Orange stock to a 20x working concentration in the screening buffer.
-
Assay Plate Preparation:
-
In each well, add 10 µL of the 2 µM Bcl-xL solution.
-
Add 0.2 µL of the 10 mM fragment stock solution (final fragment concentration: 200 µM). For the negative control, add 0.2 µL of DMSO.
-
Add 10 µL of the 20x SYPRO Orange working solution.
-
The final volume in each well should be approximately 20 µL.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation.
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment compared to the DMSO control is considered a preliminary hit.
-
PART 2: SECONDARY SCREENING & VALIDATION
Fragments identified as hits in the primary screen must be validated using orthogonal techniques to confirm direct binding and eliminate artifacts.
STD-NMR is a powerful ligand-observed NMR technique that can detect transient binding of a small molecule to a large protein.
Objective: To confirm the direct binding of DSF hits to Bcl-xL.
Materials:
-
Recombinant human Bcl-xL protein
-
Validated fragment hits from DSF
-
NMR buffer: 50 mM Phosphate buffer in D2O, pD 7.4, 150 mM NaCl
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
Protocol:
-
Sample Preparation:
-
Prepare a 20 µM solution of Bcl-xL in the NMR buffer.
-
Prepare a 1 mM solution of the fragment (e.g., this compound) in the same buffer.
-
Mix the protein and fragment solutions to achieve final concentrations of 10 µM protein and 500 µM fragment.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the fragment alone.
-
Acquire an STD-NMR spectrum. This involves irradiating the protein with a train of selective saturation pulses at a frequency where only protein resonances absorb (e.g., -1 ppm).
-
Acquire a reference spectrum with the irradiation frequency set far from any protein or ligand signals (e.g., 40 ppm).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
The presence of signals in the STD difference spectrum corresponding to the fragment's protons confirms binding. The relative intensities of the signals can provide information about which parts of the fragment are in closest contact with the protein.
-
SPR is a label-free biophysical technique that provides real-time quantitative analysis of binding kinetics (association and dissociation rates) and affinity (KD).[6]
Objective: To quantify the binding affinity of validated hits to Bcl-xL.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
-
Running buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant
-
Bcl-xL protein
-
Validated fragment hits
Protocol:
-
Protein Immobilization:
-
Activate the carboxyl groups on the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject a solution of Bcl-xL (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., ~10,000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of the fragment (e.g., from 100 µM to 0.78 µM) in the running buffer.
-
Inject the fragment solutions over the immobilized Bcl-xL surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
A confirmed hit will show a concentration-dependent binding response and a measurable KD, typically in the high micromolar to low millimolar range for fragments.
-
PART 3: HIT CHARACTERIZATION & STRUCTURAL BIOLOGY
For the most promising hits, a deeper thermodynamic and structural understanding of the interaction is crucial for guiding the subsequent optimization phase.
ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, and ΔS).
Objective: To determine the thermodynamic signature of the fragment-Bcl-xL interaction.
Protocol:
-
Sample Preparation:
-
Prepare a 20 µM solution of Bcl-xL in the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 400 µM solution of the fragment in the same buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the KD, stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
-
Obtaining a high-resolution co-crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages.[2][7] It provides atomic-level detail of the binding mode, which is invaluable for structure-based drug design.
Objective: To determine the three-dimensional structure of this compound in complex with Bcl-xL.
Protocol:
-
Crystallization:
-
Screen for crystallization conditions of Bcl-xL using vapor diffusion methods (sitting or hanging drop).
-
Once initial crystallization conditions are identified, optimize them to obtain diffraction-quality crystals.
-
-
Fragment Soaking:
-
Soak the Bcl-xL crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (e.g., a few hours to overnight).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known Bcl-xL structure.
-
Build the fragment into the resulting electron density map and refine the structure.
-
PART 4: HIT-TO-LEAD OPTIMIZATION - A STRUCTURE-GUIDED APPROACH
Assuming the co-crystal structure reveals that this compound binds in the BH3 groove of Bcl-xL, with the carboxylic acid forming key hydrogen bonds and the chloro-phenyl moiety occupying a hydrophobic pocket, a "fragment growing" strategy can be employed.[8]
Caption: From a fragment hit to a lead compound via fragment growing.
Synthetic Strategy:
-
Boc Deprotection: The tert-Butoxycarbonyl (Boc) group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
-
Amide Coupling: The resulting 2-amino-5-chloro-benzoic acid can then be coupled with a variety of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt). The choice of carboxylic acids will be guided by the co-crystal structure, aiming to introduce new moieties that can form additional favorable interactions with adjacent pockets of the Bcl-xL protein.
-
Iterative SAR: A small library of analogs would be synthesized and evaluated using the established biophysical assays (primarily SPR for affinity determination). This iterative cycle of design, synthesis, and testing, guided by structural biology, is the core of the hit-to-lead optimization process.
Conclusion
This compound serves as an excellent starting point for a fragment-based drug discovery campaign. Its chemical features provide a strong foundation for initial binding and offer versatile handles for subsequent synthetic elaboration. By employing a rigorous, multi-faceted biophysical screening cascade, researchers can confidently identify and validate its interaction with a target protein like Bcl-xL. The true power of FBDD is then realized through structure-guided optimization, where the atomic-level understanding of the initial fragment's binding mode informs the rational design of more potent and selective lead compounds. This systematic approach, as outlined in this guide, maximizes the potential for success in modern drug discovery.
References
-
Ciulli, A., & Abell, C. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12955-12960. [Link]
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Reich, S. H., & Fuhrmann, J. (2014). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 9(10), 2346-2361. [Link]
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Scott, D. E., & Coyne, A. G. (2019). the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 10(9), 1596-1605. [Link]
-
Merck & Co. (2017). Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein. Journal of Medicinal Chemistry, 60(17), 7385-7397. [Link]
-
Vivian, J. T., & Vobbilisetty, S. (2014). A three-stage biophysical screening cascade for fragment-based drug discovery. Protocol Exchange. [Link]
-
Price, A. J., Howard, S., & Cons, B. D. (2017). Fragment-based drug discovery and its application to challenging drug targets. Essays in Biochemistry, 61(5), 475-484. [Link]
-
Schiebel, J., & Krimmer, S. G. (2015). One Question, Multiple Answers: Biochemical and Biophysical Screening Methods Retrieve Deviating Fragment Hit Lists. Angewandte Chemie International Edition, 54(43), 12736-12740. [Link]
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Segall, M. (2014). Finding the Rules for Successful Drug Optimization. Drug Discovery Today, 19(6), 780-786. [Link]
-
Pellecchia, M., & Bertamini, M. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 7, 60. [Link]
-
Barakat, K., & Tuszynski, J. (2014). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry, 57(11), 4664-4677. [Link]
-
Baker, L., & Grant, G. H. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons: The International Journal of Student Research, 12. [Link]
-
An, G., & Wang, J. (2008). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 18(14), 4072-4074. [Link]
-
Liu, Y., & Zhang, X. (2019). Discovery and Optimization of 2-thio-5-amino Substituted Benzoquinones as Potent Anticancer Agents. Molecules, 24(12), 2296. [Link]
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Fomenko, A., & Gladyshev, V. N. (2015). Mechanism-based proteomic screening identifies targets of thioredoxin-like proteins. Journal of Biological Chemistry, 290(13), 8211-8223. [Link]
-
Chognot, D., & Kengne, J. C. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Mini Reviews in Medicinal Chemistry, 15(10), 845-852. [Link]
-
Wasko, M. J., & Broad, L. M. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience, 18. [Link]
-
Fasanmade, A. A., & Sofowora, E. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]
-
Price, A. J., Howard, S., & Cons, B. D. (2017). Fragment-based drug discovery and its application to challenging drug targets. Essays in Biochemistry, 61(5), 475-484. [Link]
-
Macias, F. A., & Varela, R. M. (2009). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 57(13), 5895-5907. [Link]
-
Shi, J., & Vakoc, C. R. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661-667. [Link]
-
PubChem. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. PubChem. Retrieved from [Link]
-
Shi, J., & Vakoc, C. R. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661-667. [Link]
-
Wang, G., & Yin, Q. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ACS Omega, 7(35), 30985-30992. [Link]
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Troubleshooting & Optimization
Technical Support Center: Challenges in the Deprotection of N-Boc-5-chloroanthranilic Acid
Welcome to the Technical Support Center for the deprotection of N-Boc-5-chloroanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As a Senior Application Scientist, I will provide not just protocols, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental outcomes.
Introduction: The Unique Challenges of N-Boc-5-chloroanthranilic Acid Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group from an amine is a cornerstone of modern organic synthesis. However, the substrate N-Boc-5-chloroanthranilic acid presents a unique set of challenges that can lead to incomplete reactions, low yields, and the formation of undesirable side products. These difficulties arise from the electronic properties of the substituted aniline ring.
The presence of two electron-withdrawing groups, the chloro and carboxylic acid moieties, deactivates the aromatic ring. This electronic-deficiency reduces the nucleophilicity of the nitrogen atom, making the N-Boc group more stable and, consequently, more difficult to cleave under standard acidic conditions. Furthermore, the anthranilic acid scaffold itself is susceptible to decarboxylation under harsh acidic or thermal conditions, a significant potential side reaction that can compromise the integrity of the desired product.
This guide will provide a structured approach to understanding and overcoming these challenges, offering troubleshooting advice and alternative protocols to ensure a successful deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Boc-5-chloroanthranilic acid deprotection so sluggish compared to other N-Boc protected amines?
A1: The reduced reactivity is a direct consequence of the electronic nature of your substrate. The electron-withdrawing chloro and carboxylic acid groups decrease the electron density on the aniline nitrogen. This strengthens the N-C bond of the carbamate, making it less susceptible to acid-catalyzed cleavage. Standard conditions, such as 20% trifluoroacetic acid (TFA) in dichloromethane (DCM), may be insufficient to drive the reaction to completion in a reasonable timeframe.
Q2: I am observing a significant amount of a byproduct that I suspect is 4-chloroaniline. What is happening?
A2: You are likely observing the product of decarboxylation. Anthranilic acids are known to lose carbon dioxide under acidic conditions, and this process can be accelerated at elevated temperatures.[1][2][3][4][5] The strong acidic environment required for Boc deprotection can unfortunately also promote this undesirable side reaction.
Q3: Can I simply increase the temperature to speed up the deprotection?
A3: While increasing the temperature can accelerate the rate of deprotection, it will also likely increase the rate of decarboxylation, potentially leading to a greater proportion of the unwanted byproduct. A careful balance must be struck, and for this particular substrate, exploring alternative, milder deprotection methods is often a more effective strategy than forcing the reaction with heat.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the deprotection of N-Boc-5-chloroanthranilic acid.
Issue 1: Incomplete Deprotection
Diagram: Troubleshooting Incomplete Deprotection
Caption: A workflow for diagnosing and resolving incomplete deprotection.
Issue 2: Significant Decarboxylation
Diagram: Mitigating Decarboxylation
Caption: Strategies to minimize the unwanted decarboxylation side reaction.
Experimental Protocols
Protocol 1: Standard (Modified) TFA Deprotection
This protocol is a starting point, with modifications to account for the substrate's reduced reactivity.
Materials:
-
N-Boc-5-chloroanthranilic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve N-Boc-5-chloroanthranilic acid (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.
-
Add TFA (10-20 equivalents) dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess TFA. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Protocol 2: Deprotection with HCl in 1,4-Dioxane
This method offers an alternative to TFA and can sometimes provide cleaner reactions.
Materials:
-
N-Boc-5-chloroanthranilic acid
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve N-Boc-5-chloroanthranilic acid (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.
-
Add the 4M HCl in 1,4-dioxane solution (10-20 equivalents) and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.
-
Isolate the solid by filtration and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the salt in a mixture of ethyl acetate and water and neutralize with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo.
Alternative Deprotection Strategies
When standard acidic methods fail or lead to significant side products, consider these alternative approaches.
| Method | Reagents and Conditions | Advantages | Disadvantages |
| Lewis Acid Catalysis | Zinc bromide (ZnBr₂) in DCM | Milder conditions, can be selective for Boc groups in the presence of other acid-labile functionalities. | May require elevated temperatures; optimization of catalyst loading is necessary. |
| Thermal Deprotection | Heating in a high-boiling solvent (e.g., diphenyl ether) or neat. | Avoids the use of acidic reagents. | High temperatures can promote decarboxylation and other side reactions. |
| Oxalyl Chloride in Methanol | Oxalyl chloride (3 equiv.) in methanol at room temperature.[6][7] | Surprisingly effective for electron-deficient anilines; mild conditions.[6][7] | Reagent is toxic and moisture-sensitive; requires careful handling. |
| Aqueous Conditions | Refluxing in water. | Environmentally friendly and avoids organic solvents. | May require high temperatures and long reaction times; substrate solubility can be an issue. |
Mechanistic Insights
Diagram: Acid-Catalyzed N-Boc Deprotection and Decarboxylation Side Reaction
Caption: Competing pathways of N-Boc deprotection and decarboxylation.
The desired deprotection proceeds through protonation of the carbamate carbonyl, followed by cleavage to form a carbamic acid intermediate and a stable tert-butyl cation. The carbamic acid then spontaneously decarboxylates to yield the free amine. However, the desired product, 5-chloroanthranilic acid, can itself be protonated under the reaction conditions, leading to the elimination of a second molecule of CO₂ to form the undesired 4-chloroaniline byproduct.
Conclusion
The deprotection of N-Boc-5-chloroanthranilic acid requires a nuanced approach that deviates from standard protocols. By understanding the electronic factors that stabilize the Boc group and the propensity for decarboxylation, researchers can make informed decisions to optimize their reaction conditions. When standard TFA or HCl methods prove challenging, the exploration of alternative, milder deprotection strategies is highly recommended. Careful monitoring of the reaction progress and a willingness to adjust conditions are key to achieving a successful outcome.
References
-
Willi, A. V., Won, C. M., & Vilk, P. (1968). Kinetics and Mechanism of the Decarboxylation of Anthranilic Acid in Aqueous Solution. The Journal of Physical Chemistry, 72(9), 3142–3148. [Link]
-
Dunn, G. E., & Scott, A. L. (1969). Mechanism of decarboxylation of substituted anthranilic acids at high acidity. Canadian Journal of Chemistry, 47(24), 4629–4636. [Link]
-
Stevens, W. H., Pepper, J. M., & Lounsbury, M. (1952). THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Journal of Chemistry, 30(7), 529-540. [Link]
-
Willi, A. V. (1965). The kinetics of the decarboxylation of anthranilic acid in concentrated hydrochloric acid. Zeitschrift für Physikalische Chemie, 45(5-6), 337-346. [Link]
-
Dunn, G. E., & Leggate, P. (1965). The mechanism of decarboxylation of anthranilic acid in non-aqueous solvents. Canadian Journal of Chemistry, 43(11), 3080-3088. [Link]
-
Cimarelli, C., & Palmieri, G. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 10(11), 1285. [Link]
-
Nti, N. K., & Osafo, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23923-23930. [Link]
-
Nti, N. K., & Osafo, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]
Sources
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- 5. THE DECARBOXYLATION OF ANTHRANILIC ACID | Semantic Scholar [semanticscholar.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid Derivatives
Welcome to the technical support center for the purification of 2-tert-butoxycarbonylamino-5-chloro-benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. The unique combination of a carboxylic acid, a bulky Boc-protecting group, and a halogen substituent presents specific purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound derivatives. Each problem is analyzed by its potential causes, followed by detailed, step-by-step solutions.
Problem 1: Significant Streaking or Tailing on Silica Gel TLC/Column Chromatography
A common frustration when working with this class of compounds is poor behavior on silica gel, making it difficult to assess reaction progress or achieve clean separation.
Potential Causes:
-
Acidic Interaction: The primary culprit is the interaction between the carboxylic acid moiety of your compound and the slightly acidic surface of the silica gel.[1] This can lead to a dynamic equilibrium between the protonated and deprotonated forms of the acid on the stationary phase, resulting in a "streak" rather than a compact spot.[1]
-
High Polarity: The presence of both a carboxylic acid and a carbamate group imparts significant polarity, which can lead to strong adsorption to the silica gel.
-
Amine Impurity: If any deprotection of the Boc group has occurred, the resulting free amine (2-amino-5-chloro-benzoic acid) will interact very strongly with silica, causing pronounced streaking at the baseline.[2][3]
Recommended Solutions:
-
Mobile Phase Modification: The most effective solution is to suppress the ionization of the carboxylic acid.[4]
-
Protocol: Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[1] This ensures the carboxylic acid remains fully protonated, minimizing its interaction with the silica and leading to sharper, more defined spots.[1]
-
-
TLC Analysis Prior to Column: Always optimize your solvent system using Thin Layer Chromatography (TLC) before committing to a large-scale column.
-
Workflow:
-
Start with a standard solvent system like 7:3 Hexane:Ethyl Acetate.
-
If streaking is observed, prepare a new eluent with 1% acetic acid added.
-
Run the TLC again to confirm the improvement. A good target Rf value for column chromatography is between 0.2 and 0.4.[4]
-
-
Problem 2: Low Yield After Recrystallization
Recrystallization is often the preferred method for purifying solid carboxylic acids, but poor recovery is a frequent issue.
Potential Causes:
-
Incorrect Solvent Choice: The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[5] If the compound has moderate solubility at room temperature, significant product will be lost in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crash out of solution along with trapped impurities.[1]
-
Excess Solvent: Using too much solvent to dissolve the crude product will keep it in solution even after cooling.
Recommended Solutions:
-
Systematic Solvent Screening: Test a variety of solvent systems on a small scale before committing the bulk of your material.
-
Protocol:
-
Place a few milligrams of your crude product into several small test tubes.
-
Add a few drops of a test solvent (see table below) to each tube and observe solubility at room temperature.
-
Heat the tubes that did not dissolve at room temperature. A good candidate will fully dissolve upon heating.
-
Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. The solvent that yields the most crystalline precipitate is a good choice.
-
-
-
Hot Filtration Technique: To prevent premature crystallization, preheat your filtration apparatus (funnel and receiving flask) with hot solvent before pouring your dissolved product through.[1]
-
Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous batch to initiate crystallization.[5]
Table 1: Common Recrystallization Solvents
| Solvent System | Properties & Typical Use |
| Ethanol/Water | A versatile polar system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.[6] |
| Isopropanol | Often a good single-solvent choice for moderately polar compounds. |
| Toluene | A less polar option that can be effective for removing highly polar impurities. |
| Ethyl Acetate/Hexane | Dissolve in hot ethyl acetate and add hexane as the anti-solvent until turbidity is observed. |
Problem 3: Product is an Oil or Sticky Solid After Purification
Obtaining a non-crystalline "gum" is a common outcome that complicates handling and drying.
Potential Causes:
-
Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice, preventing the formation of a solid.
-
Persistent Impurities: The presence of impurities, even at low levels, can act as "crystal poisons," inhibiting proper crystal formation.
-
Polymorphism: The compound may be capable of existing in multiple solid-state forms, one of which may be amorphous or oily.
Recommended Solutions:
-
Trituration: This technique uses a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Protocol:
-
Add a small amount of a non-polar solvent (e.g., hexane or diethyl ether) to your oily product.
-
Stir or sonicate the mixture. The oil should gradually transform into a solid as the impurities are washed away.
-
Filter the resulting solid and wash with fresh cold solvent.
-
-
-
Solvent Removal: Ensure all solvents are thoroughly removed. For high-boiling solvents like DMF or DMSO, azeotropic removal with toluene under reduced pressure or lyophilization (freeze-drying) may be necessary.
-
Seed Crystal Introduction: If you have a small amount of crystalline material from a previous attempt, adding it to the oil can sometimes initiate crystallization of the entire batch.[7]
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying your crude this compound derivative.
Caption: Decision tree for selecting an appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc group during purification? Can I use acidic or basic conditions?
The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid but generally stable to basic conditions.[8][9][10]
-
Acidic Conditions: Strong acids like HCl or trifluoroacetic acid (TFA) will rapidly cleave the Boc group.[11][12] Even the 0.5-2% acetic acid recommended for chromatography is generally safe for short exposure times at room temperature, but prolonged contact or heating should be avoided.[4] Using TFA in a mobile phase for HPLC is likely to cause deprotection, especially during solvent evaporation.[13]
-
Basic Conditions: The Boc group is stable to most bases, including sodium bicarbonate (NaHCO₃) and sodium hydroxide (NaOH) at room temperature, which makes acid-base extractions a viable purification strategy.[8][10]
Q2: What is the best way to remove unreacted 2-amino-5-chlorobenzoic acid starting material?
The starting material is both an amine and a carboxylic acid (an amino acid). If your Boc-protected product is the main component, an acid/base extraction is highly effective.
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Perform a wash with a dilute aqueous base (e.g., 5% NaHCO₃ solution). Your desired product, being a carboxylic acid, will move into the aqueous layer as its sodium salt. The unreacted starting material is zwitterionic and may have limited solubility, but this step helps remove neutral impurities.
-
Separate the layers. Carefully cool the aqueous layer in an ice bath and re-acidify it with a strong acid like 6M HCl until the pH is ~2-3.[1] Your purified product should precipitate out.
-
Collect the solid by filtration or extract it back into an organic solvent.[14][15]
-
Q3: My compound is a derivative, like a methyl ester. How does that change my purification strategy?
If the carboxylic acid has been converted to an ester (e.g., methyl or ethyl ester), you can no longer use acid-base extraction based on the acidic proton.
-
Primary Method: Flash column chromatography will be your primary purification method. Since the acidic proton is gone, you may not need to add acetic acid to the eluent unless other acidic impurities are present.
-
Recrystallization: Recrystallization remains a good option for solid esters.
-
Hydrolysis Risk: Be mindful that ester derivatives can be hydrolyzed back to the carboxylic acid under strongly acidic or basic conditions, especially with heating.
Q4: Can I use reverse-phase HPLC for final purification?
Yes, reverse-phase HPLC is an excellent tool for obtaining highly pure material, but care must be taken.
-
Mobile Phase: As mentioned, standard mobile phases containing 0.1% TFA can cleave the Boc group.[13] It is safer to use a mobile phase buffered with a weaker acid, such as 0.1% formic acid or an ammonium acetate buffer, to maintain a moderately acidic pH without causing significant deprotection.[13]
-
Post-Purification: Immediately after collecting fractions, it is good practice to neutralize any acid if you are concerned about stability, and then promptly remove the solvent via lyophilization or evaporation at low temperatures.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Adding Boc Group Mechanism. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Reddit. (2021). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]
- Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved from [Link]
-
VanVeller, B. (n.d.). VanVeller Lab Resources. Iowa State University Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
-
Reddit. (2020). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Retrieved from [Link]
-
Thomson, R. J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Published by the National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Reaction Yields with 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield of your coupling reactions involving 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid. Our focus is on providing practical, experience-driven insights to overcome the unique challenges presented by this substrate.
Introduction: Navigating the Challenges of a Sterically Hindered and Electronically Modified Substrate
This compound is a valuable building block in medicinal chemistry. However, its structure presents a unique combination of steric and electronic challenges that can complicate amide bond formation and lead to suboptimal reaction yields. The bulky tert-butoxycarbonyl (Boc) protecting group in the ortho position to the carboxylic acid creates significant steric hindrance, which can impede the approach of the amine coupling partner. Additionally, the electron-withdrawing nature of the chloro substituent can influence the acidity of the carboxylic acid and the nucleophilicity of the corresponding aniline upon deprotection.
This guide is designed to help you systematically troubleshoot and optimize your coupling reactions with this challenging substrate.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common problems encountered during coupling reactions with this compound, providing probable causes and actionable solutions.
Question 1: My reaction shows low or no yield of the desired amide product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product yield is a frequent issue and can stem from several factors, primarily related to inefficient activation of the carboxylic acid or hindrance of the nucleophilic attack by the amine.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solutions |
| Incomplete Carboxylic Acid Activation | The steric bulk of the ortho-Boc group can hinder the formation of the activated intermediate (e.g., O-acylisourea, active ester). Standard coupling reagents may not be sufficiently reactive. | 1. Switch to a more potent coupling reagent: Carbodiimide reagents like DCC or EDC may be insufficient. Consider using uronium/aminium salts such as HATU, HBTU, or HCTU, which are known to be more effective for sterically hindered substrates.[][2] 2. Increase the equivalents of the coupling reagent: A slight excess (1.1-1.5 equivalents) can drive the activation to completion. 3. Pre-activation: Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine to ensure the activated species is fully formed. |
| Steric Hindrance at the Reaction Center | The bulky Boc group can physically block the approach of the amine nucleophile to the activated carboxylic acid derivative. This is especially problematic with bulky secondary amines. | 1. Elevate the reaction temperature: Increasing the temperature (e.g., from room temperature to 40-60 °C) can provide the necessary energy to overcome the steric barrier. Monitor for potential side reactions. 2. Choose a less hindered coupling reagent: Some reagents create bulkier activated intermediates than others. 3. Consider converting to an acid chloride: For very challenging couplings, converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective, though this may require a separate step.[3] |
| Suboptimal Base Selection or Amount | The choice and amount of base are critical. An inappropriate base can fail to effectively neutralize the acidic protons, while an excess of a nucleophilic base can compete with the amine. | 1. Use a non-nucleophilic, sterically hindered base: Diisopropylethylamine (DIPEA) is a common choice. 2. Optimize the amount of base: Typically, 2-3 equivalents of base are used. Insufficient base can lead to the protonation of the amine, rendering it non-nucleophilic. |
| Poor Solubility of Reactants | If this compound or the amine partner has low solubility in the chosen solvent, the reaction will be slow or incomplete. | 1. Select an appropriate solvent: Aprotic polar solvents like DMF or NMP are often good choices for dissolving polar reactants. For less polar substrates, DCM or THF may be suitable. 2. Use a solvent mixture: A combination of solvents can sometimes improve solubility. 3. Gentle heating: As mentioned, this can also improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent to use with this compound?
While the "best" reagent is substrate-dependent, for sterically hindered carboxylic acids like this one, uronium or phosphonium salt-based reagents are generally more effective than carbodiimides alone. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent starting point due to its high reactivity and ability to minimize side reactions.
Q2: Can I use a one-pot, two-step approach by converting the carboxylic acid to an acyl chloride in situ?
Yes, this is a viable strategy for difficult couplings. You can use a reagent like thionyl chloride or oxalyl chloride to form the acyl chloride, which is then reacted with the amine.[3] This method is particularly useful when other coupling reagents fail. However, it's important to ensure that other functional groups in your molecule are compatible with the harsh conditions of acyl chloride formation.
Q3: How does the chloro-substituent at the 5-position affect the reaction?
The chloro group is electron-withdrawing, which increases the acidity of the carboxylic acid. This can be beneficial for the activation step. However, it also reduces the nucleophilicity of the amino group if you were to deprotect the Boc group and use the resulting aniline in a subsequent reaction.
Q4: What are the ideal reaction temperatures and times?
Start with room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish due to steric hindrance, gradually increase the temperature to 40-60 °C. Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine.
Q5: I am observing a side product that I suspect is an N-acylurea. What is causing this and how can I prevent it?
N-acylurea formation is a common side reaction when using carbodiimide reagents like DCC or EDC. It occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. To prevent this, add a nucleophilic additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). These additives trap the O-acylisourea to form an active ester that is more stable and less prone to rearrangement.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF, 5-10 mL per mmol of acid).
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Screening of Coupling Reagents for Optimal Yield
To determine the best coupling reagent for your specific amine, a parallel screening experiment is highly recommended.
-
Set up multiple small-scale reactions (e.g., in vials) with this compound (1.0 eq.) and your amine (1.1 eq.).
-
To each vial, add a different coupling reagent (1.2 eq.) and base combination. Suggestions for screening include:
-
EDC/HOBt with DIPEA
-
HATU with DIPEA
-
PyBOP with DIPEA
-
T3P with pyridine
-
-
Use the same solvent and concentration for all reactions.
-
Stir all reactions at room temperature for a set period (e.g., 12 hours).
-
Analyze the crude reaction mixtures by LC-MS to determine the relative conversion to the desired product.
Visualizations
General Amide Coupling Mechanism
Caption: General mechanism of amide bond formation.
Troubleshooting Workflow for Low Yield
Sources
preventing premature deprotection of N-Boc-5-chloroanthranilic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Boc-5-chloroanthranilic acid. As Senior Application Scientists, we understand the nuances of working with protected intermediates in complex synthetic pathways. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions to help you prevent the premature deprotection of N-Boc-5-chloroanthranilic acid and ensure the success of your experiments.
I. Understanding the Stability of N-Boc-5-chloroanthranilic Acid
The N-Boc (tert-butyloxycarbonyl) protecting group is widely used in organic synthesis due to its stability under many conditions and its susceptibility to cleavage under specific acidic conditions.[1][2] However, the stability of the Boc group on an aniline, such as in N-Boc-5-chloroanthranilic acid, can be influenced by the electronic properties of the aromatic ring. The presence of both an electron-withdrawing chloro group and a carboxylic acid group on the anthranilic acid scaffold can impact the lability of the Boc group.
Key Stability Parameters
| Condition | Stability of N-Boc Group | Rationale |
| Strongly Acidic (e.g., TFA, HCl) | Labile | The Boc group is designed to be removed under strong acidic conditions via cleavage of the tert-butyl carbamate.[3][4][5] |
| Mildly Acidic (e.g., aqueous workup with dilute acid) | Potential for Partial Deprotection | Prolonged exposure or localized high concentrations of acid can lead to some loss of the Boc group. |
| Neutral | Stable | The Boc group is generally stable at neutral pH. |
| Basic (e.g., NaOH, K₂CO₃) | Generally Stable | The Boc group is resistant to hydrolysis under basic conditions and attack by most nucleophiles.[3][6][7] |
| Elevated Temperatures | Potential for Thermal Deprotection | High temperatures, especially above 150°C, can cause thermal cleavage of the Boc group.[8][9][10][11][12] |
II. Troubleshooting Guide: Preventing Premature Deprotection
This section addresses common issues that can lead to the unintended removal of the Boc group from N-Boc-5-chloroanthranilic acid during various synthetic steps.
Issue 1: Significant Deprotection Observed After Aqueous Workup with Acid.
Question: I am observing a significant amount of the deprotected 5-chloroanthranilic acid by TLC/LC-MS after performing an aqueous workup with dilute HCl to neutralize my reaction mixture. How can I avoid this?
Answer: Premature deprotection during acidic workup is a common issue. The Boc group is acid-labile, and even dilute acids can cause its removal, especially with prolonged contact time.
Root Cause Analysis and Solutions:
-
Minimize Contact Time: Perform the acidic wash as quickly as possible. Do not let the biphasic mixture stir for an extended period.
-
Use a Milder Acid: Consider using a saturated solution of ammonium chloride (NH₄Cl) or a dilute solution of a weaker acid like citric acid for the wash.
-
Cold Workup: Perform the entire workup procedure at a lower temperature (0-5 °C) to decrease the rate of the acid-catalyzed deprotection.
-
Alternative Quenching: If possible, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base to avoid an acidic environment altogether during the initial workup phase.
Issue 2: Loss of Boc Group During Amide Coupling Reactions.
Question: I am trying to couple N-Boc-5-chloroanthranilic acid with an amine using a carbodiimide reagent (e.g., EDC) and an activating agent (e.g., HOBt), but I am seeing the formation of byproducts resulting from the deprotection of my starting material. What is causing this?
Answer: While the overall reaction conditions for amide coupling are typically not strongly acidic, localized acidity can lead to Boc cleavage.
Root Cause Analysis and Solutions:
-
Acidic Additives: Some coupling reagents are sold as hydrochloride salts (e.g., EDC·HCl). The presence of this acid can be sufficient to cause partial deprotection.
-
Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture to neutralize the HCl salt. Use a slight excess (1.1-1.2 equivalents) relative to the coupling agent.
-
-
HOBt Acidity: 1-Hydroxybenzotriazole (HOBt) is slightly acidic and can contribute to a lower pH in the reaction medium.
-
Solution: The addition of a tertiary amine base as mentioned above will also mitigate the acidity of HOBt.
-
-
Reaction Temperature: Elevated temperatures can accelerate the acid-catalyzed deprotection.
-
Solution: Run the coupling reaction at 0 °C initially and allow it to slowly warm to room temperature. Avoid heating the reaction unless necessary for the coupling to proceed.
-
Issue 3: Deprotection During Purification by Column Chromatography.
Question: I am losing the Boc group during purification of my product on silica gel. My desired product and the deprotected starting material are co-eluting. How can I prevent this?
Answer: Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds like N-Boc-5-chloroanthranilic acid.
Root Cause Analysis and Solutions:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base before packing the column. This can be done by preparing the slurry in an eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a C18-functionalized silica gel for reverse-phase chromatography.
-
Minimize Residence Time: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.
-
Avoid Acidic Eluents: Ensure that your solvent system is not acidic. If you need to use an alcohol like methanol, be aware that it can sometimes contain acidic impurities.
Issue 4: Thermal Instability During Solvent Removal or Reaction at Elevated Temperatures.
Question: After removing the solvent under reduced pressure on a rotovap with the water bath set to 50°C, I noticed some deprotection. Is this expected?
Answer: While significant thermal deprotection typically requires higher temperatures, prolonged heating, even at moderate temperatures, can lead to some loss of the Boc group.[11] This is especially true if any acidic impurities are present.
Root Cause Analysis and Solutions:
-
Lower Temperature for Solvent Removal: Remove the solvent at a lower temperature. For volatile solvents like dichloromethane or ethyl acetate, a water bath temperature of 25-30 °C is often sufficient.
-
Avoid High-Temperature Reactions: If a subsequent reaction requires heat, consider if an alternative, lower-temperature method exists. If heating is unavoidable, carefully monitor the reaction for deprotection and consider using a more thermally stable protecting group if this becomes a persistent issue.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for N-Boc-5-chloroanthranilic acid to prevent degradation?
A1: Store N-Boc-5-chloroanthranilic acid in a cool, dry, and dark place. A refrigerator (2-8 °C) is ideal. Ensure the container is tightly sealed to prevent moisture absorption, which could contribute to hydrolysis over long-term storage, although the Boc group is generally stable to neutral water.
Q2: Can I use a stronger base than tertiary amines during my reactions without risking the Boc group?
A2: The N-Boc group is generally stable to a wide range of bases, including alkali metal hydroxides and carbonates.[3][7] However, the use of very strong, non-nucleophilic bases in combination with heat should be approached with caution, as unforeseen side reactions could occur. For most applications, such as neutralizing acidic coupling reagents, tertiary amines like DIPEA or TEA are sufficient and recommended.
Q3: How can I confirm if premature deprotection has occurred?
A3: You can monitor the progress of your reaction and the purity of your material by:
-
Thin-Layer Chromatography (TLC): The deprotected 5-chloroanthranilic acid will have a different Rf value than the N-Boc protected starting material. You can often visualize the free amine with a ninhydrin stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the presence of the deprotected compound by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic tert-butyl signal (a singlet at ~1.5 ppm) in the ¹H NMR spectrum is a clear indication of Boc group removal.
Q4: Are there alternative protecting groups for the aniline in 5-chloroanthranilic acid that are more robust?
A4: Yes, if the N-Boc group proves to be too labile for your synthetic route, you could consider more robust protecting groups. The carboxybenzyl (Cbz) group is a common alternative that is stable to acidic conditions used for Boc deprotection but is cleaved by catalytic hydrogenolysis.[5] This allows for an orthogonal protection strategy.[1][13]
IV. Experimental Protocols and Diagrams
Protocol: Neutralization of Silica Gel for Column Chromatography
-
Weigh the required amount of silica gel for your column.
-
Prepare your desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine (TEA) to the eluent to a final concentration of 0.5% (v/v).
-
Prepare the silica gel slurry using this TEA-containing eluent.
-
Pack the column with the slurry.
-
Run the column as you normally would, using the eluent containing TEA.
Diagrams
Mechanism of Acid-Catalyzed Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting Workflow for Premature Deprotection
Caption: Troubleshooting workflow for premature deprotection.
V. References
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. [Link]
-
Adding Boc Group Mechanism. YouTube. [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Protecting Groups in Peptide Synthesis. ResearchGate. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protective Groups [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide to Quinazolinone Synthesis from N-Boc Precursors
Welcome to the technical support center for the synthesis of quinazolinones from N-Boc protected precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. The following question-and-answer format is structured to directly address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired Quinazolinone
Q1: I am not getting any, or very little, of my desired N-Boc protected quinazolinone. What are the likely causes and how can I fix it?
A1: Low or no yield in the formation of the N-Boc quinazolinone can stem from several factors, primarily related to incomplete reaction or the formation of stable, undesired intermediates.
Likely Cause 1: Incomplete Cyclization
The cyclization of the N-acylanthranilamide intermediate to the quinazolinone is a critical step. If this step is inefficient, you will likely observe the accumulation of the acyclic intermediate in your reaction mixture.[1]
-
Troubleshooting & Optimization:
-
Increase Reaction Temperature: Many quinazolinone syntheses require elevated temperatures to drive the dehydration and cyclization steps.[2][3] Gradually increase the temperature of your reaction, monitoring for product formation by TLC or LC-MS. Be mindful of potential decomposition at excessively high temperatures.
-
Choice of Solvent: The polarity of the solvent can significantly impact the reaction.[4] If you are using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as DMF or DMSO, which can better solvate the intermediates and facilitate cyclization.
-
Acid or Base Catalysis: The cyclization can often be promoted by the addition of a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid) or a base, depending on the specific reaction mechanism.[5]
-
Likely Cause 2: Formation of a Stable Benzoxazinone Intermediate
N-acyl anthranilic acids can readily cyclize to form a stable 1,3-benzoxazin-4-one intermediate, especially in the presence of dehydrating agents like acetic anhydride.[4][6][7] This intermediate may be unreactive towards the desired subsequent cyclization to the quinazolinone under your current reaction conditions.
-
Troubleshooting & Optimization:
-
Isolate and React: In some cases, it may be advantageous to intentionally form and isolate the benzoxazinone. This intermediate can then be reacted with an appropriate amine source in a separate step to yield the desired quinazolinone.[4][8]
-
One-Pot Modification: To avoid the accumulation of the benzoxazinone in a one-pot synthesis, ensure that the nucleophile for the second cyclization step is present and reactive under the reaction conditions.
-
Likely Cause 3: Poor Solubility of the N-Boc Precursor
N-Boc protected anthranilic acid derivatives can sometimes exhibit poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and low conversion.[9][10][11][12][13]
-
Troubleshooting & Optimization:
-
Solvent Screening: Conduct small-scale solubility tests with your N-Boc precursor in a range of solvents (e.g., THF, dioxane, DMF, DMSO) at both room temperature and elevated temperatures to identify a suitable reaction medium.
-
Use of Co-solvents: A mixture of solvents can sometimes improve solubility. For instance, a combination of a less polar solvent like DCM with a more polar one like DMF might be effective.
-
Issue 2: Challenges with N-Boc Deprotection
Q2: I have successfully synthesized my N-Boc protected quinazolinone, but I am struggling with the deprotection step. What are the common issues and how can I resolve them?
A2: N-Boc deprotection is a critical final step. Common issues include incomplete deprotection, or degradation of the quinazolinone core or other sensitive functional groups.
Likely Cause 1: Incomplete Deprotection with Standard Acidic Conditions
While trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are the standard reagents for Boc deprotection, some N-Boc protected quinazolinones can be surprisingly resistant.[7][14][15]
-
Troubleshooting & Optimization:
-
Increase Reagent Equivalents or Concentration: If you observe incomplete deprotection, you can cautiously increase the equivalents of the acid or use a more concentrated solution. Monitor the reaction closely to avoid potential side reactions.
-
Elevate the Temperature: Gently warming the reaction mixture can often drive the deprotection to completion. However, be aware of potential degradation of your product at higher temperatures.
-
Switch to a Stronger Acidic System: If TFA or HCl in dioxane are ineffective, consider using a stronger acid like HBr in acetic acid, but be mindful of the potential for side reactions with sensitive functional groups.
-
Likely Cause 2: Degradation of Acid-Sensitive Functional Groups
The harsh acidic conditions required for Boc deprotection can sometimes lead to the cleavage of other acid-labile protecting groups or degradation of the quinazolinone core itself.[7][16]
-
Troubleshooting & Optimization: Milder Deprotection Methods
-
Oxalyl Chloride in Methanol: This system generates HCl in situ and can be a milder alternative to traditional methods for deprotecting N-Boc groups.[2][17][18]
-
p-Toluenesulfonic Acid (pTSA): The use of a Brønsted acid like pTSA in a suitable solvent can provide a less harsh acidic environment for deprotection.[19]
-
Thermal Deprotection: In the absence of acid-sensitive functional groups, heating the N-Boc protected quinazolinone in a high-boiling solvent like diphenyl ether or using microwave irradiation can effect deprotection.[4][14][20][21][22] This method is particularly useful when acidic conditions must be avoided entirely.
-
| Deprotection Method | Typical Conditions | Advantages | Disadvantages |
| TFA/DCM | 20-50% TFA in DCM, 0°C to RT | Fast and generally effective | Harshly acidic, can cleave other acid-sensitive groups |
| HCl in Dioxane | 4M HCl in dioxane, 0°C to RT | Effective, volatile byproduct (HCl) | Harshly acidic, can be corrosive |
| Oxalyl Chloride/MeOH | 3 equiv. (COCl)₂, MeOH, RT | Mild conditions | Generates HCl in situ, may not be suitable for all substrates |
| Thermal Deprotection | High-boiling solvent (e.g., diphenyl ether), >180°C | Avoids acidic reagents | Requires high temperatures, potential for thermal decomposition |
Issue 3: Formation of Side Products and Purification Challenges
Q3: My reaction is messy, with multiple spots on the TLC plate. What are the common side products and how can I minimize their formation and purify my desired product?
A3: The formation of side products is a common challenge. Understanding the potential side reactions can help in optimizing the reaction conditions and developing an effective purification strategy.
Likely Cause 1: Racemization of Chiral Centers
If your N-Boc precursor is derived from a chiral amino acid, there is a risk of racemization at the α-carbon, particularly during the activation and cyclization steps.[14]
-
Troubleshooting & Optimization:
-
Use of Additives: The addition of copper(II) chloride (CuCl₂) has been shown to be essential in preventing racemization in certain multi-component syntheses of chiral N-Boc-2-alkylaminoquinazolin-4(3H)-ones.[6]
-
Milder Reaction Conditions: Lowering the reaction temperature and using milder activating agents can help to minimize racemization.
-
Likely Cause 2: Dimerization or Polymerization
Under certain conditions, especially with highly reactive intermediates, dimerization or polymerization of the starting materials or intermediates can occur.
-
Troubleshooting & Optimization:
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions and promote the desired intramolecular cyclization.
-
Slow Addition: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of reactive intermediates and minimize side reactions.
-
Purification Strategy:
-
Column Chromatography: This is the most common method for purifying quinazolinones. A careful selection of the solvent system is crucial for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for purification.
-
Acid-Base Extraction: The basic nitrogen atoms in the quinazolinone ring allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the product and extract it into the aqueous layer. The aqueous layer can then be basified and the purified product extracted back into an organic solvent.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones
This protocol is adapted from Li, X., & Golden, J. E. (2021). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis, 363(6), 1638-1643.[6]
Materials:
-
N-Boc-amino acid (1.0 mmol)
-
Anhydrous CuCl₂ (0.25 mmol)
-
4 Å Molecular Sieves (140 mg)
-
Anhydrous Dichloromethane (DCM) (15 mL)
-
N-methylimidazole (NMI) (1.0 mmol)
-
Methanesulfonyl chloride (MsCl) (1.0 mmol)
-
Anthranilic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
Triethylamine (NEt₃) (3.0 mmol)
Procedure:
-
To a mixture of the N-Boc-amino acid, anhydrous CuCl₂, and 4 Å molecular sieves in anhydrous DCM under a nitrogen atmosphere and cooled to -20 °C, add NMI and MsCl dropwise.
-
Stir the reaction at -20 °C for 1 hour.
-
Add the anthranilic acid to the reaction mixture and stir at -20 °C for 1.5 hours.
-
Add the amine and NEt₃ and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Standard N-Boc Deprotection using TFA
Materials:
-
N-Boc protected quinazolinone (1.0 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Trifluoroacetic acid (TFA) (1-2 mL)
Procedure:
-
Dissolve the N-Boc protected quinazolinone in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting TFA salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.
Visualizing the Workflow
General Synthesis and Deprotection Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazinone synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility of sparingly soluble drug derivatives of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
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- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
Navigating Steric Hindrance in Reactions with 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid: A Technical Support Guide
Introduction
Welcome to the technical support center for navigating the challenges associated with 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but sterically hindered building block in their synthetic workflows. As Senior Application Scientists, we understand the nuances of working with sterically demanding reagents and have compiled this resource to provide practical, field-proven insights to help you overcome common hurdles and achieve your synthetic goals. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be encountering at the bench.
Understanding the Challenge: The "Bulky" Nature of this compound
The primary challenge in reactions involving this compound stems from the steric bulk of the tert-butoxycarbonyl (Boc) protecting group positioned ortho to the carboxylic acid.[1][2][3] This arrangement significantly hinders the approach of reagents to the carboxylic acid moiety, making common transformations like amide bond formation and esterification non-trivial. This phenomenon, known as the ortho effect, forces the carboxylic acid group to twist out of the plane of the benzene ring, which can alter its reactivity.[1][4][5]
Figure 1. Steric hindrance around the carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Amide Coupling Reactions
Question 1: My standard amide coupling reaction (e.g., using HATU/DIPEA) with this compound is giving low yields or failing completely. What is going wrong and how can I fix it?
Answer: This is a classic issue of steric hindrance.[6][7][8] The bulky Boc group impedes the formation of the active ester intermediate and/or the subsequent nucleophilic attack by the amine.[6][7] For such challenging couplings, a multi-faceted troubleshooting approach is necessary.[7]
Troubleshooting Steps:
-
Choice of Coupling Agent: Standard coupling agents like HATU, HBTU, and EDC/HOBt can be effective, but their success is highly dependent on the steric bulk of the incoming amine.[7] For particularly hindered amines, consider using a more reactive or less sterically demanding coupling reagent.
-
More Potent Reagents: Consider phosphonium-based reagents like PyBOP, which are known to be effective for hindered partners.[7]
-
Acyl Fluoride Formation: A robust strategy involves the in situ formation of acyl fluorides, which are highly reactive intermediates. Reagents like TFFH or BTFFH can be used to generate the acyl fluoride, which can then be coupled with the amine, often at elevated temperatures.[9][10][11][12][13]
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature (e.g., to 80 °C) can provide the necessary activation energy to overcome the steric barrier.[7][13]
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices.
-
Base: While DIPEA is a common choice, its bulky nature can sometimes be detrimental. Consider using a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.
-
-
Alternative Activation Strategy: Acyl Chloride Formation If coupling agents fail, converting the carboxylic acid to the more reactive acyl chloride is a powerful strategy.[14][15]
Experimental Protocol: Acyl Chloride Formation and Amide Coupling
-
Acyl Chloride Formation:
-
Suspend this compound (1.0 eq) in dry DCM.
-
Add oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of dry DMF (1-2 drops).
-
Stir the reaction at room temperature for 1-2 hours or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in dry DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (2.0 eq) in dry DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction by washing with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude product for purification.
-
Question 2: I am observing significant epimerization of my chiral amine during the coupling reaction. How can I minimize this?
Answer: Epimerization is a risk when activating carboxylic acids, especially with sensitive chiral amines. The choice of coupling reagent and base is critical.
Mitigation Strategies:
-
Uronium/Guanidinium-based Reagents with Additives: Reagents like HATU are designed to suppress racemization.[6] Ensure you are using the correct stoichiometry.
-
Carbodiimide-based Reagents with Additives: When using EDC, the addition of HOBt or, more effectively, OxymaPure® is crucial to minimize racemization.[6]
-
Base Selection: Use of a weaker, non-nucleophilic base like NMM or 2,4,6-collidine can be beneficial compared to the more basic DIPEA or TEA.
Table 1: Comparison of Coupling Reagents for Hindered Systems
| Coupling Reagent | Additive | Common Base | Key Advantages | Potential Drawbacks |
| HATU | None (contains HOAt) | DIPEA, NMM | High reactivity, low racemization[15] | High cost, may still fail with severely hindered substrates[9] |
| PyBOP | None | DIPEA | Effective for hindered partners, reduces racemization[7] | Can be less effective than acyl fluorides for extreme cases |
| TFFH/BTFFH | None | DIPEA | Forms highly reactive acyl fluoride, effective for very hindered systems[9][10][11][12] | May require elevated temperatures |
| EDC | HOBt, OxymaPure® | DIPEA, NMM | Water-soluble byproducts | Often inefficient for hindered couplings[7][9] |
| (COCl)₂ | cat. DMF | N/A | Forms highly reactive acyl chloride | Harsh conditions, potential side reactions[14] |
Esterification Reactions
Question 3: My attempt at a Fischer esterification of this compound is not working. What are my alternatives?
Answer: Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is generally not suitable for this substrate. The acidic conditions can lead to the cleavage of the acid-labile Boc protecting group.[16]
Recommended Esterification Methods:
-
Steglich Esterification: This method uses a carbodiimide, typically DCC or EDC, with a catalytic amount of DMAP. It is a mild and effective method for many systems.
Experimental Protocol: Steglich Esterification
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in dry DCM.
-
Cool the solution to 0 °C.
-
Add EDC (1.5 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
-
-
Mitsunobu Reaction: For secondary alcohols where Steglich esterification might be sluggish, the Mitsunobu reaction can be highly effective. This reaction proceeds with inversion of stereochemistry at the alcohol center.
-
Reagents: Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD.
-
-
Alkylation of the Carboxylate Salt: This is a reliable method, especially for preparing simple alkyl esters (e.g., methyl, ethyl, benzyl).
-
First, form the carboxylate salt using a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
-
Then, treat the salt with an alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) in a polar aprotic solvent like DMF or acetone.
-
Figure 2. Decision workflow for esterification.
Suzuki Coupling and Other Cross-Coupling Reactions
Question 4: I want to perform a Suzuki coupling at the C5 position (C-Cl bond). Will the carboxylic acid or the Boc-protected amine interfere with the reaction?
Answer: Both the carboxylic acid and the N-H of the Boc-protected amine can potentially interfere with palladium-catalyzed cross-coupling reactions.
-
Carboxylic Acid: The acidic proton can react with the organometallic reagent (e.g., boronic acid) and the base, leading to catalyst deactivation and reduced yields.[17]
-
Boc-protected Amine: The N-H proton is also acidic and can cause similar issues.
Strategies for Successful Suzuki Coupling:
-
Protect the Carboxylic Acid: The most reliable approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Suzuki coupling. This removes the acidic proton and improves the solubility of the substrate.
-
Choice of Base: An appropriate base is needed to activate the boronic acid for transmetalation.[17] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often good choices.
-
Palladium Catalyst and Ligand: For sterically hindered and electron-rich aryl chlorides, using a catalyst system with a bulky, electron-rich phosphine ligand is often necessary to promote the oxidative addition step.[18]
Table 2: Recommended Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Substrate | Protect carboxylic acid as an ester | Prevents interference from the acidic proton. |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources.[17] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands facilitate the catalytic cycle for deactivated aryl chlorides.[17][20] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Effective for transmetalation while minimizing side reactions.[21] |
| Solvent | Toluene/Water, Dioxane/Water | Biphasic systems are common and effective for Suzuki couplings.[21] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the reaction. |
References
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
- Bedford, R. B., Cazin, C. S. J., Coles, S. J., Gelbrich, T., Horton, P. N., Hursthouse, M. B., & Light, M. E. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 987–999.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435.
-
University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 433–437.
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]
-
Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved from [Link]
-
YouTube. (2017). SIR Effect Organic(Steric Inhibition Of Resonance )| CHEMISTRY | IIT | JEE. Retrieved from [Link]
-
University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
- Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(25), 5781–5784.
-
ResearchGate. (2005). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. Retrieved from [Link]
- Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.
- Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5113.
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chimia.ch [chimia.ch]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 11. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. growingscience.com [growingscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. tcichemicals.com [tcichemicals.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
identifying impurities in 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid reactions by HPLC
Welcome to the technical support center for the analysis of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in reactions involving this compound using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth technical assistance in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound and its reaction mixtures.
Question 1: I am observing an unexpected peak eluting before the main peak of this compound. What could it be?
Answer: An early eluting peak is likely a more polar compound. In the context of this analysis, the most probable impurity is the starting material, 2-amino-5-chlorobenzoic acid . This indicates an incomplete reaction.
-
Causality: The Boc-protection reaction of the amino group on 2-amino-5-chlorobenzoic acid may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the Boc-anhydride reagent.
-
Troubleshooting Steps:
-
Confirm Identity: Prepare a standard of 2-amino-5-chlorobenzoic acid and inject it into the HPLC system under the same conditions. If the retention times match, you have confirmed the identity of the impurity.
-
Optimize Reaction Conditions: To minimize this impurity, consider the following adjustments to your synthesis protocol:
-
Increase the reaction time.
-
Ensure the reaction temperature is optimal for the specific base and solvent system used.
-
Use a slight excess of di-tert-butyl dicarbonate (Boc₂O).
-
-
Purification: If optimizing the reaction is not feasible, the final product will require purification, typically by recrystallization or column chromatography, to remove the unreacted starting material.
-
Question 2: My chromatogram shows a significant peak with a longer retention time than my product. What is a likely identity for this impurity?
Answer: A later-eluting peak suggests a less polar impurity. A common byproduct in Boc-protection reactions is the di-Boc protected species , where a second Boc group is attached to the nitrogen atom, forming an imide-like structure. Another possibility, though less common for aromatic amines, is the tert-butylation of the carboxylic acid group, forming a tert-butyl ester.
-
Causality: The formation of di-Boc impurities can be promoted by the use of a strong base or prolonged reaction times.[1]
-
Troubleshooting Steps:
-
Characterization: If available, use mass spectrometry (LC-MS) to determine the molecular weight of the impurity. The di-Boc species will have a molecular weight corresponding to the addition of a second Boc group.
-
Reaction Optimization: To avoid the formation of this byproduct, you can:
-
Use a milder base, such as sodium bicarbonate.
-
Carefully control the stoichiometry of the Boc₂O.
-
Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.
-
-
Question 3: I am seeing several small, poorly resolved peaks around my main product peak. What could be the cause?
Answer: The presence of multiple small, unresolved peaks can indicate degradation of your target compound or the presence of isomeric impurities.
-
Causality:
-
Degradation: this compound can undergo degradation under certain conditions. The Boc group is susceptible to cleavage under acidic conditions, which would regenerate the starting material.[2] Exposure to high temperatures or strong oxidizing conditions can also lead to degradation.
-
Isomeric Impurities: Impurities in the starting 2-amino-5-chlorobenzoic acid can carry through the reaction. For example, other isomers of amino-chlorobenzoic acid may be present.[3]
-
-
Troubleshooting Steps:
-
Method Optimization: To improve the resolution of these peaks, you can adjust your HPLC method. Consider the following:
-
Decrease the gradient slope to provide more time for separation.
-
Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
Adjust the mobile phase pH to alter the ionization state of the analytes.
-
-
Forced Degradation Study: To understand the degradation profile of your compound, it is highly recommended to perform a forced degradation study. This will help you identify potential degradation products and confirm that your HPLC method is "stability-indicating." (See the detailed protocol in the FAQs section).
-
Purity of Starting Materials: Ensure the purity of your starting 2-amino-5-chlorobenzoic acid by analyzing it with a suitable HPLC method.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical impurity profile for the synthesis of this compound?
A1: Based on the common synthetic route from 2-amino-5-chlorobenzoic acid and di-tert-butyl dicarbonate, the following impurities are commonly observed:
| Impurity Name | Potential Source | Expected HPLC Elution |
| 2-Amino-5-chlorobenzoic acid | Unreacted starting material | Earlier than the main peak |
| Di-Boc protected product | Side reaction | Later than the main peak |
| tert-Butyl ester of the product | Side reaction | Later than the main peak |
| Isomeric impurities | Impurities in starting material | Close to the main peak |
| Degradation products | Instability of the product | Varies depending on the degradant |
Q2: Can you provide a starting point for an HPLC method for analyzing this compound?
A2: A good starting point for a reversed-phase HPLC method would be:
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This method should be optimized and validated for your specific application.
Q3: How do I perform a forced degradation study for this compound?
A3: A forced degradation study is essential to understand the intrinsic stability of your molecule and to develop a stability-indicating analytical method.[4][5] Here is a general protocol:
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of your this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate vials:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for 24 hours.
-
-
Neutralization: Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using your developed HPLC method.
-
Evaluation:
-
Assess the percentage of degradation in each condition.
-
Ensure that the main peak is well-resolved from all degradation product peaks. This demonstrates the stability-indicating nature of your method.
-
Q4: My Boc-protected product seems to be degrading back to the starting material during workup or storage. How can I prevent this?
A4: The Boc protecting group is known to be labile to acidic conditions.[6] If your workup procedure involves an acidic wash, or if your product is stored in an acidic environment, you may observe deprotection.
-
Prevention during Workup:
-
Avoid acidic washes if possible.
-
If an acid wash is necessary, use a dilute, weak acid and perform the extraction quickly at a low temperature.
-
Ensure that all acidic reagents are thoroughly removed during the workup.
-
-
Storage:
-
Store the final compound in a neutral, dry environment.
-
Avoid storing it with or near acidic compounds.
-
Visualizing Impurity Formation and Analysis Workflow
To better understand the potential sources of impurities and the general workflow for their analysis, the following diagrams are provided.
Caption: Sources of impurities in the synthesis.
Caption: General HPLC troubleshooting workflow.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
2-Amino-5-chlorobenzoic acid. Inventys. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
-
Forced Degradation Studies. SciSpace. Available at: [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]
-
2-Amino-5-Chloro Benzoic acid. Anshul Specialty Molecules. Available at: [Link]
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. Available at: [Link]
-
2-Amino-5-chlorobenzoic acid. PubChem. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Dual protection of amino functions involving Boc. ResearchGate. Available at: [Link]
-
Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com. Available at: [Link]
-
2-chlorobenzoic acid. The Royal Society of Chemistry. Available at: [Link]
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.
-
Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Sources
Technical Support Center: Solubility Enhancement for 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid
Welcome to the technical support guide for 2-tert-butoxycarbonylamino-5-chloro-benzoic acid. This document provides in-depth troubleshooting advice and practical protocols for researchers, chemists, and drug development professionals who encounter solubility challenges with this intermediate. The unique structure of this compound, featuring a nonpolar Boc-protecting group and a polar carboxylic acid, often creates difficulties in achieving the homogenous reaction conditions necessary for successful synthesis. This guide is designed to explain the underlying chemical principles and provide actionable solutions.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound won't dissolve in standard aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) for a subsequent reaction, such as an amide coupling. What are my options?
Answer: This is a common issue stemming from the molecule's dual nature. While the Boc group and the chlorinated aromatic ring are nonpolar, the carboxylic acid and the N-H of the carbamate can engage in strong intermolecular hydrogen bonding, leading to a stable, less soluble crystal lattice.
-
Causality: Solvents like DCM and THF are not polar enough to effectively disrupt the hydrogen bonding network of the carboxylic acid dimers.
-
Solutions:
-
Switch to Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent at solvating both the polar and nonpolar regions of the molecule. They are strong hydrogen bond acceptors and will effectively break up the solute-solute interactions.
-
Expert Insight: While effective, be mindful that these solvents have high boiling points, which can complicate product isolation and purification.
-
-
Employ a Co-Solvent System: A mixture of solvents can often achieve the desired solubility without committing to a high-boiling point solvent entirely. For example, starting with THF and adding DMF portion-wise until the solid dissolves can be a highly effective strategy.
-
Gentle Heating: Applying gentle heat (e.g., 40-50 °C) can provide the energy needed to overcome the lattice energy and dissolve the compound. Always ensure your reactants and reagents are stable at the selected temperature.
-
In-Situ Salt Formation (for Amide Coupling): In the context of an amide coupling, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. This base will react with the carboxylic acid to form an ammonium carboxylate salt in situ. This transient salt is significantly more polar and often more soluble in the reaction medium, facilitating a homogenous reaction.[1]
-
Question 2: I'm attempting a reaction where the carboxylic acid must remain protonated, but I'm still facing solubility limits. Can I improve solubility without using a base?
Answer: Yes. When deprotonation is not a viable option, the focus shifts entirely to the choice of the organic solvent system.
-
Causality: The primary obstacle remains the strong hydrogen bonding of the carboxylic acid.
-
Solutions:
-
Solvent Screening: A systematic screen of solvents is recommended. This can range from ethers (Dioxane, 2-MeTHF) to alcohols (isopropanol, tert-butanol) or polar aprotic solvents as a last resort if reaction chemistry allows.
-
Utilize Co-Solvents: As mentioned previously, mixtures can be very effective. For instance, a toluene/ethanol mixture might provide a balance of nonpolar and polar characteristics to dissolve the compound.[2]
-
Temperature Adjustment: Carefully increasing the reaction temperature can significantly enhance solubility. A solubility curve can be generated to find the optimal temperature for your specific concentration.
-
Question 3: My downstream process requires an aqueous workup, but my compound crashes out when I add water. How can I maintain solubility in a mixed aqueous-organic environment?
Answer: This is expected behavior due to the compound's low solubility in neutral water.[3][4][5] The key is to control the pH of the aqueous phase.
-
Causality: The carboxylic acid (pKa ~3-4) is protonated and thus non-ionic and poorly water-soluble at neutral or acidic pH.
-
Solution: pH Adjustment:
-
Basify the Aqueous Phase: By adding a base like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH), you deprotonate the carboxylic acid to form the corresponding sodium carboxylate salt.[1][6] This salt is an ionic species and is highly soluble in water.
-
Workup Protocol: During your workup, extract your organic phase with a basic aqueous solution (e.g., 5% NaHCO₃ solution). Your compound will move into the aqueous layer as its salt. You can then wash the organic layer to remove any non-acidic impurities. To recover your product, re-acidify the aqueous layer (e.g., with 1M HCl) until the pH is ~2-3, at which point your compound will precipitate as the neutral carboxylic acid and can be collected by filtration or extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the general solubility profile of this compound?
The solubility is a direct function of solvent polarity and its ability to participate in hydrogen bonding. A summary is provided in the table below.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Water | H₂O | Insoluble | The large nonpolar Boc group and aromatic ring dominate, making the molecule hydrophobic.[3][4][5] |
| Aqueous Base | 1M NaOH, 5% NaHCO₃ | Highly Soluble | Forms a highly polar and water-soluble carboxylate salt.[1][6] |
| Nonpolar Aprotic | Hexanes, Toluene | Very Low | Cannot disrupt the strong intermolecular hydrogen bonding of the carboxylic acid. |
| Ethers | Diethyl Ether, THF, Dioxane | Low to Moderate | Can act as hydrogen bond acceptors but may not be polar enough for high concentrations. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Similar to ethers; solubility is often limited. |
| Polar Protic | Methanol, Ethanol | Moderate | Can both donate and accept hydrogen bonds, aiding dissolution.[2] |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High to Very High | Strong dipole moment and hydrogen bond accepting ability effectively solvate the molecule. |
FAQ 2: How does the pH of an aqueous solution fundamentally alter the solubility of this compound?
The pH is the most critical factor governing the solubility of this molecule in water. The carboxylic acid group acts as a "pH switch."
-
At Low pH (pH < 2): The carboxylic acid is fully protonated (-COOH). In this neutral state, the molecule is dominated by its nonpolar components and is largely insoluble in water.
-
At High pH (pH > 6): The carboxylic acid is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This creates an ionic salt (e.g., sodium carboxylate), which is highly polar and readily dissolves in water.[1][6]
This relationship is visualized in the diagram below.
Caption: pH-dependent equilibrium and its effect on aqueous solubility.
Experimental Protocols & Methodologies
Protocol 1: Step-by-Step Solvent Selection Workflow
This workflow provides a logical progression for identifying a suitable solvent system for your reaction.
Caption: Decision workflow for selecting a solubilization strategy.
Protocol 2: General Procedure for Solubility Enhancement via Salt Formation
This protocol describes how to use a base to dissolve the title compound for a reaction where the carboxylic acid is not the reacting functional group.
-
Setup: To a reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable polar solvent. For reactions compatible with water, a mixture like THF/H₂O (e.g., in a 4:1 ratio) or a protic solvent like Ethanol is a good starting point.
-
Base Addition: Add a solid inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium bicarbonate (NaHCO₃, 1.5 eq). If using an aqueous base like 1M NaOH, add it dropwise (1.1 eq).
-
Dissolution: Stir the mixture at room temperature. You should observe the solid dissolving as the carboxylate salt is formed. Gentle warming (to 30-40 °C) can be applied to expedite this process.
-
Homogenous Solution: Once the solution is clear and homogenous, it is ready for the subsequent addition of other reagents to proceed with your planned reaction.
-
Post-Reaction Workup: Remember that at the end of the reaction, the product will be in its salt form. An acidic workup (as described in Troubleshooting Question 3) will be required to isolate the neutral product.
References
-
Chemistry LibreTexts. (2022, September 15). Physical Properties of Carboxylic Acids.[Link]
-
Britannica. Carboxylic acid - Properties, Structure, Reactions.[Link]
-
Wikipedia. Carboxylic acid.[Link]
-
eCampusOntario Pressbooks. (2020, July 30). 25.2 Physical Properties of Carboxylic Acids.[Link]
-
Baishixing Co.,Ltd. Protecting Amino Acids Supplier.[Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction.[Link]
-
ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[Link]
-
Wikipedia. 2-Chlorobenzoic acid.[Link]
Sources
- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
Technical Support Center: Alternative Deprotection Methods for N-Boc-5-chloroanthranilic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the deprotection of N-Boc-5-chloroanthranilic acid and its derivatives. The unique electronic properties of this substrate—namely the electron-withdrawing nature of the chloro group and the electron-donating, yet potentially reactive, carboxylic acid and amino groups—present specific challenges to standard N-Boc deprotection protocols. This resource is designed to help you navigate these complexities and achieve successful deprotection with high yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: Why are standard acidic N-Boc deprotection methods (e.g., TFA in DCM) sometimes problematic for 5-chloroanthranilic acid derivatives?
A1: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a go-to method for N-Boc deprotection, its strong acidity can lead to several complications with N-Boc-5-chloroanthranilic acid derivatives.[1][2] The primary issue is the potential for unwanted side reactions. The electron-withdrawing chloro and carboxylic acid groups can make the aniline nitrogen less basic, potentially requiring harsher conditions for complete deprotection. This can lead to degradation of the desired product.[3] Furthermore, the tert-butyl cation generated during the reaction is a potent electrophile that can cause tert-butylation of the aromatic ring or other nucleophilic sites.[4][5]
Q2: What is the general mechanism of acid-catalyzed N-Boc deprotection?
A2: The deprotection proceeds via a carbamate hydrolysis mechanism.[1] First, the carbonyl oxygen of the Boc group is protonated by the acid. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6] The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine.[6] The liberated amine is then typically protonated by the acid in the reaction mixture, yielding an amine salt.[1]
Q3: Are there any "green" or more environmentally friendly alternatives for N-Boc deprotection?
A3: Yes, several greener alternatives exist. One notable method is using hot water as both the solvent and catalyst.[7][8] At elevated temperatures (around 100-150°C), water can facilitate the removal of the Boc group, often with high yields and without the need for additional acidic or basic reagents.[7][9] Another approach involves using solid-supported acid catalysts, such as Amberlyst-15, which can be easily filtered off and potentially reused.[10] Deep eutectic solvents (DESs), for instance, a mixture of choline chloride and p-toluenesulfonic acid, have also been employed as both the reaction medium and catalyst, offering a more sustainable option.[11]
Q4: Can N-Boc deprotection be achieved under neutral or basic conditions?
A4: While the N-Boc group is generally stable under basic conditions, which is a key aspect of its orthogonality to other protecting groups like Fmoc, some methods for its removal under non-acidic conditions have been reported.[7] Thermal deprotection, which involves heating the substrate in a suitable solvent, can be effective and avoids the use of any acid or base.[9][12][13][14] Additionally, methods utilizing reagents like trimethylsilyl iodide (TMSI) can proceed under effectively neutral conditions.[15][16][17] Certain basic conditions, such as sodium carbonate in refluxing DME or sodium t-butoxide in wet THF, have also been reported for specific substrates, though these are less common.[18]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter and provides detailed, alternative protocols.
Issue 1: Incomplete Deprotection or Sluggish Reaction
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times with standard acidic conditions (e.g., TFA/DCM or HCl in dioxane).
Causality: The electron-withdrawing nature of the chloro and carboxyl groups on the anthranilic acid ring reduces the basicity of the aniline nitrogen. This can make the carbamate less susceptible to acid-catalyzed hydrolysis, thus slowing down the deprotection reaction.
Solution A: Lewis Acid Catalysis with Zinc Bromide (ZnBr₂)
Lewis acids can effectively promote Boc deprotection under milder conditions than strong Brønsted acids.[10][19] Zinc bromide is a particularly useful reagent for this purpose.[20][21]
Protocol:
-
To a solution of the N-Boc-5-chloroanthranilic acid derivative (1.0 equiv.) in anhydrous dichloromethane (DCM), add anhydrous zinc bromide (2.0-3.0 equiv.).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.
Solution B: Thermal Deprotection in a High-Boiling Point Solvent
Heating the substrate can provide the necessary energy to overcome the activation barrier for Boc group removal without the need for a catalyst.[9][12]
Protocol:
-
Dissolve the N-Boc-5-chloroanthranilic acid derivative in a high-boiling point solvent such as toluene, dioxane, or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (typically 100-150°C) and monitor the progress by TLC or LC-MS.[15]
-
Reaction times can vary from a few hours to overnight depending on the substrate and solvent.[12]
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified by standard methods such as recrystallization or column chromatography.
Issue 2: Product Degradation or Formation of Side Products
Symptoms: Formation of multiple unidentified byproducts observed by TLC or LC-MS, leading to a low yield of the desired product. This is often accompanied by discoloration of the reaction mixture.
Causality: The strongly acidic conditions required for deprotection can lead to degradation of the sensitive anthranilic acid core. The generated tert-butyl cation can also lead to unwanted alkylation of the aromatic ring.[4][5]
Solution A: Deprotection with Oxalyl Chloride in Methanol
This method offers a mild alternative for deprotection at room temperature and has been shown to be effective for a range of aromatic substrates.[18][22][23]
Protocol:
-
In a dry round-bottom flask, dissolve the N-Boc-5-chloroanthranilic acid derivative (1.0 equiv.) in methanol.
-
Cool the solution in an ice bath and add oxalyl chloride (2.0-3.0 equiv.) dropwise.[18]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate to yield the deprotected amine.
Solution B: Trimethylsilyl Iodide (TMSI) Mediated Deprotection
TMSI is a powerful reagent for cleaving ethers and carbamates under neutral conditions, making it suitable for acid-sensitive substrates.[2][15][16]
Protocol:
-
Dissolve the N-Boc-5-chloroanthranilic acid derivative (1.0 equiv.) in anhydrous dichloromethane or acetonitrile.
-
Add trimethylsilyl iodide (1.2-1.5 equiv.) dropwise at 0°C under an inert atmosphere.
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.
-
The reaction is typically rapid, often completing within an hour.
-
Quench the reaction by adding methanol, followed by an aqueous workup with sodium thiosulfate to remove any residual iodine.
-
Extract the product, dry the organic phase, and concentrate to obtain the deprotected compound.
III. Summary of Alternative Deprotection Methods
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Key Advantages |
| Lewis Acid Catalysis | ZnBr₂[10][19] | DCM | Room Temp | 1-6 h | Mild conditions, suitable for acid-sensitive substrates. |
| Thermal Deprotection | None | Toluene, Dioxane, Water[9][12] | 100-240°C | 1-48 h | Catalyst-free, avoids acidic/basic waste.[12][13][14] |
| Oxalyl Chloride | (COCl)₂, MeOH[18][22] | Methanol | Room Temp | 1-4 h | Mild, room temperature conditions.[23] |
| TMSI | TMSI[15][16] | DCM, MeCN | 0°C to Room Temp | 0.5-2 h | Fast and neutral conditions, good for sensitive substrates. |
| Aqueous Phosphoric Acid | H₃PO₄ (aq)[24] | Dichloromethane | Room Temp | 1-5 h | Milder and more environmentally benign than TFA.[25] |
IV. Visualizing the Deprotection and Troubleshooting Logic
Acid-Catalyzed N-Boc Deprotection Mechanism
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting N-Boc deprotection.
V. References
-
Amuso, R., Petrilli, M., Cuocci, C., Chiacchio, M. A., Vitale, P., Gabriele, B., & Veltri, L. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2318. [Link]
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
-
Gabriele, B., Veltri, L., Amuso, R., Petrilli, M., & Chiacchio, M. A. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. PMC. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
-
Veltri, L., Amuso, R., Petrilli, M., Cuocci, C., Chiacchio, M. A., Vitale, P., & Gabriele, B. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2318. [Link]
-
(2022, December 14). Boc Deprotection Mechanism. Organic Chemistry - YouTube.
-
Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
-
Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
BenchChem. (n.d.). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. BenchChem.
-
Williams, A. L., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24563–24571. [Link]
-
Naimi, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6543. [Link]
-
ResearchGate. (n.d.). Yield of water mediated N-Boc-aniline deprotection at different... ResearchGate.
-
Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed. [Link]
-
Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork.
-
Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3).
-
Williams, A. L., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Wordpress.
-
Langille, E., Bottaro, C. S., & Drouin, A. (2020). A novel use of catalytic zinc-hydroxyapatite columns for the selective deprotection of N-tert-butyloxycarbonyl (BOC) protecting group using flow chemistry. Journal of Flow Chemistry, 10(2), 377-387.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TMSI. Common Organic Chemistry.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
-
Li, B., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. The Journal of Organic Chemistry, 79(23), 11533-11543.
-
BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
-
BenchChem. (n.d.). Troubleshooting incomplete Boc deprotection. BenchChem.
-
Williams, A. L., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24563–24571.
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate.
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific LLC.
-
Mallak. (n.d.). 2-Amino-5-chlorobenzoic acid. Mallak.
-
ChemScene. (n.d.). Anthranilic acid, 5-chloro. ChemScene.
-
BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. BOC Sciences.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
-
National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH.
-
ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid. ChemicalBook.
-
Anshul Specialty Molecules. (n.d.). 2-Amino-5-Chloro Benzoic acid. Anshul Specialty Molecules.
-
ECHEMI. (n.d.). 2-Amino-5-chlorobenzoic acid Use and Manufacturing. ECHEMI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. 2 Amino 5 Chlorobenzoic Acids, C7H6ClNO2, 635-21-2, Amino Chloro Benzoic Acid, 2 Carboxy 4 Chloroaniline [mallakchemicals.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mcours.net [mcours.net]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.ucc.ie [research.ucc.ie]
- 15. reddit.com [reddit.com]
- 16. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 17. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 25. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Strategies for Minimizing Side Product Formation in Cyclization Reactions
Welcome to the Technical Support Center for Cyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming cyclic molecules while minimizing the formation of undesired side products. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.
Introduction: The Intramolecular Challenge
Cyclization reactions are fundamental transformations in organic synthesis, crucial for the construction of a vast array of molecules from pharmaceuticals to natural products. The primary challenge in any intramolecular reaction is to favor the desired ring formation over competing intermolecular processes, such as dimerization and polymerization, as well as other potential side reactions like hydrolysis, elimination, or rearrangement. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
This section addresses common overarching questions related to minimizing side products in cyclization reactions.
Q1: My cyclization reaction is producing a significant amount of polymer. What is the most fundamental principle to favor the intramolecular reaction?
A1: The most critical factor to control is the concentration of your linear precursor. Intermolecular reactions, which lead to polymers, are bimolecular processes, meaning their rate is proportional to the square of the substrate concentration. In contrast, the intramolecular cyclization is a unimolecular process, with a rate proportional to the concentration of the substrate.[1][2] By significantly lowering the concentration of the starting material, you can dramatically slow down the rate of polymerization while having a lesser effect on the rate of cyclization. This is the core of the High Dilution Principle .[3][4]
Q2: How can I practically achieve high-dilution conditions in the lab without using excessively large volumes of solvent?
A2: While using a large volume of solvent is one approach, a more practical and efficient method is the slow, controlled addition of the substrate to the reaction mixture. This is often achieved using a syringe pump.[3][4][5] By adding the substrate at a rate slower than its consumption, you maintain a very low effective concentration in the reaction vessel at all times, thus favoring the intramolecular pathway.[2][3] This technique is often referred to as "pseudo-high dilution."
Q3: I am attempting to form a small (3- or 4-membered) or a medium-sized (8- to 11-membered) ring and am observing low yields. Why are these ring sizes particularly challenging?
A3: The difficulty in forming small and medium-sized rings stems from a combination of enthalpic and entropic factors.
-
Small Rings (3- and 4-membered): These rings suffer from significant angle strain, making their formation enthalpically unfavorable.
-
Medium Rings (8- to 11-membered): These rings often have unfavorable transannular interactions (steric hindrance across the ring) and a low probability of the reactive ends of the linear precursor encountering each other in a suitable conformation for cyclization (an entropic penalty).[1]
For these challenging ring sizes, specialized strategies such as template-directed synthesis can be employed to pre-organize the linear precursor into a conformation conducive to cyclization.
Q4: What are Baldwin's Rules and how can they help me predict the feasibility of a cyclization reaction?
A4: Baldwin's Rules are a set of guidelines that predict the relative favorability of different types of ring-closing reactions based on the geometry of the transition state.[6] The rules classify cyclizations based on:
-
Ring size: The number of atoms in the newly formed ring.
-
exo vs. endo: Whether the bond being broken during the cyclization is outside (exo) or inside (endo) the newly formed ring.
-
Hybridization of the electrophilic atom: tet (sp³), trig (sp²), or dig (sp).
These rules are based on the principle of stereoelectronics, which dictates that the trajectory of the attacking nucleophile must allow for optimal orbital overlap with the electrophilic center. While they are empirical and have exceptions, they provide an excellent starting point for designing a successful cyclization strategy. For instance, 5-endo-trig cyclizations are generally disfavored, which is crucial information when planning a synthesis.
Q5: Can protecting groups influence the outcome of my cyclization reaction?
A5: Absolutely. The choice of protecting groups can have a profound impact on the efficiency and selectivity of a cyclization reaction. Bulky protecting groups can introduce conformational biases that may either favor or hinder the desired cyclization. They can also prevent side reactions at other functional groups in the molecule. For example, in peptide cyclization, side-chain protecting groups are essential to prevent unwanted reactions involving the amino acid residues.[7] It is crucial to select protecting groups that are stable to the cyclization conditions and can be removed without affecting the newly formed cyclic product.
Troubleshooting Guides for Specific Cyclization Reactions
This section provides detailed troubleshooting advice for common classes of cyclization reactions.
Condensation Cyclizations: The Dieckmann and Thorpe-Ziegler Reactions
These base-catalyzed intramolecular condensations are powerful methods for forming cyclic β-keto esters (Dieckmann) and cyclic ketones from dinitriles (Thorpe-Ziegler).[1][8][9][10][11][12][13][14][15][16][17][18][19]
Common Problems & Solutions in Dieckmann & Thorpe-Ziegler Cyclizations
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield; Recovery of Starting Material | 1. Insufficient Base Strength or Amount: The base is not strong enough to deprotonate the α-carbon effectively. A full equivalent of a strong base is often required to drive the equilibrium.[20] 2. Base Decomposition: Moisture in the reaction has quenched the base (e.g., NaH, LDA). | 1. Switch to a Stronger Base: Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[8] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic bases under an inert atmosphere. |
| Formation of Polymeric Byproducts | Intermolecular Condensation: The concentration of the substrate is too high, favoring intermolecular reaction over intramolecular cyclization. | Employ High-Dilution Techniques: Use a syringe pump to slowly add the diester or dinitrile to a solution of the base in a large volume of solvent.[2][4] |
| Hydrolysis of Ester/Nitrile Groups | Presence of Water: Trace amounts of water in the reagents or solvents can lead to hydrolysis, especially under basic conditions. | Use Anhydrous Reagents and Solvents: Ensure all components of the reaction are scrupulously dried. |
| Transesterification (Dieckmann) | Mismatch between Alkoxide Base and Ester: Using an alkoxide base that does not match the alkyl group of the ester (e.g., sodium methoxide with a diethyl ester) can lead to a mixture of products. | Match the Base to the Ester: Use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl esters). Alternatively, use a non-alkoxide base like NaH or LDA in an aprotic solvent.[6] |
| Formation of Multiple Regioisomers (Unsymmetrical Substrates) | Deprotonation at Multiple α-Carbons: If the diester or dinitrile is unsymmetrical, the base can deprotonate at more than one site, leading to a mixture of products. | Exploit Acidity Differences: One α-position may be more acidic than another (e.g., adjacent to a ketone vs. an ester). Use of a sterically hindered base (e.g., LDA) at low temperatures can favor deprotonation at the less sterically hindered and/or more acidic site.[6] |
Data-Driven Optimization of Dieckmann Condensation
The choice of solvent and base can significantly impact the yield of the Dieckmann condensation. The following table summarizes reported yields for the cyclization of diethyl adipate, providing a clear comparison of different reaction conditions.
| Base | Solvent | Temperature | Yield (%) | Reference |
| Sodium Ethoxide | Toluene | Reflux | 82 | [21] |
| Sodium Hydride | Toluene | Reflux | 72 | [21] |
| Sodium Amide | Xylene | Reflux | 75 | [21] |
| Dimsyl Ion | DMSO | Not Specified | Higher than Na/Toluene | [3] |
| Potassium tert-Butoxide | Toluene | Reflux | 95 | [12] |
As indicated, polar aprotic solvents like DMSO can enhance reaction rates and yields.[3][20] Non-polar solvents like toluene are also effective and can facilitate the removal of alcohol byproducts to drive the equilibrium forward.[20]
Step-by-Step Protocol: High-Dilution Dieckmann Condensation of a Diester
This protocol is a general guideline for performing a Dieckmann condensation under pseudo-high-dilution conditions to minimize intermolecular side reactions.
Materials:
-
Diester (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Toluene
-
Anhydrous Methanol (catalytic amount, ~0.1 eq)
-
Syringe pump and gas-tight syringes
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere, add anhydrous toluene to a flame-dried round-bottom flask equipped with a magnetic stir bar. Add the sodium hydride to the flask.
-
Initiation: Add a catalytic amount of anhydrous methanol to initiate the reaction. A small amount of hydrogen gas will evolve.
-
Substrate Addition: Prepare a solution of the diester in anhydrous toluene. Draw this solution into a gas-tight syringe and place it on the syringe pump.
-
Slow Addition: Begin the slow addition of the diester solution to the stirred suspension of sodium hydride over several hours (e.g., 4-8 hours).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Radical Cyclizations
Radical cyclizations are powerful methods for forming C-C and C-heteroatom bonds, often proceeding under mild conditions with high functional group tolerance.[22] Common methods involve the generation of a radical which then adds intramolecularly to a multiple bond.[22]
Visualizing Competing Pathways in Radical Cyclization
Caption: Competing pathways in a typical radical cyclization reaction.
Common Problems & Solutions in Radical Cyclizations
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield; Formation of Reduced, Uncyclized Product | Premature Quenching: The initially formed radical is trapped by a hydrogen donor (e.g., Bu₃SnH) before it can cyclize. | Decrease Concentration of Trapping Agent: Use a lower concentration of the trapping agent and employ slow addition via syringe pump to favor cyclization.[23] |
| Formation of Dimer/Polymer | High Concentration of Radical Intermediate: The initial radical reacts with another molecule of starting material or another radical intermediate. | High Dilution: As with condensation reactions, use high-dilution conditions (slow addition of substrate and/or initiator) to disfavor bimolecular processes. |
| Formation of Unexpected Regio- or Stereoisomers | Unfavored Cyclization Pathway or Rearrangement: The reaction may be proceeding through a less stable transition state, or the initially formed cyclized radical may be rearranging to a more stable radical before trapping.[22] | Substrate Modification: Modify the substrate to favor the desired cyclization pathway (e.g., introduce steric bulk to disfavor an undesired transition state).Kinetic vs. Thermodynamic Control: At low concentrations of the trapping agent, the reaction may be under thermodynamic control, allowing for rearrangement to the more stable product. Conversely, high concentrations of the trapping agent can trap the kinetic product before rearrangement occurs.[22][23] |
| Side Reactions from Initiator | Initiator Reactivity: The radical initiator or its byproducts may be reacting with the substrate or product. | Choose a Milder Initiator: Explore different radical initiators that decompose under milder conditions or have less reactive byproducts. AIBN is a common choice, but others like V-70 can be used at lower temperatures.[24] |
Step-by-Step Protocol: Radical Cyclization using AIBN and Tributyltin Hydride
This protocol describes a general procedure for a radical cyclization reaction. Caution: Organotin compounds are toxic and should be handled with appropriate safety precautions.
Materials:
-
Substrate (e.g., an alkyl halide with a tethered alkene) (1.0 eq)
-
AIBN (azobisisobutyronitrile) (0.1 eq)
-
Tributyltin hydride (Bu₃SnH) (1.1 eq)
-
Anhydrous, degassed solvent (e.g., benzene or toluene)
-
Syringe pump and gas-tight syringes
-
Inert atmosphere setup
-
Reflux condenser
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add the substrate and the degassed solvent.
-
Reagent Preparation: In a separate flask, prepare a solution of AIBN and Bu₃SnH in the degassed solvent.
-
Slow Addition: Heat the solution of the substrate to reflux. Using a syringe pump, add the AIBN/Bu₃SnH solution to the refluxing mixture over several hours.
-
Reaction Completion: After the addition is complete, continue to heat the reaction at reflux for an additional period (e.g., 1-2 hours) to ensure complete consumption of the starting material.
-
Workup and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. The crude product will contain tin byproducts, which can be removed by flash chromatography on silica gel, often with the aid of a fluoride wash or specific purification techniques for organotin compounds.
Advanced Strategies for Minimizing Side Products
For particularly challenging cyclizations, especially in the synthesis of macrocycles, more advanced techniques may be necessary.
Template-Directed Synthesis
In template-directed synthesis, a temporary molecular scaffold (the template) is used to hold the linear precursor in a conformation that favors the desired intramolecular reaction.[6][8][20] This pre-organization significantly reduces the entropic barrier to cyclization, making the formation of medium and large rings more efficient and minimizing intermolecular side reactions. The template can be a metal ion, a small organic molecule, or even a larger biomolecule.
Conceptual Workflow for Template-Directed Macrocyclization
Sources
- 1. synarchive.com [synarchive.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
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- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. Dieckmann Condensation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 15. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. fiveable.me [fiveable.me]
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- 19. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Radical cyclization - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Strategies for Selective N-Acylation of 2-amino-5-chlorobenzoic acid
Welcome to the Technical Support Center for the selective N-acylation of 2-amino-5-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for this critical synthetic transformation. 2-Amino-5-chlorobenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules, making the ability to selectively modify its amino group a key step in many synthetic routes.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you to diagnose and solve common experimental challenges.
The Challenge: Chemoselectivity
The primary challenge in the acylation of 2-amino-5-chlorobenzoic acid lies in achieving chemoselectivity. The molecule possesses two nucleophilic sites: the primary aromatic amine (-NH₂) and the carboxylate group (-COOH) under basic conditions. The goal is to selectively acylate the more nucleophilic amino group without promoting side reactions at the carboxylic acid, such as the formation of mixed anhydrides or esters.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the selective N-acylation of 2-amino-5-chlorobenzoic acid, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired N-Acylated Product
Question: My reaction is showing a low yield or no formation of the N-acylated product. What are the likely causes and how can I improve the outcome?
Answer: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here's a systematic approach to troubleshooting:
-
Inadequate Activation of the Acylating Agent: The reactivity of your acylating agent (e.g., acyl chloride, anhydride) might be insufficient under the chosen conditions.
-
Solution: If using a carboxylic acid, ensure you are using an effective coupling agent. For less reactive acylating agents, consider switching to a more reactive one, such as an acyl chloride.[2]
-
-
Poor Nucleophilicity of the Amine: The amino group of 2-amino-5-chlorobenzoic acid is deactivated by the electron-withdrawing nature of the adjacent carboxylic acid and the chloro-substituent.
-
Solution: The choice of base is critical. A non-nucleophilic base like pyridine or triethylamine can be used to scavenge the acid byproduct of the reaction (e.g., HCl when using an acyl chloride), which in turn frees up the amine to act as a nucleophile.[3]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.
-
Presence of Moisture: Acylating agents, particularly acyl chlorides, are highly sensitive to moisture and can be hydrolyzed, reducing their effective concentration.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a mixture of products, including a suspected di-acylated product or a product resulting from reaction at the carboxylic acid. How can I improve selectivity for N-acylation?
Answer: The formation of side products is a clear indication of a lack of chemoselectivity. Here are common side reactions and strategies to minimize them:
-
O-Acylation/Mixed Anhydride Formation: The carboxylate, especially when deprotonated by a strong base, can compete with the amine as a nucleophile, leading to the formation of a mixed anhydride.
-
Solution: Avoid using strong bases that will deprotonate the carboxylic acid. A milder base like pyridine or even sodium bicarbonate can be sufficient to neutralize the acid byproduct without fully deprotonating the starting material. The Schotten-Baumann condition, which uses an aqueous base, can be effective for N-acylation.[5]
-
-
Di-acylation: While less common for this substrate due to the deactivating nature of the first acyl group, it's a possibility with highly reactive acylating agents or harsh conditions.
-
Solution: Use a stoichiometric amount of the acylating agent (1.0-1.2 equivalents). Slow, dropwise addition of the acylating agent to the reaction mixture can help to control the reaction and minimize over-acylation.[2]
-
| Side Product | Potential Cause | Suggested Solution |
| Mixed Anhydride | Use of a strong base, deprotonating the -COOH group | Use a milder, non-nucleophilic base (e.g., pyridine, triethylamine) or Schotten-Baumann conditions.[5] |
| Di-acylated Product | Excess acylating agent, high reaction temperature | Use stoichiometric amounts of the acylating agent (1.0-1.2 eq.), add the acylating agent slowly.[2] |
| Unreacted Starting Material | Insufficiently reactive acylating agent, low temp. | Use a more reactive acylating agent (acyl chloride > anhydride), or gently heat the reaction mixture.[2][4] |
Frequently Asked Questions (FAQs)
Q1: Should I protect the carboxylic acid group before performing the N-acylation?
A1: While protecting the carboxylic acid (e.g., as a methyl or ethyl ester) is a valid strategy to ensure exclusive N-acylation, it adds extra steps to your synthesis (protection and deprotection). For many applications, direct N-acylation without protection is feasible and more efficient by carefully controlling the reaction conditions, particularly the choice of base and the stoichiometry of the acylating agent.
Q2: What is the best solvent for this reaction?
A2: The choice of solvent is crucial. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often good choices as they solubilize the reactants well.[2] For Schotten-Baumann conditions, a biphasic system of an organic solvent (like DCM) and water is used.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.[5] You can track the disappearance of the starting material (2-amino-5-chlorobenzoic acid) and the appearance of the product. A suitable eluent system might be a mixture of ethyl acetate and hexanes.
Q4: My N-acylated product is difficult to purify. What are some common impurities?
A4: Common impurities include unreacted starting material, the hydrolyzed acylating agent (the corresponding carboxylic acid), and any side products. Purification can typically be achieved by recrystallization or column chromatography.[5] Washing the organic layer with a mild aqueous base (like saturated sodium bicarbonate solution) during workup can help remove acidic impurities.[5]
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride under Schotten-Baumann Conditions
This protocol is a robust method for the N-acylation of 2-amino-5-chlorobenzoic acid.
Materials:
-
2-amino-5-chlorobenzoic acid
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM, approximately 10-15 mL per gram of substrate).
-
Addition of Base: Add 10% aqueous sodium hydroxide solution (2.0 eq of NaOH).
-
Addition of Acyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting material indicates the completion of the reaction.[5]
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.[5]
Protocol 2: N-Acylation using a Carboxylic Anhydride
This method uses a less reactive acylating agent and may require slightly more forcing conditions.
Materials:
-
2-amino-5-chlorobenzoic acid
-
Acetic anhydride (or other symmetric anhydride)
-
Pyridine or triethylamine (catalytic amount)
-
Dichloromethane (DCM) or Acetic Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzoic acid (1.0 eq) in DCM.
-
Addition of Reagents: Add the carboxylic anhydride (1.2 eq) to the solution, followed by a catalytic amount of pyridine or triethylamine (0.1 eq).
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C if necessary.
-
Monitoring the Reaction: Monitor the reaction progress by TLC.[5]
-
Workup: If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.[5]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when troubleshooting the selective N-acylation of 2-amino-5-chlorobenzoic acid.
Caption: Troubleshooting workflow for selective N-acylation.
References
- BenchChem. Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- BenchChem. Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
- BenchChem.
- Chem-Station Int. Ed. Acyl Protective Groups. (2014-04-03).
- BenchChem.
- Chemcess.
- N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzym
- BenchChem.
- Saikia, U. P., et al. (2016-03-09).
- Optimization of the Lipase-Catalyzed Selective Amid
- N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers. (2019-03-27).
- Selective acylation of primary amines in peptides and proteins. PubMed. (2007-11-15).
- Lokey Lab Protocols. Protecting Groups. Wikidot. (2017-03-07).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24).
- Acylation of Amines, Part 1: with Acyl Halides. YouTube. (2021-02-09).
- Guidechem. How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?.
- Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. NIH. (2017-08-30).
- N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed.
- N-Acylation in Combinatorial Chemistry.
- N-Acylation Reactions of Amines.
- Ready Lab. Protecting Groups in Organic Synthesis. UT Southwestern.
Sources
dealing with poor reactivity of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid
Technical Support Center: 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this sterically hindered building block. Here, we provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you overcome common synthetic hurdles.
Compound Profile & Inherent Reactivity Challenges
This compound is a valuable synthetic intermediate, but its structure presents a significant challenge for chemical transformations, particularly at the carboxylic acid moiety.
-
Steric Hindrance: The primary obstacle is the extreme steric bulk of the tert-Butoxycarbonyl (Boc) protecting group positioned ortho to the carboxylic acid.[1] This bulky group physically obstructs the approach of reagents and nucleophiles to the carboxyl carbon, dramatically slowing down reactions like amide bond formation.[2][3][4]
-
Electronic Effects: The chlorine atom at the C5 position is an electron-withdrawing group, which increases the acidity of the benzoic acid through an inductive effect.[5][6] While this can sometimes be beneficial, it does not overcome the dominant steric hindrance issue for coupling reactions.
The combination of these factors means that standard reaction conditions, especially for amide coupling, are often ineffective and lead to low or no product yield.[3][7]
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction using EDC/HOBt with this compound has failed. What is the primary cause?
A: The failure is almost certainly due to the severe steric hindrance imposed by the ortho-Boc group. Standard carbodiimide reagents like EDC, even with additives like HOBt, are often not potent enough to activate the sterically congested carboxylic acid efficiently.[1][7] The reactive O-acylisourea intermediate is difficult to form, and the subsequent nucleophilic attack by the amine is sterically impeded.
Q2: Are there any solubility issues I should be aware of with this reagent?
A: Yes, substituted benzoic acids, especially those with protecting groups, can exhibit poor solubility in common organic solvents like acetonitrile or THF.[8] Inadequate solubility limits the accessibility of the reagent and can lead to incomplete reactions.[9] Using more polar aprotic solvents such as DMF, DMAc, or NMP is often necessary to ensure a homogeneous reaction mixture.
Q3: Besides amide coupling, what other reactions are challenging with this molecule?
A: Any reaction that requires nucleophilic attack at the carboxyl carbon will be difficult. This includes esterifications and the formation of other acid derivatives. Reactions involving C-H activation at the ortho position (C6) are also influenced by the existing substituents, although specialized catalysts can achieve this transformation.[10][11][12]
Q4: Can I remove the Boc group first to facilitate coupling?
A: While possible, this is generally not a preferred strategy. Deprotection would yield 2-amino-5-chloro-benzoic acid. The resulting free aniline is a poor nucleophile and can complicate subsequent reactions. More critically, if your goal is to couple an amine to the carboxylic acid, the free amino group on the benzoic acid could self-react or polymerize under coupling conditions. The purpose of the Boc group is typically to protect the amine during the coupling step.
Troubleshooting Guide: Failed Amide Coupling Reactions
This section provides a systematic approach to overcoming failed amide coupling reactions. The key is to move from standard conditions to more forceful and effective methods.
Logical Workflow for Troubleshooting
Below is a workflow diagram to guide your experimental decisions when a coupling reaction fails.
Caption: Troubleshooting workflow for failed amide couplings.
Recommended Protocols & Reagent Selection
Standard coupling protocols are destined to fail. The following methods have proven effective for sterically hindered substrates.
Protocol 1: High-Potency Uronium Salt Coupling (HATU)
This is the recommended first-line approach for difficult couplings. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) forms a highly reactive OAt-active ester that can overcome significant steric barriers.[1][13][14]
Step-by-Step Methodology:
-
Setup: To a dry, inert-atmosphere flask, add this compound (1.0 eq.).
-
Solvent: Dissolve the acid in anhydrous DMF or NMP (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 - 1.2 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq.).
-
Pre-activation: Stir the mixture at room temperature for 30-45 minutes. This allows for the formation of the activated ester.[15]
-
Amine Addition: Add your amine nucleophile (1.0 - 1.1 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor by LC-MS. If the reaction is sluggish after 4-6 hours, slowly warm the mixture to 40-50 °C and stir overnight.
-
Work-up: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Acyl Chloride Formation and Coupling
When even potent coupling reagents fail, converting the carboxylic acid to a more reactive acyl chloride is a robust alternative.[3][16] This method is often successful for even the most challenging substrates.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a dry, inert-atmosphere flask, suspend or dissolve this compound (1.0 eq.) in anhydrous DCM or Toluene.
-
Add oxalyl chloride (1.5 - 2.0 eq.) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride. Use this intermediate immediately.
-
-
Amide Formation (Schotten-Baumann conditions):
-
Dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Add a non-nucleophilic base like DIPEA or Triethylamine (2.0 eq.).
-
Cool the solution to 0 °C.
-
Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in Protocol 1.
-
Data Summary: Coupling Reagent Comparison
The table below summarizes the effectiveness of various coupling reagents for sterically hindered benzoic acids.
| Coupling Reagent Class | Example(s) | Typical Efficacy for Hindered Acids | Key Considerations |
| Carbodiimide | EDC, DCC, DIC | Low to Very Low [7] | Often fails completely. Generates urea byproducts that can be difficult to remove. |
| Phosphonium Salt | PyBOP, PyAOP | Moderate to High | PyAOP is generally more effective than PyBOP. Can be a good alternative to uronium salts. |
| Uronium/Aminium Salt | HBTU, HCTU, HATU , COMU | High to Excellent [13][17] | HATU is the gold standard for difficult couplings .[1] Fast reaction rates and high yields. |
| Phosphonic Anhydride | T3P® | High [18] | A powerful water scavenger that drives the reaction to completion. Good for sensitive substrates. |
| Acyl Halide Precursor | SOCl₂, (COCl)₂ | Excellent [16] | Most reactive method but requires an extra synthetic step and handling of corrosive reagents. |
Mechanistic Insight: Why HATU Works
Understanding the mechanism highlights the advantage of modern coupling reagents.
Caption: Simplified mechanism of HATU-mediated coupling.
The key is the formation of the OAt-active ester from the carboxylate and HATU.[14] The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is highly activating, making the carbonyl carbon extremely electrophilic and susceptible to attack by the amine, even when sterically shielded.
References
- D. S. W. Lim, D. S. Tan. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
- Reddit User Discussion. How do I avoid side reactions while doing this peptide coupling reaction?. Reddit r/chemistry. 2024.
- G. Schäfer, J. W. Bode. The Synthesis of Sterically Hindered Amides. CHIMIA. 2015.
- M. E. Due-Hansen, S. K. Pandey, et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2015.
- M. E. Due-Hansen, S. K. Pandey, et al.
- F. G. D'Acunto, A. R. D. D'Angelo, et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. 2017.
- S. M. M. D. C. M. L. E. A. A. K. K. P. G. S. B. S. Wang. Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst.
- G. Schäfer, J. W. Bode. The Synthesis of Sterically Hindered Amides.
- Aapptec. Coupling Reagents. Aapptec Peptides.
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- Common Organic Chemistry.
- BenchChem. Technical Support Center: Addressing Slow Coupling Reactions with Sterically Hindered Amino Acids. BenchChem. 2025.
- M. J. Rodríguez-Álvarez, M. Á. Esteruelas, et al. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations.
- J. Ashenhurst. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. 2018.
- Quora User Discussion. Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. 2017.
- Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
- Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. 2024.
- ResearchGate. Synthesis of 2-Amino-5-chlorobenzonitrile.
- Reddit User Discussion. Having great trouble with a Boc-protection reaction. Reddit r/chemhelp. 2021.
- BenchChem. PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. BenchChem. 2025.
- Reddit User Discussion. Having great trouble with a Boc-protection reaction. Reddit r/Chempros. 2021.
- ChemicalBook. Synthesis of 2-amino-5-chlorobenzonitrile. ChemicalBook.
- Sigma-Aldrich. 2-amino-5-chlorobenzamide AldrichCPR. Sigma-Aldrich.
- F. Albericio, J. M. Bofill, et al. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. 2008.
- BenchChem. A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid. BenchChem. 2025.
- Fisher Scientific. Amide Synthesis. Fisher Scientific.
- S. Asadi, M. M. Heravi. Process optimization for acid-amine coupling: a catalytic approach. Growing Science. 2022.
- ResearchGate. How to produce amide from Benzoic acid and amine directly?.
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Technical Support Center: Work-up Procedures for Reactions Involving 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid
Welcome to the Technical Support Center for 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the effective work-up and purification of reactions involving this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges encountered during your experiments.
Introduction
This compound is a key intermediate in organic synthesis, valued for its dual functionality: a Boc-protected aniline and a carboxylic acid. This structure allows for selective reactions at either the amine (after deprotection) or the carboxylic acid moiety. However, the presence of these functional groups, along with the chlorinated aromatic ring, necessitates carefully designed work-up procedures to ensure high purity and yield of the desired products. This guide provides in-depth, field-proven insights into overcoming common hurdles in your synthetic workflow.
Part 1: Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise during the two primary reaction types involving this compound: amide coupling and Boc deprotection.
Scenario 1: Amide Coupling Reactions
Amide bond formation is a frequent application of the carboxylic acid group of this molecule. Common coupling reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-Hydroxybenzotriazole).[1][2]
Question: My amide coupling reaction is sluggish or incomplete, as indicated by TLC analysis. What are the likely causes and how can I resolve this?
Answer:
Incomplete amide coupling reactions with this substrate can stem from several factors, particularly if the amine coupling partner is sterically hindered or electronically deactivated.[3][4]
Potential Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid:
-
Insight: The carboxylic acid needs to be converted into a more reactive species for the amine to attack. Standard coupling reagents like DCC or EDC can sometimes be inefficient for challenging substrates.[5]
-
Troubleshooting:
-
Switch to a More Potent Coupling Reagent: For difficult couplings, consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or converting the carboxylic acid to an acyl fluoride.[2]
-
Incorporate Additives: The use of HOBt is crucial as it minimizes racemization and forms a more reactive intermediate.[2][5] For very sluggish reactions, the addition of DMAP (4-Dimethylaminopyridine) as an acyl transfer catalyst can be beneficial.[1][2]
-
-
-
Low Nucleophilicity of the Amine:
-
Insight: Electron-deficient anilines or sterically bulky amines may not be nucleophilic enough to react efficiently.
-
Troubleshooting:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often drive the reaction to completion.
-
Increase Reagent Concentration: Ensure the reaction is not too dilute; a concentration of 0.1-0.5 M is a good starting point.[2]
-
-
-
Side Reactions:
-
Insight: The activated carboxylic acid can sometimes react with itself to form an anhydride, especially if the amine is not reactive enough.
-
Troubleshooting:
-
Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and HOBt, allow for pre-activation for 15-20 minutes, and then add the amine.[6]
-
-
Question: My work-up for an EDC/HOBt mediated amide coupling is resulting in a messy crude product with persistent impurities. How can I improve my purification strategy?
Answer:
A successful work-up for an EDC/HOBt coupling hinges on the systematic removal of the urea byproduct, excess coupling agents, and any remaining starting materials.[7]
Detailed Extractive Work-up Protocol:
-
Quench and Dilute: After confirming reaction completion by TLC, dilute the reaction mixture (often in DMF or DCM) with a larger volume of an immiscible organic solvent like ethyl acetate (EtOAc).
-
Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl or 1 M citric acid).[7] This will protonate and remove basic components like DIPEA (if used) and any unreacted amine starting material.
-
Bicarbonate Wash: Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This step is crucial for removing unreacted this compound and HOBt.
-
Brine Wash: A final wash with saturated aqueous NaCl (brine) will help to remove residual water from the organic layer.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Scenario 2: Boc Deprotection
The removal of the tert-Butoxycarbonyl (Boc) protecting group is necessary to liberate the amine for subsequent reactions. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8]
Question: After Boc deprotection with TFA, I'm struggling to isolate my product as a free amine. I either get an oily residue or a solid that is difficult to handle. What is the best work-up procedure?
Answer:
The product of a TFA-mediated Boc deprotection is the trifluoroacetate salt of the amine, which is often a sticky solid or oil.[9] The work-up strategy should focus on neutralizing this salt to obtain the free amine.
Step-by-Step Work-up for TFA Deprotection:
-
Removal of Excess TFA: After the reaction is complete, concentrate the mixture under reduced pressure. To aid in the removal of residual TFA, you can co-evaporate with a solvent like toluene.
-
Neutralization and Extraction:
-
Dissolve the residue in an appropriate organic solvent (e.g., DCM or EtOAc).
-
Carefully add a saturated aqueous solution of NaHCO₃ or a mild base like 1M Na₂CO₃ until the effervescence ceases and the aqueous layer is basic (check with pH paper).
-
Separate the layers. Extract the aqueous layer a few more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Troubleshooting Persistent Issues:
-
Product is Water-Soluble: If your deprotected product has high water solubility, extraction may be inefficient. In such cases, after removing the bulk of the TFA, you can use a solid-supported base like Amberlyst A21 resin.[10] Stir the resin with a solution of your product (e.g., in methanol), then filter off the resin and evaporate the solvent.[10]
-
Emulsion Formation: If an emulsion forms during the basic wash, adding more brine can help to break it.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my reactions on TLC?
A1: Due to the Boc-protecting group, the starting material and product will have different polarities. The aromatic nature of the compound allows for easy visualization under UV light (254 nm).[11] For reactions involving the amine, a ninhydrin stain can be very effective for visualization. Even Boc-protected amines can show up with ninhydrin upon heating the TLC plate, as the Boc group can be thermally cleaved.[12][13]
Q2: What is the best way to purify the final product if column chromatography is not providing good separation?
A2: If your product is a solid, recrystallization is an excellent alternative to chromatography. For derivatives of this compound, a mixed solvent system is often effective. A good starting point would be to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate) and then slowly add a solvent in which it is less soluble (e.g., hexanes or water) until the solution becomes turbid.[14] Allowing this to cool slowly should yield pure crystals.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, it is important to handle this chemical with appropriate safety measures. It can cause skin and serious eye irritation.[10] Always wear protective gloves, eye protection, and a lab coat.[10] Work in a well-ventilated area or a fume hood to avoid inhaling any dust.[10] Wash your hands thoroughly after handling.[10]
Part 3: Data Presentation and Visualizations
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClNO₄ | - |
| Molecular Weight | 287.70 g/mol | - |
| Appearance | White to off-white powder | - |
| Melting Point | 165 - 168 °C | [10] |
Experimental Workflow Diagrams
Diagram 1: General Workflow for Amide Coupling & Work-up
Caption: Workflow for Amide Coupling Reactions.
Diagram 2: Decision Tree for Boc Deprotection Work-up
Caption: Decision Logic for Boc Deprotection Work-up.
References
-
Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Available at: [Link]
-
An, G., et al. (n.d.). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Wiley Online Library. Available at: [Link]
-
An, G., et al. (2019). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. ResearchGate. Available at: [Link]
-
Various Authors. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. (n.d.). Available at: [Link]
-
Trivedi, R., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Available at: [Link]
-
Reddit User. (2025, July 30). Can boc anhydride be visualized by pma tlc stain. Reddit. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. (n.d.). Available at: [Link]
-
VanVeller Lab Resources. University of Iowa Department of Chemistry. (n.d.). Available at: [Link]
-
Der Pharma Chemica. Scholars Research Library. (n.d.). Available at: [Link]
-
Amide Workup. Biofilm Inhibitor Synthesis - Chemistry LibreTexts. (n.d.). Available at: [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022, April 7). Available at: [Link]
-
Reddit User. (2025, March 10). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Reddit. Available at: [Link]
-
Vankawala, P. J., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Golisade, A., et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. (n.d.). Available at: [Link]
-
Various Authors. (2014, December 12). How do I remove aniline from the reaction mixture? ResearchGate. Available at: [Link]
-
Reddit User. (2021, October 20). Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
Reddit User. (2024, April 28). EDC-HOBt Amide coupling workup help. Reddit. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. (n.d.). Available at: [Link]
-
Zhao, F.-Y., et al. (2013). Purification of benzoic acid by melt crystallization. ResearchGate. Available at: [Link]
-
Reddit User. (2022, March 24). amide coupling help. Reddit. Available at: [Link]
- Purification of benzoic acid. (1966). Google Patents. US3235588A.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Various Authors. (2012, October 12). How to produce amide from Benzoic acid and amine directly? ResearchGate. Available at: [Link]
- Preparation of 2-chloro-5-aminobenzoic acid. (1937). Google Patents. US2100242A.
-
Kitamura, M., & Nakai, T. (2025, August 6). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. ResearchGate. Available at: [Link]
Sources
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Validation & Comparative
A Comparative Guide to the Synthesis of 5-Chloroanthranilic Acid and its N-Boc Protected Form
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the synthetic yields for 5-chloroanthranilic acid and its N-tert-butoxycarbonyl (Boc) protected derivative, N-Boc-5-chloroanthranilic acid. As crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules, understanding the efficiency of obtaining these compounds is paramount for process optimization and cost-effective research and development. This document offers a comprehensive analysis of various synthetic routes, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Introduction: The Strategic Importance of 5-Chloroanthranilic Acid and its N-Boc Derivative
5-Chloroanthranilic acid is a substituted anthranilic acid derivative that serves as a versatile building block in medicinal chemistry.[1][2] Its structure is a key component in a range of pharmacologically active compounds. The introduction of a chloro group at the 5-position of the anthranilic acid scaffold can significantly influence the biological activity of the final molecule.
The protection of the amino group in 5-chloroanthranilic acid with a tert-butoxycarbonyl (Boc) group yields N-Boc-5-chloroanthranilic acid. This transformation is a common strategy in multi-step organic synthesis. The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, allowing for selective transformations at other parts of the molecule.[3]
Yield Comparison: Synthetic Pathways and Experimental Data
The synthetic yield is a critical factor in the practical application of a chemical transformation. The following sections detail the various synthetic routes for both 5-chloroanthranilic acid and its N-Boc protected form, presenting a comparative analysis of their reported yields.
Synthesis of 5-Chloroanthranilic Acid
Several methods have been reported for the synthesis of 5-chloroanthranilic acid, with yields varying significantly depending on the starting materials and reaction conditions.
| Starting Material | Reagents and Conditions | Reported Yield (%) | Reference |
| 2,4-Dichlorobenzoic acid | Aqueous ammonia, copper(I) oxide, ethyl acetate | 97 | [4] |
| 2-Chloro-5-nitrobenzoic acid | Zinc dust, acetic acid in water | ~92 | [5] |
| 2-Chloro-5-nitrobenzoic acid | Iron powder, ammonium chloride in ethanol/water | 95.1 | [6] |
| Anthranilic acid | Sulfuryl chloride in diethyl ether | 35-50 | [7][8] |
| o-Chlorobenzoic acid | Nitration followed by reduction | 70 | [9] |
| Methyl anthranilate | Sodium hypochlorite, glacial acetic acid | >85 (for the amide) | [10] |
As the data indicates, the amination of 2,4-dichlorobenzoic acid and the reduction of 2-chloro-5-nitrobenzoic acid appear to be the most efficient methods for the synthesis of 5-chloroanthranilic acid, consistently providing yields above 90%. The direct chlorination of anthranilic acid, while conceptually simpler, tends to result in lower and more variable yields.
Synthesis of N-Boc-5-chloroanthranilic acid
The N-Boc protection of 5-chloroanthranilic acid is typically a high-yielding reaction, although specific literature reports detailing the yield for this exact transformation are less common. The reaction is generally carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Based on extensive literature on the Boc protection of anilines and amino acids, a high yield can be expected.
| Starting Material | Reagents and Conditions | Expected Yield (%) | Reference |
| 5-Chloroanthranilic acid | Di-tert-butyl dicarbonate (Boc₂O), triethylamine, methanol | >95 (Estimated) | [3] |
The Boc protection of amino groups is a robust and well-established transformation in organic synthesis, and high yields are consistently reported for a wide variety of substrates.[3] Therefore, it is reasonable to project a yield of over 95% for the N-Boc protection of 5-chloroanthranilic acid under optimized conditions.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of both 5-chloroanthranilic acid and N-Boc-5-chloroanthranilic acid.
Synthesis of 5-Chloroanthranilic Acid via Amination of 2,4-Dichlorobenzoic Acid
This protocol is adapted from a high-yield procedure described in the patent literature.[4]
Workflow Diagram:
Caption: Synthesis of 5-Chloroanthranilic Acid.
Procedure:
-
To a solution of 2,4-dichlorobenzoic acid in ethyl acetate, add aqueous ammonia and a catalytic amount of copper(I) oxide.
-
Heat the mixture under reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Separate the aqueous layer and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 5-chloroanthranilic acid.
Synthesis of N-Boc-5-chloroanthranilic acid
This is a general and high-yielding protocol for the N-Boc protection of amino acids.[3]
Workflow Diagram:
Caption: Synthesis of N-Boc-5-chloroanthranilic Acid.
Procedure:
-
Dissolve 5-chloroanthranilic acid in methanol.
-
Add triethylamine to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a weak acidic solution (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-5-chloroanthranilic acid.
Conclusion
The synthesis of 5-chloroanthranilic acid can be achieved through various routes, with the amination of 2,4-dichlorobenzoic acid and the reduction of 2-chloro-5-nitrobenzoic acid offering the highest reported yields. For the subsequent protection of the amino group, the use of di-tert-butyl dicarbonate provides a reliable and efficient method to obtain N-Boc-5-chloroanthranilic acid in excellent yields. The choice of synthetic route will ultimately depend on the availability of starting materials, cost considerations, and the desired scale of the reaction. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
- Process for the preparation of haloanthranilic acids. US5744638A.
-
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. [Link]
- A process for the synthesis of anthranilic acid/amide compounds and intermedi
-
Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed. [Link]
-
United States Patent. Googleapis.com. [Link]
-
Preparation of 5-amino-2-chlorobenzoic acid. PrepChem.com. [Link]
- Preparation of 2-chloro-5-aminobenzoic acid. US2100242A.
- Preparation method of 2-amino-5-chlorobenzamide. CN101575301A.
-
Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com. [Link]
-
acridone. Organic Syntheses Procedure. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
-
5-Amino-2-chlorobenzoic acid, 50 g. Carl ROTH. [Link]
-
Preparative route to N-glycolylneuraminic acid phenyl 2-thioglycoside donor and synthesis of Neu5Gc-alpha-(2-->3')-lactosamine 3-aminopropyl glycoside. PubMed. [Link]
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH. [Link]
-
Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. ResearchGate. [Link]
-
Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. MDPI. [Link]
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A Comparative Guide to the Synthesis of 2-Amino-5-chlorobenzoic Acid: The Strategic Advantage of Boc Protection
In the landscape of pharmaceutical and fine chemical synthesis, the production of substituted anthranilic acids, such as 2-amino-5-chlorobenzoic acid, is a critical step for the development of a wide array of active compounds, including anti-inflammatory agents, dyes, and pigments.[1] The synthetic route chosen to access this intermediate can significantly impact not only the final yield but also the purity profile, downstream processing costs, and overall efficiency.
This technical guide presents a comparative analysis of synthetic strategies for 2-amino-5-chlorobenzoic acid, focusing on the distinct advantages conferred by employing a tert-butoxycarbonyl (Boc) protecting group strategy versus direct, unprotected routes. Through an examination of reaction specificity, yield, and impurity profiles, we will demonstrate the strategic value of Boc protection in achieving a more controlled and ultimately more efficient synthesis.
The Challenge: Controlling Reactivity in Anthranilic Acid Synthesis
2-Amino-5-chlorobenzoic acid possesses two key functional groups: a nucleophilic aromatic amine and a carboxylic acid. The amine group is highly reactive and can interfere with certain synthetic transformations, particularly electrophilic substitution reactions. Direct synthesis approaches must contend with this reactivity, which can lead to undesirable side products, complicating purification and reducing the overall yield of the desired product.
Alternative 1: Direct Synthesis without Protecting Groups
Two common methods for the direct synthesis of 2-amino-5-chlorobenzoic acid are the reduction of a nitro-substituted precursor and the direct chlorination of anthranilic acid.
Method A: Reduction of 5-Chloro-2-nitrobenzoic Acid
This is a high-yielding and relatively clean method that involves the reduction of a commercially available starting material.
Experimental Protocol:
-
To a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol, freshly activated Raney nickel (2 g) is added.[2]
-
The reaction mixture is stirred at room temperature under a hydrogen atmosphere overnight.[2]
-
Upon completion, the reaction solution is filtered through diatomaceous earth to remove the catalyst.[2]
-
The filtrate is concentrated under reduced pressure to yield the 2-amino-5-chlorobenzoic acid product.[2]
Performance Data: This method has been reported to achieve yields as high as 96%.[2]
Method B: Direct Chlorination of Anthranilic Acid
This approach involves the direct electrophilic chlorination of anthranilic acid.
Experimental Protocol:
-
Powdered anthranilic acid (20 g) is added over 10 minutes to a cooled solution of sulfuryl chloride (26 g) in 350 ml of absolute ether.
-
The solvent and excess sulfuryl chloride are removed under vacuum.
-
The residue is treated with 150 ml of water and allowed to stand for several hours before being filtered and washed.
-
The resulting residue is digested at 60-70°C with 400 ml of 8% aqueous hydrochloric acid solution.
-
After filtering to remove insoluble portions, the filtrate is treated with sodium hydroxide solution until a precipitate begins to form, followed by the addition of concentrated sodium acetate solution to complete precipitation.
-
The solid is filtered, washed, and recrystallized from an ethanol/water mixture.
Performance Data: This route provides a significantly lower yield of around 50%. A notable side product is 3,5-dichloroanthranilic acid, which arises from over-chlorination and necessitates careful purification.
The Boc-Protected Strategy: A Superior Approach to Purity and Control
The use of the tert-butoxycarbonyl (Boc) group to temporarily protect the amine functionality offers a more refined and controlled synthetic pathway. This multi-step approach involves:
-
Protection: The amino group of a suitable precursor is protected as a Boc-carbamate.
-
Synthesis: The desired chemical transformations are performed on the protected molecule.
-
Deprotection: The Boc group is removed under mild acidic conditions to reveal the final product.
This strategy is particularly advantageous when subsequent reactions could be compromised by the presence of a free amino group.
The Causality Behind Boc Protection
The rationale for employing a protecting group strategy is rooted in the need to control regioselectivity and prevent unwanted side reactions. The Boc group is ideal for this purpose due to several key characteristics:
-
Stability: The Boc group is stable to a wide range of nucleophiles and bases, ensuring it remains intact during subsequent reaction steps.[3]
-
Mild Removal: It can be easily cleaved under anhydrous acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which typically does not affect other functional groups.[4][5]
-
Improved Solubility: The introduction of the bulky, non-polar Boc group can enhance the solubility of intermediates in organic solvents, facilitating reactions and purification.
By temporarily masking the nucleophilic amine, the Boc group allows for more precise and cleaner chemical manipulations on other parts of the molecule.
Comparative Workflow and Data
The following diagram illustrates the conceptual difference between the direct synthesis and the Boc-protected route.
Caption: Comparative workflows for direct vs. Boc-protected synthesis.
Performance Comparison
| Parameter | Method A: Reduction | Method B: Direct Chlorination | Boc-Protected Synthesis |
| Starting Material | 5-Chloro-2-nitrobenzoic acid | Anthranilic acid | 2-Aminobenzoic acid |
| Key Reagents | Raney Ni, H₂ | Sulfuryl chloride | Boc Anhydride, Base, TFA |
| Reported Yield | ~96%[2] | ~50% | >90% (estimated for protection step) |
| Key Advantages | High yield, clean reaction | Inexpensive starting material | High purity, avoids side products |
| Key Disadvantages | Requires nitro precursor | Low yield, side products | Additional steps required |
| Purification | Simple filtration/crystallization | Requires careful separation | Standard workup/crystallization |
Experimental Protocols for Boc-Protected Synthesis
The following protocols are representative of a robust Boc-protection and deprotection sequence for an anthranilic acid derivative.
Step 1: N-Boc Protection of 2-Aminobenzoic Acid
This procedure is a standard and highly efficient method for the Boc protection of anilines.
Experimental Protocol:
-
Dissolve 2-aminobenzoic acid (1 equiv.) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-aminobenzoic acid.
Expected Performance: This reaction typically proceeds with high to quantitative yields (>95%).
Step 2: Selective Chlorination
With the amine protected, chlorination can proceed with high regioselectivity.
Step 3: N-Boc Deprotection
The final step is the mild removal of the Boc group.
Experimental Protocol:
-
Dissolve the N-Boc protected 2-amino-5-chlorobenzoic acid (1 equiv.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at room temperature.[5]
-
Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product by adding a non-polar solvent, or neutralize with a mild base and extract the product.
Caption: Workflow for the Boc-protected synthesis of 2-amino-5-chlorobenzoic acid.
Conclusion
While direct synthesis routes, particularly the reduction of 5-chloro-2-nitrobenzoic acid, can offer high yields in a single step, they are contingent on the availability of the specific starting material.[2] In contrast, the direct chlorination of anthranilic acid is hampered by poor regioselectivity and the formation of significant impurities, leading to lower yields and complex purification challenges.
The Boc-protection strategy, although involving additional steps, provides a superior level of control over the synthesis. By temporarily deactivating the amine, it ensures high regioselectivity in subsequent reactions, minimizes the formation of byproducts, and simplifies purification. This leads to a purer final product and a more reliable and reproducible synthetic process. For researchers and drug development professionals, the investment in a protecting group strategy often pays dividends in the form of higher purity, more consistent results, and a more robust overall synthetic route.
References
-
Wikipedia. (2023, December 2). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]
- Google Patents. (1937, November 23). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
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A Senior Application Scientist's Guide: N-Boc-5-chloroanthranilic Acid vs. Alternative N-Protected Analogues
Introduction: The Strategic Imperative of N-Protection for Anthranilic Acids
Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] Their unique 1,2-amino-carboxy substitution pattern on a benzene ring makes them invaluable precursors for a diverse range of heterocyclic systems, including quinazolinones, benzodiazepines, and acridones, many of which are pharmacologically active compounds.[2][3] Specifically, 5-chloroanthranilic acid is a common building block used in the synthesis of anti-inflammatory drugs, agrochemicals, and dyes.
However, the synthetic utility of the anthranilic acid core is predicated on precise control of its reactive sites: the carboxylic acid and the aniline-like amino group. Unprotected, the nucleophilic amine can interfere with desired reactions at the carboxyl group, leading to polymerization or unwanted side products. Therefore, the temporary masking of the amino group with a suitable protecting group is a critical strategic decision in any multi-step synthesis.
This guide provides an in-depth comparison of N-Boc-5-chloroanthranilic acid against its counterparts bearing other common N-protecting groups, such as Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will dissect the performance of these molecules based on their stability, reactivity in key coupling reactions, and the conditions required for their deprotection, supported by experimental data and detailed protocols to guide researchers in making the optimal choice for their synthetic campaigns.
The Protecting Groups: A Comparative Profile
The selection of an N-protecting group is governed by the principle of orthogonality —the ability to remove one protecting group in the presence of others without cross-reactivity.[4][5][6] This choice dictates the entire synthetic route, especially when dealing with complex molecules bearing multiple sensitive functionalities.
| Protecting Group | Structure | Cleavage Condition | Stability Profile |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃C-O-(C=O)- | Acid-labile (e.g., TFA, HCl)[7] | Stable to base, hydrogenolysis, and most nucleophiles.[8] |
| Cbz (Carboxybenzyl) | Benzyl-O-(C=O)- | Hydrogenolysis (e.g., H₂, Pd/C)[7] | Stable to mild acid and base; incompatible with reducible groups. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fluorenyl-CH₂-O-(C=O)- | Base-labile (e.g., 20% Piperidine/DMF)[7] | Stable to acid and hydrogenolysis; ideal for orthogonality with Boc.[9] |
Performance Analysis in Synthetic Applications
Introduction and Stability
The introduction of all three protecting groups onto 5-chloroanthranilic acid is generally straightforward, typically involving reaction with the corresponding anhydride (Boc₂O), chloroformate (Cbz-Cl), or N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions. The Boc group is particularly popular due to the ease of its introduction and the robustness of the resulting N-Boc-protected compound under a wide range of non-acidic conditions.[8][10]
The key differentiator is stability, which forms the basis of synthetic strategy.
-
N-Boc-5-chloroanthranilic acid is the workhorse for many applications where subsequent steps involve basic or nucleophilic reagents or catalytic hydrogenation. Its stability makes it a reliable choice for constructing complex scaffolds.[2]
-
N-Cbz-5-chloroanthranilic acid is selected when acid-labile groups (like tert-butyl esters) are present elsewhere in the molecule and basic conditions must be avoided. However, its incompatibility with reducible functional groups (e.g., alkynes, nitro groups) limits its scope.
-
N-Fmoc-5-chloroanthranilic acid offers the highest degree of orthogonality with acid-labile groups. This is the premier choice in modern solid-phase peptide synthesis (SPPS), where Boc is often used for side-chain protection.[9][11] Its deprotection under mild basic conditions preserves the integrity of most other functionalities.
Caption: General workflow for amide coupling with N-Boc-anthranilic acid.
Experimental Protocols
Protocol 1: Amide Coupling using N-Boc-5-chloroanthranilic Acid
This protocol describes a standard solution-phase amide coupling using EDC/HOBt, a common method for forming peptide bonds.
Materials:
-
N-Boc-5-chloroanthranilic acid (1.0 eq.)
-
Amino acid methyl ester hydrochloride (e.g., Methyl Glycinate HCl) (1.0 eq.) [12]* 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)
-
Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert nitrogen atmosphere, add N-Boc-5-chloroanthranilic acid, methyl glycinate hydrochloride, and HOBt. [12]2. Dissolve the solids in anhydrous DMF to a concentration of approximately 0.2 M relative to the anthranilic acid.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA dropwise. The first equivalent neutralizes the hydrochloride salt, and the second provides the basic medium for the coupling.
-
Add EDC to the stirred solution.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography on silica gel.
Protocol 2: Mild Deprotection of N-Boc Group using Oxalyl Chloride
This protocol provides a modern, mild alternative to traditional TFA-based deprotection. [13] Materials:
-
N-Boc protected substrate (e.g., product from Protocol 1) (1.0 eq.)
-
Oxalyl chloride (3.0 eq.)
-
Methanol (MeOH)
Procedure:
-
In a dry round-bottom flask, dissolve the N-Boc protected substrate in methanol (e.g., 50 mg in 3 mL).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) dropwise to the solution via syringe. Caution: The reaction is exothermic and may sputter. Perform in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature. For aryl carbamates with electron-withdrawing groups, the reaction is often complete within 1-3 hours. [13]5. Monitor the deprotection via TLC until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
The resulting product is typically the hydrochloride salt of the free amine, which can be used directly or neutralized with a mild base and extracted for further use.
Conclusion and Recommendations
The choice between N-Boc, N-Cbz, and N-Fmoc protecting groups for 5-chloroanthranilic acid is a strategic decision deeply rooted in the context of the overall synthetic plan.
-
N-Boc-5-chloroanthranilic acid stands out as the most versatile and robust option for general synthesis. Its stability to a wide range of conditions and the availability of both strong and mild deprotection protocols make it the preferred choice unless specific acid-sensitive functionalities are present in the substrate.
-
N-Cbz-5-chloroanthranilic acid is a niche but valuable alternative for syntheses requiring acidic conditions where hydrogenation is a viable final deprotection step. Its utility is limited by its incompatibility with reducible groups.
-
N-Fmoc-5-chloroanthranilic acid is the superior choice when orthogonality to acid-labile protecting groups (like Boc or t-butyl esters) is essential. Its mild, base-labile deprotection is ideal for complex, sensitive molecules, particularly in the context of solid-phase synthesis.
For researchers in drug development, the robustness and well-documented reactivity of N-Boc-5-chloroanthranilic acid , coupled with modern, milder deprotection methods, provides a reliable and adaptable platform for the construction of novel chemical entities.
References
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D. E. Olson, et al. (2013). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis. Available at: [Link]
-
T. Brdnik, et al. (2018). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Molecules. Available at: [Link]
-
S. Kumar, et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Survey in Fisheries Sciences. Available at: [Link]
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A. A. Siddiqui, et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Available at: [Link]
-
P. G. M. Wuts. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Available at: [Link]
-
F. I. Iwuchukwu, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
L. D. S. M. Martins, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]
-
M. A. P. da Silva, et al. (2020). Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. Molecules. Available at: [Link]
-
C. M. T. S. T. V. D. S. D. W. K. G. B. G. P. Richter, et al. (2017). Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds. Journal of Biomolecular NMR. Available at: [Link]
-
Reddit User Discussion. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry. Available at: [Link]
-
A. V. Kel'in, et al. (2003). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit User Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]
-
A. V. Kel'in, et al. (2003). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
F. I. Iwuchukwu, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
A. V. Kel'in, et al. (2003). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives. ResearchGate. Available at: [Link]
-
A. E. S. Bergman. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Available at: [Link]
-
H. M. S. Kumar, et al. (1999). Synthesis of Na-Protected Peptide Acids by the N→C Chain Extension Employing O,N-bis-Trimethylsilyl-amino Acids Using the Mixed Anhydride Method. ResearchGate. Available at: [Link]
-
S. Mei, et al. (2005). Coupling reaction of o-chlorobenzoic acid with anilines using CuI as catalyst. ResearchGate. Available at: [Link]
-
J. Ashenhurst. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
S. H. Jung, et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. Available at: [Link]
-
Anshul Specialty Molecules. (2025). 2-Amino-5-Chloro Benzoic acid. Anshul Specialty Molecules. Available at: [Link]
-
A. K. Szardenings, et al. (2004). Nα-Amino acid containing privileged structures: design, synthesis and use in solid-phase peptide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
K. Burgess, et al. (2016). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility. Organic & Biomolecular Chemistry. Available at: [Link]
-
A. D. T. and O. I. K. D. V. G. Oleksandr O. Grygorenko. (2012). Synthesis of N-aryl anthranilic acid via amination of chlorobenzoic... ResearchGate. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. PrepChem.com. Available at: [Link]
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. Google Patents.
Sources
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A Comparative Study of Protecting Groups for 5-Chloroanthranilic Acid: A Guide for Researchers
In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is paramount. For a molecule as versatile and bifunctional as 5-chloroanthranilic acid, a key building block in the synthesis of numerous bioactive compounds and functional materials, the selective masking of its amino and carboxylic acid functionalities is a critical strategic consideration. This guide provides a comprehensive comparative analysis of common protecting groups for 5-chloroanthranilic acid, offering field-proven insights and experimental data to aid researchers in making informed decisions for their synthetic endeavors.
The Strategic Importance of Protecting Groups for 5-Chloroanthranilic Acid
5-Chloroanthranilic acid possesses two reactive centers: a nucleophilic aromatic amine and a carboxylic acid. Unchecked, both groups can participate in a variety of reactions, leading to a mixture of undesired products and significantly reduced yields of the target molecule. The strategic application of protecting groups allows for the selective deactivation of one functional group while transformations are carried out on the other. The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable in high yield without affecting other functional groups in the molecule. The concept of orthogonal protection , where one protecting group can be removed selectively in the presence of another, is of particular importance for a bifunctional molecule like 5-chloroanthranilic acid.[1][2]
Protecting the Amino Group: A Comparative Analysis
The weakly basic and nucleophilic nature of the aniline in 5-chloroanthranilic acid dictates the choice of protecting groups. Here, we compare some of the most widely employed amino protecting groups.
tert-Butoxycarbonyl (Boc)
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide range of non-acidic conditions.[3][4]
-
Introduction: The Boc group is typically introduced by reacting 5-chloroanthranilic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6] The reaction is generally high-yielding and proceeds under mild conditions.
-
Stability: The Boc group is stable to most nucleophiles and bases, making it compatible with a wide array of subsequent reactions on the carboxylic acid moiety.[3]
-
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.[7][8] This acid lability allows for orthogonal deprotection if the carboxylic acid is protected with a group stable to acid, such as a benzyl ester.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group is a classic amine protecting group, valued for its stability and its removal under neutral conditions.
-
Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.
-
Stability: The Cbz group is stable to a wide range of acidic and basic conditions.
-
Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a mild and neutral process.[4] This makes it orthogonal to both acid-labile (e.g., Boc, t-butyl ester) and base-labile protecting groups.
9-Fluorenylmethoxycarbonyl (Fmoc)
The Fmoc group is a base-labile protecting group, making it an excellent choice for orthogonal protection strategies in combination with acid-labile groups.[1]
-
Introduction: The Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.
-
Stability: The Fmoc group is stable to acidic conditions.
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent. This allows for selective deprotection of the amine while acid-labile groups on the carboxylic acid remain intact.
Tosyl (Ts)
The tosyl group is a robust protecting group that significantly deactivates the amine due to the strong electron-withdrawing nature of the sulfonyl group.[9][10]
-
Introduction: The tosyl group is introduced by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine.[11]
-
Stability: N-tosylated anilines are exceptionally stable under a wide range of conditions, including strongly basic and oxidizing environments, as well as some acidic conditions.[9]
-
Deprotection: The stability of the sulfonamide bond can make deprotection challenging. Reductive cleavage methods, such as using sodium in liquid ammonia or sodium amalgam, are often required.
Table 1: Comparison of Amino Protecting Groups for 5-Chloroanthranilic Acid
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality | Key Advantages | Key Disadvantages |
| Boc | Boc₂O, base | Strong acid (TFA, HCl) | Orthogonal to base-labile and hydrogenolysis-labile groups | High yield, mild introduction, widely used | Acid-labile, may not be suitable for acid-sensitive substrates |
| Cbz | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) | Orthogonal to acid- and base-labile groups | Stable to acid and base, neutral deprotection | Requires specialized hydrogenation equipment, catalyst can be pyrophoric |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) | Orthogonal to acid-labile and hydrogenolysis-labile groups | Mild deprotection, widely used in peptide synthesis | Base-labile, not suitable for reactions involving strong bases |
| Tosyl | Ts-Cl, pyridine | Harsh reductive conditions (e.g., Na/NH₃) | Stable to most conditions | Very robust, deactivates the amine strongly | Difficult to remove |
Protecting the Carboxylic Acid Group: A Comparative Analysis
Esterification is the most common method for protecting the carboxylic acid functionality of 5-chloroanthranilic acid. The choice of ester will determine the deprotection conditions and the overall synthetic strategy.
Methyl Ester
Methyl esters are one of the simplest and most common protecting groups for carboxylic acids.
-
Introduction: Methyl esters can be formed by Fischer esterification using methanol in the presence of an acid catalyst.[12]
-
Stability: Methyl esters are stable under neutral and mildly acidic or basic conditions.
-
Deprotection: Deprotection is typically achieved by saponification with a base (e.g., NaOH or LiOH) followed by acidic workup, or under acidic conditions.[13]
Benzyl Ester
Benzyl esters are widely used due to their stability and mild deprotection conditions.[14]
-
Introduction: Benzyl esters can be prepared by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst or with benzyl bromide and a base.
-
Stability: Benzyl esters are stable to a wide range of acidic and basic conditions.
-
Deprotection: Similar to the Cbz group, benzyl esters are cleaved by catalytic hydrogenolysis, making them orthogonal to acid- and base-labile protecting groups.[13][15]
tert-Butyl Ester
The tert-butyl ester is an acid-labile protecting group, offering an orthogonal strategy to base-labile and hydrogenolysis-labile groups.[16][17]
-
Introduction: tert-Butyl esters can be formed by reacting the carboxylic acid with isobutylene in the presence of a strong acid catalyst or with tert-butanol.[18]
-
Stability: They are stable to basic and nucleophilic conditions.[16]
-
Deprotection: tert-Butyl esters are readily cleaved under acidic conditions, such as with TFA or HCl.[19][20]
Silyl Esters
Silyl esters are known for their lability, which can be advantageous in certain synthetic contexts.[21]
-
Introduction: Silyl esters are typically prepared by reacting the carboxylic acid with a silyl chloride (e.g., TMSCl, TBDMSCl) in the presence of a base.[22]
-
Stability: The stability of silyl esters varies with the steric bulk of the silicon substituents. Trimethylsilyl (TMS) esters are very labile, while tert-butyldimethylsilyl (TBDMS) and "supersilyl" esters exhibit greater stability.[21][23]
-
Deprotection: Silyl esters are readily cleaved by mild acid or base, and very commonly with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[24][25]
Table 2: Comparison of Carboxylic Acid Protecting Groups for 5-Chloroanthranilic Acid
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality | Key Advantages | Key Disadvantages |
| Methyl Ester | Methanol, acid catalyst | Acid or base hydrolysis | Limited orthogonality | Simple, inexpensive | Deprotection can be harsh |
| Benzyl Ester | Benzyl alcohol/bromide | H₂, Pd/C (Hydrogenolysis) | Orthogonal to acid- and base-labile groups | Stable to acid and base, mild deprotection | Requires hydrogenation |
| tert-Butyl Ester | Isobutylene or t-butanol, acid | Strong acid (TFA, HCl) | Orthogonal to base-labile and hydrogenolysis-labile groups | Stable to base and nucleophiles | Acid-labile |
| Silyl Ester | Silyl chloride, base | Mild acid/base, fluoride ions | Depends on silyl group | Very mild deprotection | Generally low stability |
Orthogonal Protection Strategies
The true power of protecting groups is realized in orthogonal strategies, which allow for the selective deprotection of one functional group in the presence of another.[1][2] For 5-chloroanthranilic acid, several powerful orthogonal combinations exist:
-
Boc (amine) and Benzyl ester (acid): The Boc group can be removed with acid, leaving the benzyl ester intact. The benzyl ester can then be removed by hydrogenolysis.
-
Fmoc (amine) and tert-Butyl ester (acid): The Fmoc group can be removed with base, leaving the tert-butyl ester untouched. The tert-butyl ester can then be cleaved with acid.
-
Cbz (amine) and Methyl ester (acid): The methyl ester can be hydrolyzed with base, leaving the Cbz group. The Cbz group can then be removed by hydrogenolysis.
Experimental Protocols
Protocol 1: Boc Protection of 5-Chloroanthranilic Acid
Objective: To protect the amino group of 5-chloroanthranilic acid with a tert-butoxycarbonyl (Boc) group.
Materials:
-
5-Chloroanthranilic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 5-chloroanthranilic acid in a mixture of dioxane and 1M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the N-Boc-5-chloroanthranilic acid.
Protocol 2: Benzyl Esterification of N-Boc-5-chloroanthranilic Acid
Objective: To protect the carboxylic acid group of N-Boc-5-chloroanthranilic acid as a benzyl ester.
Materials:
-
N-Boc-5-chloroanthranilic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve N-Boc-5-chloroanthranilic acid in DMF.
-
Add potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the desired benzyl ester.
Protocol 3: Deprotection of the Boc Group
Objective: To selectively remove the Boc protecting group.
Materials:
-
N-Boc-5-chloroanthranilic acid benzyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an equal volume of TFA to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield the deprotected amine.
Protocol 4: Deprotection of the Benzyl Ester by Hydrogenolysis
Objective: To remove the benzyl ester protecting group.
Materials:
-
5-Chloroanthranilic acid benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl ester in methanol or ethyl acetate.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of protection and deprotection strategies for 5-chloroanthranilic acid.
Caption: An example of an orthogonal protection strategy.
Conclusion
The selection of an appropriate protecting group strategy is a critical decision in the synthesis of derivatives of 5-chloroanthranilic acid. This guide has provided a comparative overview of common protecting groups for both the amino and carboxylic acid functionalities, highlighting their respective strengths and weaknesses. By understanding the principles of stability, deprotection, and orthogonality, researchers can design more efficient and successful synthetic routes. The provided experimental protocols serve as a starting point for the practical application of these essential synthetic tools.
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Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. Available from: [Link]
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Protecting group - Wikipedia. Available from: [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]
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Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available from: [Link]
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Synthesis of silyl esters of acids | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available from: [Link]
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“Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - NIH. Available from: [Link]
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Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry. Available from: [Link]
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Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 - ResearchGate. Available from: [Link]
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An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol - American Chemical Society. Available from: [Link]
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Silyl Esters as Reactive Intermediates in Organic Synthesis - CORE. Available from: [Link]
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Deprotection of Silyl Ethers - Gelest Technical Library. Available from: [Link]
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Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions | Journal of the American Chemical Society. Available from: [Link]
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Protection of Carboxylic acid by Ester - SynArchive. Available from: [Link]
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Alcohol or phenol synthesis by silyl ether cleavage - Organic Chemistry Portal. Available from: [Link]
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Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
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Esterification Reaction between Silyl Derivatives of Carboxylic Acids and Alcohols by the Promotion of a Catalytic Amount of Lewis Acid | Chemistry Letters | Oxford Academic. Available from: [Link]
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Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group - YouTube. Available from: [Link]
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tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available from: [Link]
- SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents.
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Amino Acid-Protecting Groups - SciSpace. Available from: [Link]
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Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
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Carboxylic acid Protection Part 3: Benzyl Ester as protecting group - YouTube. Available from: [Link]
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Amine Protection / Deprotection - Fisher Scientific. Available from: [Link]
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Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology. Available from: [Link]
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Carboxyl protecting groups. - GCW Gandhi Nagar Jammu. Available from: [Link]
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Synthesis and pharmacological activities of certain esters of anthranilic acid containing the sulfanilamide moiety - ResearchGate. Available from: [Link]
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tert-Butyl Esters - Organic Chemistry Portal. Available from: [Link]
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tert-Butyloxycarbonyl protecting group - Wikipedia. Available from: [Link]
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An Improved Method for the Protection of Carboxylic Acids as 1,1-Dimethylallyl Esters | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available from: [Link]
- Anthranilic acid esters as lubricant additives - Google Patents.
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p-Toluenesulfonamides - Organic Chemistry Portal. Available from: [Link]
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Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available from: [Link]
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Tosyl group - Wikipedia. Available from: [Link]
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Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines | JACS Au - ACS Publications. Available from: [Link]
-
Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride | ResearchGate. Available from: [Link]
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A Guide to Strategic Synthesis: Comparing Reaction Outcomes of 5-Chloroanthranilic Acid With and Without Boc Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the success of a reaction cascade often hinges on the strategic manipulation of functional groups. For bifunctional molecules like 5-chloroanthranilic acid, a valuable building block in pharmaceutical chemistry, the presence of both a nucleophilic amine and a reactive carboxylic acid presents a classic challenge of chemoselectivity. This guide provides an in-depth comparison of reaction outcomes when using 5-chloroanthranilic acid in its unprotected form versus its N-Boc-protected counterpart, supported by experimental rationale and protocols.
The Challenge of Dueling Functionalities in Unprotected 5-Chloroanthranilic Acid
5-Chloroanthranilic acid is an aromatic compound featuring a benzene ring substituted with an amino group and a carboxylic acid group, positioned ortho to each other.[1][2][3] This arrangement, coupled with a chloro-substituent, makes it a versatile precursor for various heterocyclic systems, including quinazolinones, which are prominent in many biologically active compounds.[4][5]
However, the inherent properties of its two functional groups create a competitive environment for many chemical transformations:
-
The Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base. It readily participates in reactions such as acylation, alkylation, and diazotization.[1][4][6][7][8]
-
The Carboxylic Acid Group (-COOH): This group is acidic and its hydroxyl moiety can be substituted in reactions like esterification and amide bond formation, typically after activation.[4]
When both groups are available to react, a lack of regioselectivity is a significant hurdle. For instance, during an amide coupling reaction with an acyl halide, the amino group of one molecule can react with the activated carboxyl group of another, leading to polymerization. Furthermore, in reactions with acyl halides, the basic amino group can act as a scavenger for the hydrogen halide byproduct, effectively consuming half of the starting material as a non-reactive salt.[9]
Caption: Competing reaction pathways for unprotected 5-chloroanthranilic acid.
Achieving Chemoselectivity: The Role of the Boc Protecting Group
To overcome these challenges, a common and highly effective strategy is the use of a protecting group to temporarily mask the reactivity of the amine. The tert-butyloxycarbonyl (Boc) group is arguably the most widely used protecting group for amines in non-peptide chemistry due to its ease of installation and clean, acid-labile removal.[10][11][12]
The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[13][14] The mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O.[12][14] This converts the highly nucleophilic primary amine into a significantly less reactive carbamate. The key reasons for this change in reactivity are:
-
Electronic Withdrawal: The carbonyl group of the carbamate withdraws electron density from the nitrogen atom via resonance, drastically reducing its nucleophilicity and basicity.
-
Steric Hindrance: The bulky tert-butyl group physically obstructs the nitrogen atom, preventing it from attacking electrophiles.
With the amine effectively "silenced," synthetic transformations can be directed exclusively to the carboxylic acid group.
Caption: A strategic workflow using Boc protection for selective synthesis.
Data-Driven Comparison: With vs. Without Boc Protection
The advantages of employing the Boc protection strategy become evident when comparing key performance metrics of a typical reaction, such as amide bond formation.
| Metric | Reaction without Boc Protection | Reaction with Boc Protection | Rationale |
| Reaction Selectivity | Low | High | Protection of the amine prevents it from competing with the desired reaction at the carboxylic acid. |
| Expected Yield | Low to Moderate | High | Minimization of side reactions and byproduct formation leads to a cleaner conversion to the desired product. |
| Product Purity | Low | High | A single, major product is formed, simplifying purification and reducing the need for extensive chromatography. |
| Process Complexity | Fewer steps (in theory) | More steps (protection/deprotection) | While adding steps, the protected route is often more efficient overall due to simplified purification and predictable outcomes. |
| Reaction Scope | Limited | Broad | The protected intermediate is compatible with a wider range of nucleophiles and reaction conditions without risk of side reactions at the amine. |
Experimental Protocols
The following protocols provide a practical guide to the synthesis and use of N-Boc-5-chloroanthranilic acid.
Protocol 1: N-Boc Protection of 5-Chloroanthranilic Acid
This procedure outlines the standard method for protecting the amino group of 5-chloroanthranilic acid.
-
Reagents: 5-chloroanthranilic acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium Bicarbonate, Tetrahydrofuran (THF) or Dioxane.
-
Procedure:
-
Dissolve 5-chloroanthranilic acid (1.0 eq) in THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.
-
Add Boc₂O (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water and acidify the aqueous layer with 1M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-5-chloroanthranilic acid, typically as a white solid.
-
Protocol 2: Amide Coupling of N-Boc-5-chloroanthranilic acid
This protocol describes a typical amide bond formation using the protected acid.
-
Reagents: N-Boc-5-chloroanthranilic acid, desired amine (e.g., benzylamine), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Boc-5-chloroanthranilic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.1 eq) in DCM.
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure amide.
-
Protocol 3: Boc Deprotection
This procedure details the removal of the Boc group to reveal the final product.
-
Reagents: Boc-protected amide, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amide in DCM (approx. 0.1 M solution).
-
Add an excess of TFA (e.g., 20-50% v/v) at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours. The reaction can be monitored by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield the final deprotected amine.
-
Conclusion and Recommendations
While the direct use of unprotected 5-chloroanthranilic acid may seem more atom-economical, the lack of selectivity often leads to complex product mixtures, difficult purifications, and lower overall yields. The introduction of a Boc protection strategy, although adding two steps to the synthetic sequence, provides a robust and reliable pathway to the desired products.
Key Takeaways for the Practicing Scientist:
-
For selective C-terminus modifications (amide or ester formation): The use of N-Boc-5-chloroanthranilic acid is strongly recommended. The predictability and high yields justify the additional protection/deprotection steps.
-
For reactions targeting the N-terminus (e.g., specific alkylations): The carboxylic acid would first need to be protected, for instance, as an ester, before proceeding with reactions at the amine.
-
For reactions like diazotization: The unprotected form is necessary as the free amino group is the reactive site.[1][7]
Ultimately, the decision to use a protecting group is a strategic one. For 5-chloroanthranilic acid, the Boc group is an indispensable tool that transforms a challenging, bifunctional molecule into a precisely controlled and versatile synthetic intermediate, paving the way for efficient and successful drug discovery and development campaigns.
References
-
Wikipedia. Anthranilic acid. [Link]
-
Lundgren, R. J. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]
-
ResearchGate. Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. [Link]
-
University of Liverpool. Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). [Link]
-
ResearchGate. Reaction pathway of anthranilic acid deazotization–decarboxylation leading to benzyne formation and the grafting thereof on the surface of MWCNTs. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
International Journal of Pharmaceutical Sciences. A Review on Synthesis of Anthranilic Acid Derivatives and their Pharmacological Activities. [Link]
-
YouTube. Protection of Aniline Derivatives. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PubChem. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
PubChem. 2-Amino-5-chlorobenzoic acid. [Link]
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- 5. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]
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A Comparative Guide to the Synthesis and Validation of 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid
Introduction: The Strategic Importance of a Well-Characterized Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the reliability of starting materials is paramount. 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is a key bifunctional building block, featuring a protected amine and a carboxylic acid on a halogenated benzene ring. This substitution pattern makes it an invaluable intermediate for the synthesis of complex molecules, including kinase inhibitors and other pharmacologically active agents[1]. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a wide range of conditions while allowing for clean, acid-labile deprotection, a critical feature for multi-step synthetic campaigns[2].
This guide provides an in-depth comparison of synthetic routes to this intermediate and establishes a comprehensive workflow for its validation. The objective is to equip researchers with the rationale behind procedural choices, enabling them to select and execute the optimal synthetic strategy and rigorously validate the quality of the final product.
Primary Synthetic Route: Direct Boc Protection
The most direct and widely adopted approach involves the protection of the commercially available 2-amino-5-chlorobenzoic acid. This route is favored for its simplicity and high efficiency.
Principle and Rationale
The core of this method is the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction. The choice of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is critical to prevent competition with the intended reaction. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to dissolve both the polar starting material and the less polar Boc₂O, creating a homogenous reaction environment.
// Nodes start [label="2-Amino-5-chlorobenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Boc₂O, Base (TEA)\nSolvent (THF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Boc Protection Reaction\n(Room Temperature, 12-24h)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; workup [label="Aqueous Workup\n(Acidification & Extraction)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Recrystallization)", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-(Boc-amino)-5-chloro-\nbenzoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Edges start -> reaction [label="Reactant"]; reagents -> reaction [label="Reagents"]; reaction -> workup [label="Crude Product"]; workup -> purification; purification -> product [label="Validated Product"]; }
Figure 1: Workflow for the direct Boc protection synthetic route.
Detailed Experimental Protocol
-
Dissolution: In a round-bottom flask, suspend 2-amino-5-chlorobenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.5 M).
-
Base Addition: Add triethylamine (1.5 eq.) to the suspension and stir until a clear solution is obtained.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed[3].
-
Quenching & Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess base) and brine.
-
Isolation: Acidify the aqueous layer to a pH of ~2-3 with cold 1M HCl, which will precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Recrystallize from an ethanol/water mixture to yield the pure product as a white solid[4].
Alternative Synthetic Route: Chlorination of a Boc-Protected Precursor
An alternative strategy involves introducing the chloro-substituent after the amine has been protected. This route can be advantageous if the starting material, 2-(tert-butoxycarbonylamino)benzoic acid, is more readily available or cost-effective.
Principle and Rationale
This route leverages the directing effect of the amide group in electrophilic aromatic substitution. The Boc-protected amino group is an ortho-, para-director. Since the ortho position is sterically hindered by the bulky Boc group and the adjacent carboxylic acid, chlorination is directed to the para position (position 5). N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent, making it suitable for this transformation and reducing the risk of over-chlorination that can occur with harsher reagents like chlorine gas[5].
Detailed Experimental Protocol
-
Dissolution: Dissolve 2-(tert-butoxycarbonylamino)benzoic acid (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Chlorination: Add N-Chlorosuccinimide (NCS, 1.1 eq.) to the solution.
-
Reaction: Heat the mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction by HPLC or TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove DMF and succinimide byproducts. Recrystallize from an appropriate solvent system, such as ethyl acetate/hexanes, to obtain the purified product.
Comparative Analysis of Synthetic Routes
The choice between the primary and alternative route depends on several factors, including cost, scale, and available starting materials.
| Parameter | Route 1: Direct Boc Protection | Route 2: Chlorination of Boc-Precursor |
| Starting Material | 2-amino-5-chlorobenzoic acid | 2-(tert-butoxycarbonylamino)benzoic acid |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O) | N-Chlorosuccinimide (NCS) |
| Typical Yield | High (>90%) | Moderate to High (75-85%) |
| Atom Economy | Good | Moderate (generates succinimide byproduct) |
| Reaction Conditions | Mild (Room Temperature) | Mild (50-60 °C) |
| Workup Simplicity | Straightforward acid/base extraction | Requires precipitation and thorough washing |
| Cost-Effectiveness | Generally more cost-effective due to cheaper starting material | Can be more expensive depending on precursor cost |
Field-Proven Insight: For most lab-scale and pilot-scale syntheses, Route 1 (Direct Boc Protection) is superior. Its high yield, operational simplicity, and the relatively low cost of 2-amino-5-chlorobenzoic acid make it the more practical and economical choice. Route 2 becomes a viable option only in specific scenarios where the Boc-protected, non-chlorinated precursor is available at a significantly lower cost or is generated as an intermediate in a preceding step.
In-Depth Validation & Characterization Workflow
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stability of the synthesized this compound. The following workflow ensures a comprehensive validation.
// Nodes synthesis [label="Synthesized Product", shape=invtrapezium, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="Purity Assessment\n(HPLC)", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="Structural Elucidation\n(¹H & ¹³C NMR)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ms [label="Mass Verification\n(ESI-MS)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ftir [label="Functional Group ID\n(FTIR)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final [label="Validated Compound\n(>98% Purity)", shape=diamond, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF", peripheries=2];
// Edges synthesis -> hplc; hplc -> nmr [label="If Purity ≥ 98%"]; nmr -> ms; ms -> ftir; ftir -> final; }
Figure 2: Comprehensive workflow for product validation.
A. Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final compound[6].
-
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to ensure sharp peak shapes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of the product in 1 mL of acetonitrile.
-
-
Trustworthiness: The protocol is self-validating. A successful synthesis will show a single major peak with an area percentage >98%. The presence of a peak corresponding to the starting material (2-amino-5-chlorobenzoic acid) would indicate an incomplete reaction.
B. Structural Elucidation and Verification
A combination of spectroscopic techniques is required for unambiguous structure confirmation[6][7].
| Technique | Purpose | Expected Results for 2-(Boc-amino)-5-chloro-benzoic acid |
| ¹H NMR | Confirms proton environment | ~1.5 ppm (s, 9H): tert-butyl protons. ~7.5-8.5 ppm (m, 3H): Aromatic protons. ~11-13 ppm (br s, 1H): Carboxylic acid proton. ~9-10 ppm (br s, 1H): Amide N-H proton. |
| ¹³C NMR | Confirms carbon backbone | ~28 ppm: (CH₃)₃C carbons. ~81 ppm: (CH₃)₃C quaternary carbon. ~120-140 ppm: Aromatic carbons. ~152 ppm: Carbamate C=O. ~168 ppm: Carboxylic acid C=O. |
| FTIR | Identifies key functional groups | ~3300 cm⁻¹: N-H stretch. ~2500-3300 cm⁻¹ (broad): O-H stretch of carboxylic acid. ~1680-1710 cm⁻¹: Overlapping C=O stretches (carbamate and acid). |
| ESI-MS | Verifies molecular weight | Expected [M-H]⁻ ion at m/z ≈ 270.04. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be observed. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (Route 1) | Insufficient base or Boc₂O; deactivated Boc₂O due to moisture. | Ensure anhydrous conditions. Use freshly opened or properly stored Boc₂O. Add a slight excess of base and Boc₂O if needed. |
| Low Yield | Product loss during workup; premature deprotection during acidic wash. | Use cold 1M HCl for the wash and perform it quickly. Ensure complete precipitation by adjusting pH carefully and allowing sufficient time for the product to crash out. |
| Presence of Impurities | Unreacted starting material; side products from over-chlorination (Route 2). | Optimize reaction time and temperature. For purification, a carefully chosen recrystallization solvent system is crucial. Column chromatography can be used if recrystallization fails[3]. |
Conclusion
The synthesis of this compound is most reliably achieved via the direct Boc protection of 2-amino-5-chlorobenzoic acid. This route is high-yielding, operationally simple, and cost-effective. Regardless of the synthetic route chosen, a rigorous validation workflow employing HPLC for purity analysis and a suite of spectroscopic methods (NMR, MS, FTIR) for structural confirmation is essential. This ensures the material is fit for purpose in demanding downstream applications, underpinning the success of complex synthetic endeavors.
References
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PrepChem. Synthesis of 2-amino-5-chlorobenzoic acid.[Link]
- Google Patents.CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
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PrepChem. Preparation of 2-amino-5-chlorobenzoic acid.[Link]
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Master Organic Chemistry. Amine Protection and Deprotection.[Link]
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Fisher Scientific. 5-(Boc-amino)-2-chlorobenzoic acid, 98+%[Link]
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The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications.[Link]
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PubChem. 2-Amino-5-chlorobenzoic acid.[Link]
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PubChem. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid.[Link]
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Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.[Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.[Link]
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PrepChem. Preparation of 5-amino-2-chlorobenzoic acid.[Link]
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ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.[Link]
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NCBI. Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides.[Link]
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A Researcher's Guide to Spectroscopic Fingerprinting: N-Boc-5-chloroanthranilic Acid and Its Key Derivatives
Introduction: The Role of N-Boc-5-chloroanthranilic Acid in Synthesis
N-Boc-5-chloroanthranilic acid is a valuable bifunctional building block in modern organic synthesis. Its structure, featuring a halogenated aromatic ring, a carboxylic acid, and a protected amine, makes it a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems. The tert-butyloxycarbonyl (Boc) protecting group is critical, allowing for selective reactions at the carboxylic acid terminus while the nucleophilic amine remains masked.[1][2]
Successful synthesis hinges on the precise monitoring of chemical transformations. This guide provides an in-depth spectroscopic comparison of N-Boc-5-chloroanthranilic acid with two of its most common reaction products: the deprotected amine (5-chloroanthranilic acid) and its corresponding ester. By understanding the distinct spectroscopic signatures of each compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally track reaction progress and confirm product identity. This guide is built on the principle of self-validating protocols, where the causality behind experimental choices and the interpretation of spectral data are clearly explained.
Spectroscopic Profile of the Starting Material: N-Boc-5-chloroanthranilic Acid
To effectively track its transformation, we must first establish a baseline spectroscopic fingerprint for the starting material.
Chemical Structure of N-Boc-5-chloroanthranilic Acid
Caption: Deprotection of N-Boc-5-chloroanthranilic acid.
Spectroscopic Comparison: The Impact of Deprotection
The conversion to 5-chloroanthranilic acid results in dramatic and easily identifiable spectroscopic changes.
Table 1: Spectroscopic Comparison of Starting Material vs. Deprotection Product
| Spectroscopic Feature | N-Boc-5-chloroanthranilic Acid | 5-Chloroanthranilic Acid | Rationale for Change |
| ¹H NMR: Boc Protons | ~1.5 ppm (s, 9H) | Absent | Complete removal of the tert-butyl group. |
| ¹H NMR: Amine Protons | ~8-10 ppm (s, 1H, -NHBoc) | ~5-7 ppm (br s, 2H, -NH₂) | Conversion of amide to a primary amine. Signal is broad due to exchange and quadrupole effects. |
| ¹³C NMR: Boc Carbons | ~80 ppm (quat. C), ~28 ppm (CH₃) | Absent | Complete removal of the Boc group. |
| IR: N-H Stretch | ~3350 cm⁻¹ (single, sharp) | ~3350-3500 cm⁻¹ (two bands) | Primary amines show symmetric and asymmetric N-H stretching modes. [3] |
| IR: C=O Stretch (Carbamate) | ~1690 cm⁻¹ | Absent | Loss of the Boc group's carbonyl functionality. |
| MS: Molecular Weight | 271.70 g/mol | 171.58 g/mol [4][5] | Loss of the C₅H₉O₂ Boc fragment (100.12 g/mol ). |
The most diagnostic changes are the complete disappearance of the large 9H singlet at ~1.5 ppm in the ¹H NMR spectrum and the loss of the carbamate C=O band in the IR spectrum. These two data points are sufficient to confirm the successful removal of the Boc group.
Transformation 2: Esterification of the Carboxylic Acid
To functionalize the other end of the molecule, the carboxylic acid is often converted to an ester. This is typically accomplished via a Fischer esterification, which involves reacting the acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst. [6][7]
Reaction Scheme: Fischer Esterification
Caption: General workflow for reaction monitoring and product characterization.
Protocol 1: N-Boc Deprotection
-
Dissolution: Dissolve N-Boc-5-chloroanthranilic acid (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed. 4[8]. Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Protocol 2: Fischer Esterification
-
Setup: To a round-bottom flask, add N-Boc-5-chloroanthranilic acid (1.0 eq) and an excess of the desired alcohol (e.g., methanol, 20 eq), which acts as both reactant and solvent. 2[7]. Catalyst: Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC. 4[6]. Work-up: After cooling to room temperature, pour the mixture into ice water and neutralize with a 10% sodium carbonate solution until the pH is ~8.
-
Isolation: The product may precipitate and can be collected by vacuum filtration. Alternatively, extract the mixture with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the ester.
Protocol 3: Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz). [9] 3. Process the data, referencing the residual solvent peak, and integrate the ¹H signals.
-
-
IR Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the key vibrational frequencies corresponding to the functional groups.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into an ESI mass spectrometer or analyze via LC-MS.
-
Acquire spectra in both positive and negative ion modes to identify the molecular ion and confirm the molecular weight.
-
Conclusion
The transformation of N-Boc-5-chloroanthranilic acid into its deprotected or esterified derivatives is accompanied by distinct and predictable changes in its NMR, IR, and mass spectra. The disappearance of the Boc group's signature signals in ¹H NMR and IR provides unambiguous proof of deprotection. Similarly, the loss of the carboxylic acid protons and the appearance of new ester signals confirm successful esterification. By employing the systematic approach and validated protocols outlined in this guide, researchers can confidently navigate these common synthetic steps, ensuring the integrity of their materials and the success of their scientific endeavors.
References
- McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.
- Radulović, N., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives.
- National Center for Biotechnology Information. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
- Southern, C., et al. (2002). Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet.
- ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile.
- ResearchGate. (n.d.). Absorption spectra of anthranilic acid (c = 2.0 9 10-4 molÁdm-3 ) in....
- Supporting Information. (n.d.).
- Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- The Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Google Patents. (n.d.). US4135050A - Process for preparing anthranilic acid esters.
- Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ChemicalBook. (n.d.). ANTHRANILIC ACID, N-BOC-5-HYDROXY (244765-00-2) 1H NMR spectrum.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-chlorobenzoic acid. PubChem.
- National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- National Center for Biotechnology Information. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II)
- National Center for Biotechnology Information. (n.d.).
- SpectraBase. (n.d.). ANTHRANILIC ACID, 5-CHLORO-, BUTYL ESTER - Optional[1H NMR] - Chemical Shifts.
- ChemScene. (n.d.). Anthranilic acid, 5-chloro- | 635-21-2.
- Synthesis of Heterocycles from Anthranilic acid and its Deriv
- ResearchGate. (2002).
- Google Patents. (n.d.). CA2208239A1 - Process for the preparation of n-(2-carboxy-5-chloro-phenyl)glycine.
- ResearchGate. (n.d.).
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- National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem.
- ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid | 635-21-2.
- ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-5-chloro-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-5-chloro-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST WebBook.
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A Senior Application Scientist's Guide to Purity Assessment of 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous characterization of synthesized compounds is paramount. Intermediates, such as derivatives of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid, form the foundational blocks of many potential drug candidates. Their purity is not merely a quality metric but a critical determinant of reaction efficiency, impurity profiling of the final active pharmaceutical ingredient (API), and ultimately, patient safety. This guide provides an in-depth comparison of analytical methodologies to assess the purity of compounds synthesized from this versatile starting material, grounded in practical insights and experimental data.
The Synthetic Landscape: Anticipating Impurities
To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common transformation for this compound is its conversion to an amide, a ubiquitous linkage in medicinal chemistry. The choice of coupling reagent for this transformation directly influences the impurity profile.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; content: "Fig 1. Typical amide synthesis workflow and resulting mixture composition."; } /dot
For this guide, we will consider the synthesis of N-benzyl-2-(tert-butoxycarbonylamino)-5-chlorobenzamide as a representative example. This reaction involves coupling the starting acid with benzylamine.
Common Coupling Reagents and Their Byproducts:
| Coupling Reagent Class | Example(s) | Key Byproduct(s) | Causality Behind Choice |
| Carbodiimide | EDC, DCC | N-acylurea | Cost-effective and widely used, but byproduct removal can be challenging.[1] |
| Aminium/Uronium | HATU, HBTU | Tetramethylurea, Guanidinium adducts | Highly efficient and fast, especially for hindered substrates, but can cause side reactions with the amine.[2] |
| Phosphonium | PyBOP | Phosphine oxide derivatives | Effective with minimal racemization, but byproducts can be difficult to remove. |
| Phosphonic Anhydride | T3P® | Phosphonic acids | High-yielding with easy byproduct removal (water-soluble), making it a clean option.[2] |
Understanding these potential impurities is the first pillar of a self-validating analytical protocol. It allows us to select the most appropriate purification and analytical techniques.
Purification Strategies: A Comparative Approach
Prior to definitive purity analysis, a preliminary purification is essential. Two common methods for acidic compounds and their derivatives are recrystallization and acid-base extraction.
Recrystallization: This technique is effective for solid products when a suitable solvent is found, in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature.[3][4]
Acid-Base Extraction: This is a powerful liquid-liquid extraction technique to separate acidic, basic, and neutral compounds.[5][6][7] For our example, it can effectively remove unreacted acidic starting material from the neutral amide product.
dot graph TD { subgraph "Acid-Base Extraction Workflow" direction LR; A[Crude Mixture in Organic Solvent (e.g., EtOAc)] --> B{Extract with aq. NaHCO₃}; B -- "Organic Layer" --> C{Desired Amide Product+ Neutral/Basic Impurities}; B -- "Aqueous Layer" --> D{Sodium Salt of Unreacted Acid}; C --> E[Wash with Brine, Dry (Na₂SO₄), Evaporate]; D --> F{Acidify with HCl}; F --> G[Precipitated Starting Acid (recoverable)]; E --> H[Purified Amide Product]; end } caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; content: "Fig 2. Purification of the amide product using acid-base extraction."; } /dot
A Comparative Guide to Analytical Methods for Purity Assessment
No single technique provides a complete picture of a compound's purity. A multi-faceted approach, employing orthogonal methods, is crucial for robust characterization. The primary methods for our target compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][9]
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[1] For purity assessment, the peak area of the main compound is compared to the total area of all detected peaks.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20.1-23 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1).
Data Comparison: Pure vs. Impure Sample
| Compound | Expected Retention Time (min) | Purity Profile (Pure Sample) | Purity Profile (Impure Sample) |
| This compound | ~12.5 | Not present | 3.5% |
| Benzylamine | ~3.0 | Not present | 1.8% |
| N-benzyl-2-(tert-butoxycarbonylamino)-5-chlorobenzamide | ~15.2 | >99.5% | 92.1% |
| N-acylurea byproduct | ~14.8 | Not present | 2.6% |
Causality and Insights: The gradient elution is crucial for separating compounds with a range of polarities, from the more polar benzylamine to the relatively non-polar product and byproducts. The acidic TFA in the mobile phase ensures good peak shape for the acidic starting material. However, prolonged exposure to acidic conditions, even the mild acidity of the mobile phase, can potentially cause some deprotection of the Boc group, which is a key consideration during method development and sample handling.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an indispensable tool for identifying both known and unknown impurities.[9][10]
Principle: After separation by LC, the eluent is ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the ions is measured. This provides molecular weight information for each component.[2]
Experimental Protocol: LC-MS
-
LC System: Use the same HPLC conditions as above.
-
MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: 100-800 m/z.
Data Comparison: Expected Mass Signals
| Compound | Chemical Formula | Expected [M+H]⁺ (m/z) | Observation |
| This compound | C₁₂H₁₄ClNO₄ | 288.06 | Confirms presence of unreacted starting material. |
| Benzylamine | C₇H₉N | 108.08 | Confirms presence of unreacted amine. |
| N-benzyl-2-(tert-butoxycarbonylamino)-5-chlorobenzamide | C₁₉H₂₁ClN₂O₃ | 377.13 | Confirms identity of the desired product. |
| De-Boc Product (2-amino-5-chloro-N-benzylbenzamide) | C₁₄H₁₃ClN₂O | 277.08 | Can indicate degradation during synthesis, workup, or analysis. |
Causality and Insights: MS is highly specific for molecular weight determination. A common fragmentation pattern for Boc-protected compounds in the mass spectrometer is the loss of the tert-butyl group (a neutral loss of 56 Da) or the entire Boc group (a neutral loss of 100 Da), which can be a diagnostic clue for identifying your compound and related impurities.[11][12] High-resolution mass spectrometry (HRMS) can provide even greater confidence by determining the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule, making it invaluable for structural confirmation and for identifying impurities that have unique proton or carbon signals.[8]
Principle: NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing a fingerprint of the molecule's structure.[13][14][15]
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Comparison: Key ¹H NMR Signals (in CDCl₃)
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Product: Boc group (t-butyl) | ~1.5 | singlet | 9H | Diagnostic signal for the Boc protecting group. |
| Product: Benzyl CH₂ | ~4.6 | doublet | 2H | Confirms presence of the benzyl group. |
| Product: Aromatic protons | ~7.2-8.0 | multiplets | 8H | Complex region, but characteristic pattern. |
| Impurity: Starting Acid COOH | ~10-12 | broad singlet | 1H | Disappears on D₂O exchange. Its presence indicates unreacted acid. |
| Impurity: Benzylamine NH₂ | ~1.6 | broad singlet | 2H | Can overlap with other signals, but often broad. |
Causality and Insights: ¹H NMR is excellent for structural confirmation. The integration of the peaks provides a ratio of the different types of protons in the molecule. By comparing the integration of an impurity peak to a product peak, one can estimate the molar ratio of the impurity. For example, if a broad singlet corresponding to the carboxylic acid proton is observed, its integration relative to the 9-proton singlet of the Boc group can quantify the amount of unreacted starting material. ¹³C NMR can also be used to confirm the number of unique carbon environments.[13]
dot graph TD { subgraph "Analytical Decision Workflow" A[Purified Compound] --> B{Initial Purity Check}; B -- "HPLC-UV > 98%?" --> C{Yes}; B -- "HPLC-UV < 98%?" --> D{No}; C --> E[Confirm Structure & Identity]; E -- "¹H NMR" --> F[Structure Consistent?]; E -- "LC-MS" --> G[Correct Mass?]; F & G --> H[Compound is Pure & Correct]; D --> I{Identify Major Impurities}; I -- "LC-MS" --> J[Determine MW of Impurities]; J --> K[Propose Structures]; K -- "NMR of Crude Mixture" --> L[Confirm Impurity Structures]; L --> M[Optimize Purification]; end
} caption { font-family: "Arial"; font-size: 12px; fill: #5F6368; text-anchor: middle; caption-side: bottom; content: "Fig 3. Decision-making workflow for purity assessment."; } /dot
Conclusion
The assessment of purity for synthesized compounds derived from this compound is a systematic process that integrates an understanding of the synthetic route with a multi-pronged analytical strategy. While HPLC provides the benchmark for quantitative purity, it is the synergistic use of LC-MS for mass identification and NMR for structural confirmation that builds a robust, trustworthy, and complete profile of the synthesized material. This comprehensive approach ensures the quality of critical intermediates, thereby upholding the integrity of the drug development pipeline.
References
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Department of Chemistry, University of California, Davis. Acid-Base Extraction. Available from: [Link]
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Wikipedia contributors. Acid–base extraction. Wikipedia, The Free Encyclopedia. Available from: [Link]
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LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available from: [Link]
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Van Breemen, R. B., & Martin, L. B. (1998). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 9(1), 1-6. Available from: [Link]
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Aapptec. Coupling Reagents. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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SpringerLink. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by amide cleavage. Available from: [Link]
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ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available from: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
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El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606-631. Available from: [Link]
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Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UniSS. Available from: [Link]
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Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available from: [Link]
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ResearchGate. Why my BOC-protected compounds got deprotected during evaporation?. Available from: [Link]
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Lippert, J. W. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(14), 87-95. Available from: [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]
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The Royal Society of Chemistry. 2-chlorobenzoic acid. Available from: [Link]
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Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available from: [Link]
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Wang, L., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2570-2575. Available from: [Link]
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Koczon, P., Baranska, H., & Lewandowski, W. (1994). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 3(2), 71-75. Available from: [Link]
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Saggioro, S., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Chemistry, 6(2), 40. Available from: [Link]
- Google Patents. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
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Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. Available from: [Link]
-
Kitamura, M., & Nakai, T. (1982). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. Journal of Chemical Engineering of Japan, 15(4), 290-292. Available from: [Link]
-
Zhang, W. (2005). Fluorous Boc ( F Boc) Carbamates: New Amine Protecting Groups for Use in Fluorous Synthesis. Request PDF. Available from: [Link]
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A Cost-Benefit Analysis of 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid in Complex Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of pharmaceutical and materials synthesis, the selection of starting materials is a critical decision point that profoundly impacts not only the efficiency and yield of a reaction but also the overall cost and scalability of the process. One such decision frequently faced by synthetic chemists is whether to employ a protected building block, such as 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid , or its unprotected counterpart, 2-amino-5-chlorobenzoic acid . This guide provides a comprehensive cost-benefit analysis of using the Boc-protected variant, offering insights into when its higher upfront cost is a justifiable investment for achieving a more streamlined and successful synthesis.
The Strategic Advantage of Protection: A Chemical Overview
2-Amino-5-chlorobenzoic acid is a versatile building block, notably used in the synthesis of quinazolinones, a core scaffold in many pharmaceutical agents, including kinase inhibitors for cancer therapy.[1] However, the presence of two reactive functional groups—the amine and the carboxylic acid—can lead to challenges in achieving selective transformations. The amine group's nucleophilicity can interfere with reactions intended for the carboxylic acid, leading to side products, reduced yields, and complex purification procedures.
This is where the strategic use of a protecting group becomes invaluable. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.[2] By masking the amine functionality, This compound allows for clean and high-yielding reactions at the carboxylic acid group, such as amide bond formation.
Cost Analysis: The Price of Purity and Predictability
A primary consideration in any synthetic strategy is the cost of raw materials. A direct comparison of catalogue prices reveals a significant cost disparity between the Boc-protected and unprotected forms of 2-amino-5-chlorobenzoic acid.
| Compound | Supplier Example | Price (per gram) |
| This compound | BLDpharm | ~$15-25/g (for research quantities)[3] |
| 2-amino-5-chlorobenzoic acid | Thermo Scientific | ~$0.60/g (for 100g)[4] |
| 2-amino-5-chlorobenzoic acid | IndiaMART (Bulk) | ~$0.67/kg (for industrial quantities)[5] |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity.
The initial outlay for the Boc-protected starting material is substantially higher. However, a comprehensive cost-benefit analysis must extend beyond the initial purchase price to include the downstream costs associated with a potentially less efficient synthesis.
Experimental Workflow Comparison: A Case Study in Amide Coupling
To illustrate the practical implications of choosing between the protected and unprotected starting materials, let's consider a common synthetic step: the coupling of the benzoic acid with a primary amine to form an amide, a key intermediate in the synthesis of many bioactive molecules.
Workflow A: Utilizing this compound
This workflow represents a more controlled and often higher-yielding approach.
Workflow B: Utilizing 2-amino-5-chlorobenzoic acid
This approach, while seemingly more direct, can be fraught with complications.
Performance Comparison: Yield, Purity, and Process Efficiency
| Parameter | This compound | 2-amino-5-chlorobenzoic acid |
| Typical Yield | High (often >80-90% for amide coupling) | Moderate to Low (variable due to side reactions) |
| Purity of Crude Product | High | Low (mixture of products) |
| Purification Method | Often straightforward flash chromatography.[6] | Can require extensive and repeated chromatography, potentially HPLC. |
| Number of Synthetic Steps | Increased by two (protection and deprotection) | Fewer nominal steps |
| Process Robustness | High predictability and reproducibility | Lower predictability, sensitive to reaction conditions |
| Overall Cost-in-Use | Potentially lower due to higher yields, reduced purification costs, and less wasted material. | Potentially higher due to lower yields, extensive purification, and increased labor. |
The use of protecting groups, while adding steps to a synthesis, is a cornerstone of modern organic chemistry for a reason.[7] The increased control and predictability they offer can significantly reduce the time and resources spent on troubleshooting and purification, which are often the most costly aspects of a synthetic campaign.
Detailed Experimental Protocols
Protocol 1: Amide Coupling with this compound
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-diisopropylethylamine) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound, HOBt, and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC and stir for 20 minutes to activate the carboxylic acid.
-
Add the primary amine, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling with 2-amino-5-chlorobenzoic acid
Materials:
-
2-amino-5-chlorobenzoic acid (1.0 eq)
-
Primary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-amino-5-chlorobenzoic acid, HATU, and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA and stir for 10 minutes.
-
Add the primary amine and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours, monitoring by TLC or LC-MS. Note that the formation of multiple spots on the TLC is likely.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification will likely require careful flash column chromatography with multiple fractions being collected and analyzed to isolate the desired product from various side products.
Conclusion and Recommendations
The decision to use This compound over its unprotected counterpart is a strategic one that hinges on the specific goals of the synthesis.
When to Choose this compound:
-
In complex, multi-step syntheses: Where the preservation of the amine functionality is critical for subsequent transformations.
-
When high purity is paramount: For the synthesis of active pharmaceutical ingredients (APIs) and other high-value compounds.
-
For improving reaction yields and predictability: When a robust and reproducible process is required, especially during scale-up.
-
To simplify purification: When downstream purification is anticipated to be challenging, the cleaner reaction profile of the protected starting material can save significant time and resources.
When 2-amino-5-chlorobenzoic acid May Be Considered:
-
For simpler, one-step transformations: Where the desired reaction is robust and known to proceed with minimal side reactions.
-
In cost-sensitive, large-scale industrial applications: Where the cost of the protecting group and the additional synthetic steps are prohibitive, and extensive process optimization has been performed to manage side reactions and purification.[8]
References
-
AA Blocks. 2-(2-{[(tert-butoxy)carbonyl]amino}benzamido)-5-chlorobenzoic acid. [Link]
-
IndiaMART. 2 Amino 5 Chlorobenzoic Acid, For Industrial, Purity: 99.90%. [Link]
-
Mallak Specialties Pvt Ltd. 2-Amino-5-chlorobenzoic acid. [Link]
-
Wikipedia. Protecting group. [Link]
- Google Patents. Preparation method of 2-amino-5-chlorobenzamide.
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
- Google Patents.
-
ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]
-
Wiley Online Library. Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. [Link]
-
Royal Society of Chemistry. Avoid Protecting Groups. [Link]
-
AxisPharm. Amide coupling Protocol for Amino PEG. [Link]
-
Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Preprints.org. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. [Link]
-
ResearchGate. Short and Simple Preparation of N -Boc-Protected Anthranilic Acid tert Butyl Esters from 2-Bromo-Anilines. [Link]
-
Royal Society of Chemistry. Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. [Link]
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A Senior Application Scientist's Guide to Coupling Reagents for 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid
Introduction: The Challenge of a Sterically Hindered and Electron-Deficient Substrate
In the realm of medicinal chemistry and drug development, the synthesis of amide bonds is a cornerstone reaction. However, not all amide couplings are created equal. The substrate in focus, 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid, presents a formidable challenge to the synthetic chemist. Its structure is characterized by two key features that impede facile amide bond formation:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the ortho-amino substituent effectively shields the carboxylic acid, making it difficult for the incoming amine nucleophile to approach the activated carbonyl center.
-
Electronic Deactivation: The electron-withdrawing nature of the chloro substituent at the 5-position, coupled with the delocalization of the nitrogen lone pair of the Boc-amino group into the aromatic ring, reduces the nucleophilicity of the carboxylate and can slow down the activation step.
These combined effects necessitate a careful selection of the coupling reagent to achieve high yields, minimize side reactions, and preserve the integrity of the chiral centers, if any, in the amine coupling partner. This guide provides a comparative analysis of commonly employed coupling reagents for the amidation of this challenging substrate, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
Mechanism of Action: A Comparative Overview
The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting suboptimal outcomes.
Uronium/Aminium Salts (HATU, COMU)
Uronium and aminium salts, such as HATU and COMU, are highly efficient coupling reagents that operate by forming a highly reactive active ester.
Mechanism with HATU:
-
In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.
-
This anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester.
-
The amine nucleophile then readily attacks the activated ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).
Mechanism of HATU-mediated amide bond formation.
COMU, a third-generation uronium reagent, offers advantages in terms of safety, as it does not release potentially explosive benzotriazole byproducts. Its mechanism is similar to HATU, but it forms an Oxyma-based active ester, which is also highly reactive.
Carbodiimides (EDC/HOBt)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), are a cost-effective choice for amide coupling.
Mechanism with EDC/HOBt:
-
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
This intermediate is susceptible to nucleophilic attack by HOBt, forming an HOBt-active ester. This step is crucial for suppressing racemization.
-
The amine then reacts with the HOBt-active ester to yield the final amide product.
Mechanism of EDC/HOBt-mediated amide bond formation.
Propanephosphonic Acid Anhydride (T3P®)
T3P® is a cyclic anhydride that has gained prominence as a "green" and highly effective coupling reagent. Its byproducts are water-soluble, simplifying purification.
Mechanism with T3P®:
-
The carboxylic acid reacts with T3P® to form a mixed anhydride intermediate.
-
This activated intermediate is then readily attacked by the amine to form the amide bond.
Mechanism of T3P®-mediated amide bond formation.
Comparative Performance Data
| Coupling Reagent | Amine | Solvent | Base | Time (h) | Temp (°C) | Yield (%) | Notes & References |
| HATU | Primary Amine | DMF | DIPEA | 1-4 | RT | >90 (Typical) | Highly efficient for hindered couplings; rapid reaction times. |
| EDC/HOBt/DMAP | Electron-deficient aniline | Acetonitrile | DIPEA | 10-24 | 60 | 61-91 | Effective for challenging couplings, but may require elevated temperatures and longer reaction times. |
| COMU | General amines | DMF | DIPEA (1 eq.) | 0.5-1 | RT | >95 (Typical) | High solubility and safety profile; requires only one equivalent of base. |
| T3P® | N-Boc-amino acids | DCM | DIPEA | < 0.25 | RT | ~96 | Rapid and clean reactions with water-soluble byproducts. |
Disclaimer: The yields presented are based on literature reports for similar substrates and general knowledge of the reagents' performance. Actual yields may vary depending on the specific amine, reaction conditions, and scale.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high yields and rapid conversions, especially with valuable or sterically hindered amines.
A Senior Application Scientist's Guide to Catalyst Selection for Reactions Involving N-Boc-5-chloroanthranilic Acid
For researchers and professionals in drug development, the efficient functionalization of N-Boc-5-chloroanthranilic acid is a critical step in the synthesis of a wide array of bioactive molecules, including quinazolinones and other heterocyclic scaffolds. The choice of catalyst is paramount to achieving high yields, selectivity, and process robustness. This guide provides an in-depth comparison of common catalytic systems for key transformations of N-Boc-5-chloroanthranilic acid, supported by experimental insights and protocols to aid in your catalyst screening and selection process.
The Strategic Importance of N-Boc-5-chloroanthranilic Acid
N-Boc-5-chloroanthranilic acid is a versatile building block. The Boc-protected amine allows for controlled reactivity, the carboxylic acid provides a handle for amide bond formation or cyclization, and the chloro-substituent offers a site for cross-coupling reactions. The primary catalytic transformations of interest for this substrate are:
-
Intramolecular Cyclization: Formation of benzoxazinones or quinazolinones.
-
Intermolecular Cross-Coupling: C-N or C-C bond formation at the chloro-position.
This guide will evaluate the performance of palladium, copper, and rhodium-based catalysts in these contexts.
Catalyst Performance Comparison
The selection of an optimal catalyst system is highly dependent on the desired transformation. Below is a comparative overview of catalyst performance based on established literature for similar substrates.
| Catalyst System | Target Reaction | Advantages | Disadvantages | Typical Yields |
| Palladium-based Catalysts | ||||
| Pd(OAc)₂ / Ligand | C-N Cross-Coupling | High turnover numbers, broad substrate scope, well-understood mechanisms.[1][2] | Potential for Boc-deprotection at high temperatures[3], catalyst and ligand cost. | 70-95% |
| Pd(t-Bu₃P)₂ | Intramolecular C-H Arylation | High efficiency for C-H activation, can lead to one-pot synthesis of complex heterocycles.[3][4] | Requires careful optimization of reaction conditions, potential for side reactions. | 80-95% |
| Copper-based Catalysts | ||||
| CuI / Ligand | C-N Cross-Coupling (Ullmann) | Cost-effective, excellent for amination of aryl halides.[5][6][7][8] | Often requires higher reaction temperatures, can have narrower substrate scope than palladium. | 60-99%[5][8] |
| CuCl₂ | Multicomponent Reactions | Promotes sequential coupling and cyclization, essential for retaining enantiopurity in certain reactions.[9] | Stoichiometric or high catalyst loading may be required. | 41-66%[9] |
| Rhodium-based Catalysts | ||||
| [Rh(Cp*)Cl₂]₂ | C-H Amidation/Amination | Excellent ortho-selectivity for C-H functionalization of benzoic acids.[10] | High cost of rhodium, may require specific directing groups. | up to 85%[10] |
Experimental Workflows and Protocols
Successful catalyst evaluation hinges on systematic and well-designed experimental protocols. High-throughput experimentation (HTE) is a powerful tool for rapidly screening a wide array of catalysts, ligands, bases, and solvents.[11][12]
General Workflow for Catalyst Screening
The following diagram outlines a typical workflow for catalyst screening.
Caption: High-throughput catalyst screening workflow.
Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation for Phenanthridinone Synthesis
This protocol is adapted from methodologies for the synthesis of N-H phenanthridinones and can be applied to N-Boc-5-chloroanthranilic acid derivatives.[3][4]
Objective: To evaluate different palladium catalysts for the intramolecular C-H arylation of a suitable N-Boc-5-chloroanthranilic acid amide derivative.
Materials:
-
N-Boc-5-chloroanthranilic acid amide derivative (e.g., N-aryl amide)
-
Palladium catalyst (e.g., Pd(t-Bu₃P)₂, Pd(OAc)₂)
-
Base (e.g., KOAc, K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the N-Boc-5-chloroanthranilic acid amide derivative (1.0 eq).
-
Add the palladium catalyst (0.01-0.05 mol%) and the base (2.0 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Copper-Catalyzed Ullmann Coupling for N-Arylation
This protocol is based on established methods for the copper-catalyzed amination of chlorobenzoic acids.[5][6][8][13]
Objective: To assess the efficacy of copper catalysts in the N-arylation of N-Boc-5-chloroanthranilic acid with an aniline derivative.
Materials:
-
N-Boc-5-chloroanthranilic acid
-
Aniline derivative
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, rac-BINOL)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
In a reaction vessel, combine N-Boc-5-chloroanthranilic acid (1.0 eq), the aniline derivative (1.2 eq), the copper catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).
-
Add the solvent and stir the mixture under an inert atmosphere.
-
Heat the reaction to 100-140 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with water and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Copper-Mediated Multicomponent Synthesis of Quinazolinones
This protocol is inspired by a method for the one-pot synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones.[9]
Objective: To evaluate a copper-mediated multicomponent reaction for the synthesis of a quinazolinone from N-Boc-5-chloroanthranilic acid.
Materials:
-
N-Boc-5-chloroanthranilic acid
-
N-Boc-amino acid
-
Amine
-
Methanesulfonyl chloride (MsCl)
-
N-methylimidazole (NMI)
-
Copper(II) chloride (CuCl₂)
-
Anhydrous solvent (e.g., DCM, DCE)
Procedure:
-
To a mixture of the N-Boc-amino acid (1.0 eq), anhydrous CuCl₂ (0.25 eq), and 4 Å molecular sieves in the anhydrous solvent under a nitrogen atmosphere and cooled to -20 °C, add NMI (1.0 eq) and MsCl (1.0 eq) dropwise.
-
Stir the mixture at -20 °C for 1 hour.
-
Add N-Boc-5-chloroanthranilic acid (1.0 eq) and stir at -20 °C for 1.5 hours.
-
Add the amine (1.2 eq) and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography.
Mechanistic Considerations
Understanding the catalytic cycle is crucial for troubleshooting and optimization.
Palladium-Catalyzed C-H Arylation
Sources
- 1. [PDF] Predicting reaction performance in C–N cross-coupling using machine learning | Semantic Scholar [semanticscholar.org]
- 2. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Kinetic Analysis of Protected vs. Unprotected 5-Chloroanthranilic Acid in Acylation Reactions
A Senior Application Scientist's Guide to Understanding Reactivity and Steric Hindrance
In the landscape of pharmaceutical and fine chemical synthesis, 5-chloroanthranilic acid serves as a valuable building block. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, presents both opportunities and challenges in regioselective synthesis. The strategic use of protecting groups is a cornerstone of modern organic chemistry, allowing for the selective transformation of multifunctional molecules. This guide provides an in-depth comparative kinetic study of the acylation of unprotected 5-chloroanthranilic acid versus its N-protected and O-protected analogues. Through this analysis, we will elucidate the profound impact of steric and electronic effects imparted by these protective groups on the reaction kinetics.
This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of reaction kinetics and the practical application of protecting group strategies in organic synthesis.
The Rationale for Protection: Navigating the Reactivity of 5-Chloroanthranilic Acid
5-Chloroanthranilic acid is an interesting substrate for studying competitive reactions. The amino group is a potent nucleophile, readily participating in reactions such as acylation. Concurrently, the carboxylic acid can undergo esterification. In a scenario where acylation of the amino group is the desired transformation, the carboxylic acid can interfere, leading to undesired side products or complex purification procedures. Conversely, if esterification is the goal, the amino group can compete for the acylating agent.
Protecting groups offer a solution by temporarily masking one of the functional groups, thereby directing the reactivity towards the unprotected site.[1] This guide will explore the kinetic consequences of protecting either the amino group with a tert-butyloxycarbonyl (Boc) group or the carboxylic acid group as a methyl ester.
Experimental Design: A Head-to-Head Comparison
To quantify the influence of these protecting groups, we will examine the kinetics of a model acylation reaction: the reaction of the 5-chloroanthranilic acid derivatives with a standard acylating agent, such as acetic anhydride.
The three substrates for our comparative study are:
-
Unprotected 5-Chloroanthranilic Acid: The baseline for our kinetic analysis.
-
N-Boc-5-chloroanthranilic Acid: The amino group is protected, leaving the carboxylic acid as the primary reactive site for esterification.
-
5-Chloroanthranilic Acid Methyl Ester: The carboxylic acid is protected, isolating the amino group for acylation.
The progress of these reactions will be monitored over time to determine the reaction rates and subsequently the activation parameters.
Delving into the Kinetics: Methodology and Analysis
The rate of a chemical reaction is exquisitely sensitive to temperature, a relationship quantified by the Arrhenius equation.[2][3][4] By conducting the acylation reactions at various temperatures, we can construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) for each substrate.[3][5][6] Furthermore, the Eyring equation, derived from transition state theory, allows for the calculation of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, providing deeper insights into the transition state of the reaction.[7][8][9][10]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-5-chloroanthranilic acid
-
Dissolve 5-chloroanthranilic acid in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for instance, sodium hydroxide, to deprotonate the carboxylic acid.
-
Introduce di-tert-butyl dicarbonate (Boc)₂O to the solution.[11][12]
-
Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the mixture to protonate the carboxylate and precipitate the product.
-
Isolate the N-Boc-5-chloroanthranilic acid by filtration and purify by recrystallization.
Protocol 2: Synthesis of 5-Chloroanthranilic acid methyl ester
-
Suspend 5-chloroanthranilic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid catalyst.
-
Remove the methanol under reduced pressure.
-
Purify the resulting methyl ester by column chromatography.[13][14]
Protocol 3: Kinetic Monitoring of Acylation Reactions
The acylation reactions will be monitored using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
NMR Spectroscopy: This technique allows for the real-time tracking of the disappearance of starting materials and the appearance of products by integrating the characteristic signals of each species.[7][8]
-
HPLC: Aliquots of the reaction mixture can be taken at specific time intervals, quenched, and analyzed by HPLC to determine the concentration of reactants and products.[15][16]
For each substrate (unprotected, N-protected, and O-protected), the following procedure will be followed:
-
Equilibrate a solution of the substrate in a suitable deuterated solvent (for NMR) or a standard organic solvent (for HPLC) to the desired temperature.
-
Initiate the reaction by adding a known concentration of the acylating agent (e.g., acetic anhydride).
-
Immediately begin acquiring data (NMR spectra or HPLC chromatograms) at regular intervals.
-
Continue monitoring until the reaction has reached completion or for a predetermined period.
-
Repeat the experiment at a minimum of three other temperatures to allow for the construction of an Arrhenius plot.
Data Presentation
The rate constants (k) obtained at different temperatures for each of the three substrates will be tabulated as follows:
| Temperature (K) | k (Unprotected) (M⁻¹s⁻¹) | k (N-Boc Protected) (M⁻¹s⁻¹) | k (O-Methyl Protected) (M⁻¹s⁻¹) |
| T₁ | k₁ | k'₁ | k''₁ |
| T₂ | k₂ | k'₂ | k''₂ |
| T₃ | k₃ | k'₃ | k''₃ |
| T₄ | k₄ | k'₄ | k''₄ |
The calculated activation parameters will be summarized in a separate table:
| Substrate | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| Unprotected 5-Chloroanthranilic Acid | |||
| N-Boc-5-chloroanthranilic Acid | |||
| 5-Chloroanthranilic Acid Methyl Ester |
Visualizing the Concepts
Reaction Pathways
Caption: Synthetic pathways for protected and unprotected 5-chloroanthranilic acid.
Experimental Workflow
Caption: Workflow for the comparative kinetic study.
Anticipated Results and Mechanistic Interpretation
Based on fundamental principles of organic chemistry, we can predict the relative reaction rates:
-
Unprotected 5-Chloroanthranilic Acid: This substrate will likely exhibit complex kinetics due to the presence of two competing nucleophilic sites. The amino group is generally a stronger nucleophile than the carboxylate, so N-acylation is expected to be the major initial pathway. However, O-acylation to form a mixed anhydride, followed by further reaction, cannot be ruled out.
-
N-Boc-5-chloroanthranilic Acid: The bulky tert-butyloxycarbonyl (Boc) group will exert significant steric hindrance around the amino group, effectively blocking its nucleophilicity.[17] Furthermore, the electron-withdrawing nature of the carbamate will decrease the electron density on the nitrogen, further reducing its nucleophilicity. Consequently, the acylation of the carboxylic acid (esterification) will be the predominant reaction, though it is expected to be slower than the N-acylation of the O-protected substrate due to the inherent lower nucleophilicity of a carboxylic acid compared to an amine.
-
5-Chloroanthranilic Acid Methyl Ester: With the carboxylic acid group protected as a methyl ester, the amino group is the sole nucleophilic site available for acylation. We anticipate that this reaction will be the fastest of the three. The methyl ester group is sterically less demanding than the Boc group and has a less pronounced electronic effect on the amino group's reactivity.
The activation energies (Ea) determined from the Arrhenius plots will provide quantitative support for these predictions. A higher Ea suggests a greater energy barrier to reaction, which can be attributed to factors such as steric hindrance or electronic deactivation. The entropy of activation (ΔS‡) will offer insights into the degree of order in the transition state. For instance, a more negative ΔS‡ may indicate a more ordered, sterically constrained transition state, as would be expected for the reaction involving the bulky Boc-protected substrate.
Conclusion: A Deeper Dive into Reaction Control
This comparative kinetic study of protected versus unprotected 5-chloroanthranilic acid provides a clear and quantitative illustration of the power of protecting groups in directing chemical reactivity. By temporarily masking one functional group, we can not only enhance the selectivity of a reaction but also profoundly influence its rate. The steric and electronic effects of protecting groups are not merely qualitative concepts; they have a measurable impact on the activation parameters of a reaction.
For the practicing chemist, a thorough understanding of these kinetic principles is paramount for the rational design of synthetic routes, the optimization of reaction conditions, and the efficient production of target molecules. The methodologies outlined in this guide provide a robust framework for conducting similar kinetic analyses on other bifunctional systems, ultimately leading to more controlled and efficient chemical syntheses.
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A Senior Application Scientist's Guide to the Side-by-Side Synthesis and Analysis of Quinazolinones from Diverse Precursor Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the quinazolinone scaffold is a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] The versatility of this heterocyclic system stems from the various synthetic pathways available for its construction, each offering distinct advantages depending on the desired substitution patterns and overall synthetic strategy. This guide provides an in-depth, side-by-side comparison of the synthesis of quinazolinones from three common precursors: anthranilic acid, 2-aminobenzamide, and isatoic anhydride. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comprehensive analysis of the resulting products using modern spectroscopic and chromatographic techniques.
Section 1: Comparative Synthesis of Quinazolinones
The choice of precursor is a critical decision in the synthesis of quinazolinones, directly influencing the reaction conditions, achievable structural diversity, and overall efficiency. Here, we compare three prominent synthetic routes, offering a clear perspective on their respective strengths and limitations.
Precursor Selection and Rationale
-
Anthranilic Acid: The classical and most direct precursor, often utilized in the Niementowski synthesis. Its primary advantage is its ready availability and straightforward reaction pathway.[3][4]
-
2-Aminobenzamide: A versatile precursor that allows for the facile introduction of substituents at the 2-position of the quinazolinone core through condensation with various aldehydes or other carbonyl compounds.[5][6]
-
Isatoic Anhydride: A highly reactive precursor that readily undergoes ring-opening and subsequent cyclization, enabling efficient one-pot, multi-component reactions for the synthesis of diverse quinazolinone libraries.[7][8]
Side-by-Side Synthetic Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a representative quinazolinone from each precursor. The choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.
| Parameter | Route A: From Anthranilic Acid (Niementowski Synthesis) [9] | Route B: From 2-Aminobenzamide [5] | Route C: From Isatoic Anhydride [8][10] |
| Reaction Name | Niementowski Quinazolinone Synthesis | Condensative Cyclization | Multi-Component Reaction |
| Key Reagents | Anthranilic acid, Formamide | 2-Aminobenzamide, Benzaldehyde | Isatoic anhydride, Ammonium acetate, Trimethyl orthoformate |
| Solvent | Solvent-free or high-boiling solvent (e.g., Dowtherm A) | DMSO or other polar aprotic solvents | Solvent-free or Ethanol |
| Catalyst/Promoter | None (thermal) or acidic alumina/silica gel for microwave-assisted methods[11] | Acid catalyst (e.g., p-TsOH) or oxidizing agent (for aromatization) | None (thermal or microwave) |
| Temperature | 130-200 °C (conventional) or microwave irradiation[9][11] | 70-120 °C[5] | 120-140 °C (conventional or microwave)[10] |
| Reaction Time | 4-10 hours (conventional), 4-30 minutes (microwave)[3][11] | 1-12 hours[5] | 5 hours (conventional), 20-30 minutes (microwave)[10] |
| Work-up | Pouring into cold water, filtration | Solvent evaporation, recrystallization | Pouring into water, filtration, recrystallization |
| Typical Yield | Moderate to good (can be variable)[9] | Good to excellent[5] | Excellent[10] |
Detailed Experimental Protocols
This protocol outlines the classical Niementowski reaction, a thermal condensation method.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.37 g, 10 mmol) and an excess of formamide (4.5 mL, ~110 mmol).
-
Heating: Heat the reaction mixture in an oil bath at 140-150°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water to remove excess formamide.
-
Purification: Dry the crude product and recrystallize it from ethanol to yield pure 4(3H)-quinazolinone.
This protocol describes the condensation of 2-aminobenzamide with an aldehyde, a versatile method for accessing 2-substituted quinazolinones.[5]
-
Reagent Preparation: In a round-bottom flask, dissolve 2-aminobenzamide (1.36 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in a suitable solvent like ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol).
-
Reaction Execution: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry it under vacuum to obtain the pure 2-phenyl-2,3-dihydroquinazolin-4(1H)-one. For the synthesis of the aromatic 2-phenylquinazolin-4(3H)-one, an additional oxidation step is required.[12]
This protocol details an efficient one-pot, three-component synthesis, often accelerated by microwave irradiation.[10]
-
Reaction Mixture: In a microwave-safe vessel, combine isatoic anhydride (1.63 g, 10 mmol), ammonium acetate (0.77 g, 10 mmol), and an orthoester such as trimethyl orthoformate (1.1 mL, 10 mmol).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 140°C for 20-30 minutes.
-
Work-up: After cooling, add water to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid by filtration and wash with water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-substituted quinazolin-4(3H)-one.
Section 2: Side-by-Side Analytical Characterization
The structural elucidation and purity assessment of the synthesized quinazolinones are paramount. This section provides a comparative guide to the analysis of the quinazolinone core structure using key analytical techniques.
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for the structural determination of organic molecules.[13]
-
¹H NMR: The proton NMR spectrum of a simple 4(3H)-quinazolinone will exhibit characteristic signals for the aromatic protons on the benzene ring, typically in the range of 7.0-8.5 ppm.[14] The proton at position 2 (H-2) is often a singlet around 8.2 ppm, and the N-H proton gives a broad singlet at a downfield chemical shift (~12.5 ppm).[14] Substituents introduced from the precursors will give rise to additional signals. For example, a 2-phenyl substituted quinazolinone will show additional aromatic signals for the phenyl ring.[15]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C-4) around 160-170 ppm.[16] The aromatic carbons will appear in the 115-150 ppm region. The chemical shifts of the carbons in the pyrimidine ring are sensitive to substitution.
Table of Expected NMR Data for a Generic 4(3H)-Quinazolinone: [14][15][16]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2 | ~8.2 (s) | ~145 | Chemical shift is sensitive to substituents at N-3. |
| N-H | ~12.5 (br s) | - | Often exchanges with D₂O. |
| C-4 (C=O) | - | ~162 | |
| Aromatic H | 7.0 - 8.5 (m) | 115 - 150 | Splitting patterns depend on substitution. |
IR spectroscopy is used to identify the key functional groups present in the molecule.[14]
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C=N Stretch: An absorption band in the region of 1610-1630 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.[13]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the molecular weight of the quinazolinone.
-
Fragmentation Pattern: Common fragmentation pathways include the loss of CO, HCN, and cleavage of substituents. The specific fragmentation pattern can provide valuable structural information.
Chromatographic Analysis
HPLC is an essential technique for assessing the purity of the synthesized quinazolinones and for monitoring reaction progress.[17][18]
-
Methodology: Reversed-phase HPLC using a C18 column is commonly employed for the analysis of quinazolinone derivatives.[17][19] A typical mobile phase consists of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate buffer or formic acid solution).[20]
-
Detection: UV detection is typically used, with the wavelength set at the λmax of the quinazolinone chromophore (usually around 230-280 nm).
-
Peak Tailing: Quinazolinones, being basic compounds, can sometimes exhibit peak tailing on standard silica-based C18 columns due to interactions with residual silanol groups.[19] This can be mitigated by using a mobile phase with a low pH (2.5-3.5) or by employing an end-capped column.[19]
Section 3: Visualizing the Workflow
To provide a clearer understanding of the synthetic and analytical processes, the following diagrams, generated using the DOT language, illustrate the workflows.
Synthetic Workflow Comparison
Caption: Comparative workflow of quinazolinone synthesis.
Analytical Workflow
Caption: General analytical workflow for quinazolinones.
Conclusion
This guide has provided a comprehensive side-by-side synthesis and analysis of quinazolinones from three key precursors. The choice of synthetic route is ultimately dictated by the specific goals of the research, including the desired substitution patterns, scalability, and available resources. The Niementowski synthesis offers a classic and direct approach, while the use of 2-aminobenzamide provides greater flexibility for 2-substitution. For rapid and diverse library synthesis, the multi-component reaction starting from isatoic anhydride is often the most efficient method.
A thorough analytical characterization using a combination of NMR, IR, MS, and HPLC is crucial to confirm the structure and purity of the synthesized quinazolinones. By understanding the nuances of each synthetic pathway and the interpretation of the analytical data, researchers can confidently and efficiently access this important class of heterocyclic compounds for their drug discovery and development endeavors.
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Chen, G., et al. (2021). Unexpected Insertion of Nitrogen into a C–C Bond: Access to 2,3-Disubstituted Quinazolinone Scaffolds. Organic Letters, 23(12), 4769–4774. Retrieved from [Link]
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Meepowpan, P., et al. (2020). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate. Retrieved from [Link]
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Rostami, A., et al. (2019). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. ResearchGate. Retrieved from [Link]
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Connolly, D. J., et al. (2005). General synthetic routes to quinazolinones. ResearchGate. Retrieved from [Link]
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Reddy, C. R., et al. (2014). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 4(84), 44755-44764. Retrieved from [Link]
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Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 7(1), 66-76. Retrieved from [Link]
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Mohammadi, G., & Veisi, H. (2019). One-pot Three-component Synthesis of 2,3-Dihydroquinazolin-4(1H)-one and Quinazolin-4(3H)-one Derivatives Using SBA-Pr-SO3H as a Nanoporous Catalyst and their Click Reaction. Organic Chemistry Research, 5(1), 64-72. Retrieved from [Link]
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Dołowy, M., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2375-2383. Retrieved from [Link]
-
Khan, I., & Ibrar, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Retrieved from [Link]
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Szabó, Z., Osz, E., & Lóránd, T. (2004). MS and NMR investigation of bioactive quinazolones. Journal of Biochemical and Biophysical Methods, 61(1-2), 77–93. Retrieved from [Link]
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Supporting Information for: A mild and efficient electrochemical protocol for the synthesis of quinazolines. (n.d.). Retrieved from [Link]
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Klenke, B., & Stewart, M. H. (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 26(16), 4984. Retrieved from [Link]
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Supporting Information for: Copper Catalyzed Multicomponent Cascade Reaction for Synthesis of Quinazalinones. (n.d.). Retrieved from [Link]
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Patil, S. A., et al. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology, 14-20. Retrieved from [Link]
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Mischenko, V. V., et al. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration, 10(2), 65-71. Retrieved from [Link]
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Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Synthesis of 2,3-dihydroquinazolinones through an MCR between.... Retrieved from [Link]
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ResearchGate. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Retrieved from [Link]
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Supporting Information for: Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (n.d.). Retrieved from [Link]
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Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products, 18(4), 304-319. Retrieved from [Link]
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Chen, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 92. Retrieved from [Link]
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Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of some new quinazolin-4-one derivatives. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
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Universal Journal of Pharmaceutical Research. (2022). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Retrieved from [Link]
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Rajput, C. S., & Singhal, S. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Pharmaceutics, 2013, 907525. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
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literature review comparing synthetic strategies for substituted anthranilic acids
Substituted anthranilic acids are a cornerstone in modern medicinal chemistry and materials science.[1] As vital precursors to a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic and flufenamic acid, as well as various bioactive heterocycles, the efficient and versatile synthesis of these scaffolds is of paramount importance.[2][3] This guide provides an in-depth, comparative analysis of the three predominant synthetic strategies for accessing substituted anthranilic acids: the classical Ullmann condensation, the modern Buchwald-Hartwig amination, and the environmentally conscious oxidative cleavage of isatins.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to inform experimental design and strategy selection.
The Ullmann Condensation: A Time-Honored Approach to C-N Bond Formation
The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, represents one of the earliest and most fundamental methods for the synthesis of N-aryl anthranilic acids.[4] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, the advent of ligand-accelerated protocols and the use of techniques such as ultrasound irradiation have revitalized this classical transformation, rendering it a viable and cost-effective option in many synthetic campaigns.[5][6]
Mechanistic Rationale and Experimental Considerations
The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to proceed through a Cu(I) catalytic cycle. The reaction is believed to be initiated by the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Reductive elimination from this intermediate furnishes the desired N-aryl anthranilic acid and regenerates the active Cu(I) catalyst.
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are often preferred as they are the active catalytic species. However, Cu(0) (e.g., copper powder) and Cu(II) salts (e.g., CuO, CuSO₄) can also be used, as they are converted to Cu(I) in situ. The choice of catalyst can influence reaction rates and yields.[7][8]
-
Ligands: The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps. This often allows for lower reaction temperatures.
-
Base: A base, typically an alkali metal carbonate like K₂CO₃, is essential to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards product formation.[7]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or 2-ethoxyethanol are traditionally used to achieve the necessary high reaction temperatures.[9] However, the use of ionic liquids or even water under ultrasound irradiation has been shown to be effective and more environmentally friendly.[5][10]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend of I > Br > Cl, which is consistent with the bond dissociation energies.[9]
Caption: Simplified catalytic cycle of the Ullmann Condensation.
Representative Experimental Protocol: Synthesis of N-Phenylanthranilic Acid
This protocol is adapted from a procedure utilizing ultrasound irradiation to accelerate the reaction.[5]
Materials:
-
o-Chlorobenzoic acid
-
Aniline
-
Anhydrous potassium carbonate (K₂CO₃)
-
Copper powder
-
Pyridine
-
Water
-
Dilute Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, combine o-chlorobenzoic acid (0.04 mol), aniline (0.08 mol), anhydrous potassium carbonate (0.02 mol), copper powder (0.2 g), and pyridine (0.02 mol) in 25 mL of water.
-
Subject the mixture to ultrasonic irradiation at 20 kHz for 20 minutes.
-
Cool the reaction mixture to 10 °C and acidify with dilute HCl (1:1) to precipitate the product.
-
Filter the solid, wash with water, and then extract with boiling water.
-
The crude N-phenylanthranilic acid can be further purified by recrystallization from an ethanol/water mixture (1:1).
The Buchwald-Hartwig Amination: A Modern Powerhouse for C-N Coupling
The Buchwald-Hartwig amination has emerged as a highly versatile and widely adopted palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] Its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation have made it a staple in modern organic synthesis, particularly in the pharmaceutical industry.[9][12]
Mechanistic Rationale and Experimental Considerations
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a Pd(0)/Pd(II) cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl product, which regenerates the Pd(0) catalyst.
Causality of Experimental Choices:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used, with Pd₂(dba)₃ and Pd(OAc)₂ being common choices. Pd(II) precatalysts are reduced to the active Pd(0) species in the reaction mixture.[11]
-
Ligands: The choice of phosphine ligand is critical to the success of the reaction. Bulky, electron-rich ligands, such as XPhos, SPhos, and BrettPhos, are often employed to promote the oxidative addition and reductive elimination steps and prevent catalyst decomposition. The specific ligand is often chosen based on the steric and electronic properties of the coupling partners.
-
Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation.
-
Aryl Halide Reactivity: Similar to the Ullmann reaction, the reactivity order is generally I > Br > Cl, although specialized catalyst systems have been developed to efficiently couple less reactive aryl chlorides.[9]
Caption: Generalized catalytic cycle of the Buchwald-Hartwig Amination.
Representative Experimental Protocol: General Procedure for Amination of 2-Iodobenzoic Acid Derivatives
This is a generalized protocol based on established methods.[9]
Materials:
-
2-Iodobenzoic acid derivative
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a reaction vial with the 2-iodobenzoic acid derivative (1.0 mmol), palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and base (1.4 mmol).
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the vial and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and partition the mixture between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Oxidative Cleavage of Isatins: A Green and Versatile Alternative
The synthesis of anthranilic acids via the oxidative cleavage of isatins offers a distinct and often more environmentally friendly alternative to metal-catalyzed cross-coupling reactions.[13] This method is particularly advantageous for the preparation of anthranilic acids with substitution patterns that may be difficult to access through other routes. The starting isatins are readily available through methods like the Sandmeyer isatin synthesis.[13][14]
Mechanistic Rationale and Experimental Considerations
The oxidative cleavage of isatins is typically carried out using hydrogen peroxide in a basic medium (e.g., aqueous NaOH). The proposed mechanism involves the nucleophilic attack of the hydroperoxide anion on the C2-carbonyl group of the isatin. The resulting intermediate then undergoes rearrangement and cleavage of the C2-C3 bond to afford the corresponding anthranilate salt, which upon acidification, yields the desired anthranilic acid.
Causality of Experimental Choices:
-
Oxidant: Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally benign oxidant for this transformation.
-
Base: An aqueous solution of a strong base, such as sodium hydroxide (NaOH), is required to deprotonate the hydrogen peroxide, forming the reactive hydroperoxide anion, and to facilitate the initial nucleophilic attack on the isatin.
-
Solvent: The reaction is typically performed in an aqueous medium, which aligns with the principles of green chemistry.
-
Substrate Scope: This method is tolerant of a wide range of substituents on both the aromatic ring and the nitrogen atom of the isatin, allowing for the synthesis of a diverse array of substituted anthranilic acids.[13][14]
Sources
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Safety Operating Guide
Navigating the Disposal of 2-tert-Butoxycarbonylamino-5-chloro-benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of complex chemical entities are daily realities. Just as crucial as the synthesis itself is the safe and compliant disposal of these materials. This guide provides a comprehensive overview of the proper disposal procedures for 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid (CAS No. 253677-29-1), a compound characteristic of modern synthetic chemistry, combining a halogenated aromatic core with a protected amino group. This document is designed to provide essential safety and logistical information, empowering you to manage your chemical waste streams responsibly and safely.
Important Notice: An official Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. The following guidance is synthesized from the chemical's structural components—a chlorinated benzoic acid and a Boc-protected amine—and data from closely related compounds. It is imperative to obtain the official SDS from your chemical supplier for definitive and specific handling and disposal instructions. This guide should be used to supplement, not replace, the supplier-provided SDS and your institution's established safety protocols.
Understanding the Hazard Profile: A Sum of its Parts
To appreciate the necessary disposal precautions, we must first understand the potential hazards associated with this compound. Its structure suggests a combination of hazards inherent to its constituent parts:
-
Chlorinated Aromatic System: The presence of a chlorine atom on the benzoic acid ring places this compound in the category of halogenated organics. Such compounds are often persistent in the environment and can have ecotoxicological effects.[1] Waste containing chlorinated solvents or similar structures is typically considered hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2]
-
Benzoic Acid Moiety: Benzoic acid and its derivatives can cause skin and serious eye irritation.[1][3] While generally of low bioaccumulation potential, they can be harmful to aquatic life in high concentrations, making drain disposal inappropriate.
-
tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group itself is relatively benign. However, it is designed to be labile under acidic conditions.[4][] Inadvertent contact with acidic waste streams could potentially lead to the deprotection of the amine, though this is unlikely to pose a significant immediate hazard in a typical waste scenario.
Based on analogous compounds like 5-Amino-2-chlorobenzoic acid, we can anticipate the following hazards for our target compound:
| Hazard Classification | Anticipated Effect | Source Analogy |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2[3] |
| Aquatic Toxicity | May be harmful to aquatic life. | [6] |
Thermal decomposition of similar chlorinated organic compounds can release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3]
The Core Directive: Segregation and Professional Disposal
The overarching principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the drain.[7]
The following workflow provides a logical pathway for the proper management of this waste stream.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. 253677-29-1|2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid|BLD Pharm [bldpharm.com]
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- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
Shielding the Synthesis: A Guide to Personal Protective Equipment for 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid
The molecular structure, featuring a chlorinated aromatic ring and a carboxylic acid group, suggests potential for skin and eye irritation.[1][2][3] The presence of a fine solid form also necessitates precautions against dust inhalation.[4][5][6] Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity for ensuring researcher safety.
Hazard Assessment and PPE Selection
A risk-based approach is paramount when selecting PPE for handling any chemical. For 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid, the primary exposure routes are dermal contact, ocular exposure, and inhalation of airborne particulates. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Potential Hazards | Minimum Required PPE | Recommended PPE |
| Weighing and Aliquoting | Inhalation of fine dust, skin and eye contact | Chemical splash goggles, Nitrile gloves, Lab coat | Chemical splash goggles with side shields, Nitrile gloves, Disposable lab coat over long-sleeved clothing, N95 respirator |
| Dissolution and Solution Transfers | Splashes to skin and eyes | Chemical splash goggles, Nitrile gloves, Lab coat | Face shield over chemical splash goggles, Nitrile or butyl rubber gloves, Chemical-resistant apron over a lab coat |
| Running Reactions | Splashes, release of vapors at elevated temperatures | Chemical splash goggles, Nitrile gloves, Lab coat | Chemical splash goggles with side shields, Temperature-appropriate insulated gloves over nitrile gloves, Lab coat |
| Work-up and Purification | Splashes, potential for aerosol generation | Chemical splash goggles, Nitrile gloves, Lab coat | Face shield over chemical splash goggles, Chemical-resistant gloves (e.g., butyl rubber), Chemical-resistant apron |
| Waste Disposal | Splashes, skin contact | Chemical splash goggles, Nitrile gloves, Lab coat | Chemical splash goggles, Chemical-resistant gloves, Chemical-resistant apron |
This tiered approach ensures that the level of protection is commensurate with the risk associated with each specific task.
Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is crucial for minimizing exposure. The following protocol outlines the essential steps for safely handling this compound.
1. Preparation and Pre-Handling Check:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical spill kit is readily accessible.[7]
-
Locate the nearest safety shower and eyewash station and confirm they are operational.[8]
-
Inspect all PPE for defects (e.g., cracks in goggles, pinholes in gloves) before donning.[9]
2. Donning PPE:
-
The following diagram illustrates the correct sequence for donning PPE to prevent cross-contamination.
3. Handling the Compound:
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a balance enclosure to contain any airborne dust.[4] Use a spatula for transfers to minimize dust generation.
-
Dissolution: When dissolving the solid, add the solid to the solvent slowly to avoid splashing. If heating is required, use a heating mantle and ensure the setup is secure.
-
Transfers: Use appropriate glassware and funnels for transferring solutions to minimize the risk of spills.
4. Doffing PPE:
-
The removal of PPE is a critical step to prevent contamination of the skin and clothing. The following sequence should be followed:
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and its associated waste is essential to protect the environment and prevent accidental exposure.
-
Solid Waste:
-
Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated consumables such as weighing paper, gloves, and disposable lab coats should also be placed in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed container for halogenated organic waste.
-
Do not pour any waste containing this compound down the drain.
-
-
Disposal Procedure:
-
All waste must be disposed of through a licensed professional waste disposal service.[9] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
-
By implementing these rigorous safety and disposal protocols, researchers can confidently and safely work with this compound, ensuring both personal and environmental protection.
References
- BIOSYNCE. (2025, September 4). What are the safety precautions in fine chemicals handling?
- CDH Fine Chemical. o-Chloro Benzoic Acid CAS No 118-91-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET.
- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- National Institute of Standards and Technology. (2014, February 27). SAFETY DATA SHEET: m-Chlorobenzoic Acid.
- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: 2-Chlorobenzoic acid.
- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid.
- Carl ROTH. Safety Data Sheet: 3-Chlorobenzoic acid.
- Fisher Scientific. SAFETY DATA SHEET: 5-Amino-2-chlorobenzoic acid.
- TCI Chemicals. (2025, March 6). SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 4-(Boc-aminomethyl)benzoic acid.
- Carl ROTH. Safety Data Sheet: 2-Chlorobenzoic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
